(S)-Ethyl piperidine-3-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (3S)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGLOKZSLNARG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662883 | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115655-08-8 | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Ethyl Piperidine-3-carboxylate Hydrochloride: A Comprehensive Technical Guide
Introduction
(S)-Ethyl piperidine-3-carboxylate hydrochloride, also known by its synonym (S)-Ethyl nipecotate hydrochloride, is a chiral piperidine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] The piperidine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved drugs.[3][4] This guide provides an in-depth technical overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and handling protocols. Its value lies in its function as a versatile chiral building block, enabling the stereospecific synthesis of complex target molecules.[2]
Chemical Identity and Physicochemical Properties
The precise identification and understanding of a compound's properties are foundational to its effective application in research and development.
Core Identification
-
Chemical Name: this compound
-
Synonyms: (S)-Ethyl nipecotate hydrochloride, Ethyl (3S)-piperidine-3-carboxylate hydrochloride[5]
-
CAS Number: While the free base form, (S)-Ethyl piperidine-3-carboxylate, has the CAS number 37675-18-6, the hydrochloride salt is identified by CAS numbers such as 4842-86-8 and 115655-08-8.[6][7] It is crucial for researchers to verify the specific salt form they are acquiring.
-
Molecular Structure:
-
Free Base ((S)-Ethyl piperidine-3-carboxylate):
-
SMILES: CCOC(=O)[C@H]1CCCNC1
-
InChI: 1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1
-
-
Hydrochloride Salt:
-
SMILES: O=C([C@@H]1CNCCC1)OCC.[H]Cl[7]
-
-
Physicochemical Data Summary
The properties of the free base and its hydrochloride salt differ, particularly in terms of melting point and solubility. The following table summarizes key quantitative data for the more commonly supplied free base form.
| Property | Value | Source(s) |
| Molecular Formula | C8H15NO2 (Free Base) C8H16ClNO2 (HCl Salt) | [7] |
| Molecular Weight | 157.21 g/mol (Free Base) 193.67 g/mol (HCl Salt) | [7] |
| Appearance | Colorless to yellow clear liquid (Free Base) | [2] |
| Density | ~1.043 g/mL at 25 °C (Free Base) | [2] |
| Boiling Point | 102-104 °C at 7 mmHg | [8][9] |
| Refractive Index | n20/D ~1.471 | |
| Melting Point (HCl Salt) | 100-102 °C | [10] |
| Flash Point | 76.7 °C (170.1 °F) (Free Base) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [8][11] |
Synthesis and Purification
The enantioselective synthesis of (S)-Ethyl piperidine-3-carboxylate is critical to its utility. While numerous synthetic strategies exist for piperidine derivatives, a common conceptual approach involves the reduction of a pyridine precursor followed by resolution or asymmetric synthesis.
General Synthetic Workflow
A prevalent method for producing piperidine derivatives involves the hydrogenation of the corresponding pyridine ring. For chiral compounds like (S)-Ethyl piperidine-3-carboxylate, this often requires an asymmetric synthesis approach or a classical resolution of a racemic mixture.
Caption: Role of the title compound as a starting material in API synthesis.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the piperidine ring protons. |
| ¹³C NMR | Confirms the carbon framework. | Resonances for the carbonyl carbon, carbons of the ethyl group, and distinct signals for the piperidine ring carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺. |
| Chiral HPLC | Enantiomeric purity determination. | Separation of the (S) and (R) enantiomers, allowing for the quantification of enantiomeric excess (e.e.). |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorptions for the N-H bond (of the ammonium salt), C=O stretch of the ester, and C-O bonds. |
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
-
GHS Classification: The compound is classified as causing serious eye damage and may cause skin and respiratory irritation. [9]* Signal Word: Danger * Hazard Statements: H318 (Causes serious eye damage). H315, H319, H335 may also apply depending on the supplier. [9]* Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [5]
Storage and Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [12]2. Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [12][13]3. Storage Conditions: Store the container tightly sealed in a cool, dry place. [13][14]For the hydrochloride salt, storage at room temperature is generally acceptable. [2][10]For the free base, which is a liquid, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C may be recommended to prevent degradation. [15]4. Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it in a sealed container for proper disposal. [12][13]Avoid generating dust or aerosols. [12]5. Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- Vertex AI Search. (S)
- Sigma-Aldrich. (S)
- Sigma-Aldrich. Safety Information for (S)
- Chem-Impex. (S)
- BLD Pharm.
- PubMed Central (PMC).
- Echemi. Buy (S)
- ChemicalBook.
- ChemicalBook.
- LabSolutions.
- ChemicalBook.
- Apollo Scientific.
- Oakwood Chemical.
- ChemicalBook.
- ChemScene. Ethyl (S)
- BioCrick.
- ACG Publications.
- ECHEMI.
- Sigma-Aldrich.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- ChemAnalyst.
- Royal Society of Chemistry. Piperidines ESI-revised3.
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. echemi.com [echemi.com]
- 6. Ethyl piperidine-3-carboxylate hydrochloride | 4842-86-8 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]
- 9. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 15. Ethyl nipecotate CAS#: 5006-62-2 [amp.chemicalbook.com]
(S)-Ethyl piperidine-3-carboxylate hydrochloride molecular weight
An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As the hydrochloride salt of the ethyl ester of (S)-nipecotic acid, this compound provides a stereochemically defined piperidine scaffold, a privileged structure in numerous biologically active molecules. Its utility stems from the precise three-dimensional orientation of its functional groups, which is critical for specific interactions with biological targets. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's fundamental properties, providing validated protocols for its synthesis and characterization, and exploring its significant applications as a key intermediate in the synthesis of novel therapeutics.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. This section details the chemical identity and key physical data for (S)-Ethyl piperidine-3-carboxylate and its hydrochloride salt.
Chemical Identity
-
IUPAC Name: ethyl (3S)-piperidine-3-carboxylate hydrochloride
-
Synonyms: (S)-Ethyl nipecotate hydrochloride, (S)-3-Piperidinecarboxylic acid ethyl ester hydrochloride
-
Chemical Structure (Hydrochloride):
(Note: Image is a representative structure for visualization purposes.)
Molecular Weight Calculation
The molecular weight of the hydrochloride salt is the sum of the molecular weight of the free base and hydrogen chloride.
-
Hydrogen Chloride (HCl): 36.46 g/mol
-
This compound (C₈H₁₆ClNO₂): 157.21 + 36.46 = 193.67 g/mol
Physicochemical Data
The following table summarizes key properties. Data for the free base is often reported in literature and is provided for context, as the initial isolation step may involve handling the non-salt form.
| Property | (S)-Ethyl piperidine-3-carboxylate (Free Base) | (S)-Ethyl piperidine-3-carboxylate HCl (Salt) | Source(s) |
| CAS Number | 37675-18-6 | 4842-86-8 (unspecified stereo), N/A for (S) | [3] |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | [4] |
| Density | ~1.043 g/mL at 25 °C | Data not available | |
| Boiling Point | 102-104 °C at 7 mmHg | Not applicable (decomposes) | [5] |
| Melting Point | Not applicable | Data not available (typical for chiral salts) | |
| Refractive Index (n20/D) | ~1.471 | Not applicable | |
| Storage Temperature | Room Temperature / Refrigerated | Refrigerated (0-10°C), under inert gas | [2] |
Synthesis, Resolution, and Salt Formation
The synthesis of enantiomerically pure this compound is most commonly achieved via the chiral resolution of a racemic mixture, followed by salt formation. This approach is often more cost-effective for large-scale production than asymmetric synthesis.
Strategic Rationale
The core of the synthesis is the separation of the racemic ethyl nipecotate. This is achieved by forming diastereomeric salts with a chiral resolving agent. D-tartaric acid is an excellent choice because it is readily available in high purity, inexpensive, and forms crystalline salts with the piperidine nitrogen, allowing for efficient separation based on differential solubility. Once the desired diastereomeric salt is isolated, the chiral amine is liberated by basification, extracted, and finally converted to the stable hydrochloride salt.
Detailed Experimental Protocols
Protocol 2.2.1: Chiral Resolution of (±)-Ethyl Nipecotate
-
Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq.) and D-tartaric acid (1.0 eq.) in 95% ethanol (approx. 15-20 mL per gram of tartaric acid) with heating until a clear solution is obtained[5].
-
Causality: The use of a protic solvent like ethanol facilitates the acid-base reaction to form the diastereomeric tartrate salts. Heating ensures complete dissolution.
-
-
Selective Crystallization: Allow the solution to cool slowly to room temperature. The (S)-ethyl piperidine-3-carboxylate-D-tartrate salt is less soluble and will preferentially crystallize.
-
Insight: The rate of cooling is critical. Slow cooling promotes the formation of well-defined, pure crystals, minimizing the inclusion of the more soluble (R)-enantiomer salt.
-
-
Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold 95% ethanol to remove residual mother liquor.
-
Recrystallization (Optional): To enhance enantiomeric purity, the isolated tartrate salt can be recrystallized from a fresh portion of hot 95% ethanol[5].
Protocol 2.2.2: Liberation of the Free Base
-
Dissolution: Dissolve the isolated tartrate salt in water (approx. 8-10 mL per gram of salt). Cool the solution to 0-5 °C in an ice bath.
-
Basification: Slowly add a 3M sodium hydroxide (NaOH) solution dropwise while stirring, monitoring the pH. Adjust the pH to >10.
-
Causality: The strong base deprotonates the piperidinium nitrogen of the tartrate salt, liberating the free amine (free base), which is less soluble in aqueous solution. Keeping the solution cold minimizes potential ester hydrolysis.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield (S)-Ethyl piperidine-3-carboxylate as an oil.
Protocol 2.2.3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base oil in a minimal amount of a dry, non-protic solvent like diethyl ether or isopropyl alcohol.
-
Acidification: Cool the solution to 0-5 °C. Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring.
-
Causality: Using a non-aqueous solvent is critical to prevent hydrolysis of the ethyl ester. The hydrochloride salt is insoluble in these solvents and will precipitate upon formation.
-
-
Precipitation and Isolation: The white hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Synthesis and Purification Workflow
Sources
- 1. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 4. CAS 25137-01-3: (-)-Ethyl nipecotate | CymitQuimica [cymitquimica.com]
- 5. Ethyl (3S)-piperidine-3-carboxylate | 37675-18-6 [chemicalbook.com]
Technical Guide to the Physical Properties of (S)-Ethyl Nipecotate Hydrochloride
Abstract
(S)-Ethyl nipecotate hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and development, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for ensuring purity, optimizing reaction conditions, developing stable formulations, and meeting regulatory standards. This technical guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of (S)-Ethyl nipecotate hydrochloride. It details the experimental methodologies for their determination, explains the scientific rationale behind these techniques, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction
(S)-Ethyl nipecotate, the ethyl ester of (S)-nipecotic acid, is a crucial chiral building block. Its hydrochloride salt form is often preferred in synthesis and formulation due to its enhanced stability and crystallinity compared to the free base. The stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of many target molecules, making the accurate characterization of this specific enantiomer essential.
The physical properties of a pharmaceutical intermediate like (S)-Ethyl nipecotate hydrochloride dictate its behavior throughout the drug development pipeline. For instance:
-
Melting Point serves as a crucial indicator of purity and identity.
-
Solubility profiles in various solvents are fundamental for designing synthetic routes and developing viable formulations.
-
Optical Rotation confirms the enantiomeric purity, a critical quality attribute for chiral drugs.
-
Spectroscopic Data provides an unambiguous structural fingerprint, confirming chemical identity and detecting impurities.
This guide serves as a comprehensive resource, consolidating key physical data and outlining the standard, validated protocols for their measurement, thereby empowering researchers to handle, analyze, and utilize this compound with confidence and precision.
Chemical and Structural Identity
Before delving into its physical properties, it is essential to establish the fundamental chemical identity of the compound.
-
Chemical Name: (S)-Ethyl piperidine-3-carboxylate hydrochloride
-
Synonyms: (S)-Ethyl nipecotate HCl
-
CAS Number: 37675-18-6
-
Molecular Formula: C₈H₁₅NO₂·HCl[1]
-
Molecular Weight: 193.67 g/mol (Calculated from formula)
Chemical Structure:
Physicochemical Properties
This section details the key macroscopic physical properties of (S)-Ethyl nipecotate hydrochloride. The causality behind the choice of experimental methods is explained to provide field-proven context.
Appearance
(S)-Ethyl nipecotate hydrochloride is typically a white to off-white crystalline solid or powder. Visual inspection is the first, simplest analytical step. Any deviation from a white, crystalline appearance (e.g., discoloration to yellow or brown, clumpy or oily texture) can be an early indicator of impurity, degradation, or improper storage.
Melting Point
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range.[2] Therefore, melting point determination is a robust, time-tested method for assessing purity. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[2]
Typical Melting Point Range: Data for the hydrochloride salt is less commonly published than for the free base or other salts. However, related salts like the L-tartrate provide an indication of its solid nature. For the racemate free base, a melting point of 165-167 °C has been reported, though this is for the free acid form, not the ethyl ester.[3][4][5] Researchers should determine the melting point for each new batch as a primary quality control check.
Experimental Protocol: Capillary Melting Point Determination
This method is the pharmacopeial standard for its simplicity and accuracy.[6]
Rationale: The capillary method ensures uniform and controlled heating of a small, tightly packed sample, allowing for precise observation of the melting transition.[6][7] A slow heating rate near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[8]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize using a mortar and pestle.[7][8]
-
Loading: Invert a capillary tube (closed at one end) and press the open end into the sample powder several times.[8]
-
Packing: Tap the bottom of the tube on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the closed end. The final packed height should be 2-3 mm.[8]
-
Measurement (Initial): Place the capillary into the heating block of a melting point apparatus. Heat rapidly to determine an approximate melting range. Allow the apparatus to cool.[2][8]
-
Measurement (Accurate): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[8]
-
Observation: Decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Solubility Profile
Understanding the solubility of (S)-Ethyl nipecotate hydrochloride is critical for its use in synthesis (solvent selection) and for preclinical formulation development. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents.
Rationale: Testing solubility in a range of solvents with varying polarities provides a comprehensive profile. Water is key for physiological relevance, alcohols like ethanol are common in synthesis and formulation, and aprotic solvents like DMSO are used for stock solutions in biological screening. The racemic free base is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4][5][9]
Experimental Protocol: Qualitative Solubility Determination
Step-by-Step Methodology:
-
Preparation: Add approximately 10 mg of the compound to a small test tube.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., Water, Ethanol, Methanol, DMSO, Chloroform) to the test tube.
-
Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid particles against a dark background.
-
Classification:
-
Very Soluble: No solid remains.
-
Freely Soluble: Dissolves quickly.
-
Soluble: Dissolves completely upon agitation.
-
Slightly Soluble: A portion of the solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Documentation: Record the results for each solvent tested.
Optical Rotation
Optical rotation is the most direct measure of a compound's chiral nature and is essential for confirming the stereochemical identity and enantiomeric purity of (S)-Ethyl nipecotate hydrochloride. Chiral molecules rotate the plane of polarized light.[10][11] The direction and magnitude of this rotation are characteristic physical properties.
Rationale: The specific rotation, [α], is a standardized value that accounts for experimental variables like concentration, path length, temperature, and the wavelength of light used.[10][12] It is defined as the observed rotation when light is passed through a 1 dm (10 cm) path length of a solution with a concentration of 1 g/mL.[10][11] Enantiomers rotate light to an equal degree but in opposite directions (e.g., (+) vs. (-)).[10]
Experimental Protocol: Specific Rotation Measurement
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of methanol) in a volumetric flask. Calculate the concentration (c) in g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter by measuring the rotation of a blank (the pure solvent in the sample cell). The reading should be zero.
-
Sample Measurement: Rinse and fill the polarimeter sample cell (typically with a path length, l, of 1 dm) with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) in degrees. The measurement is typically performed at 20-25°C using the sodium D-line (589 nm).[13]
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = (100 × α) / (l × c) Where:
-
[α] is the specific rotation.
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., D for sodium D-line).
-
α is the observed rotation.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/100 mL.
-
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure, serving as a definitive fingerprint for identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential.
Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. For a hydrochloride salt, protonation of the piperidine nitrogen will influence the chemical shifts of adjacent protons and carbons, which can be a key diagnostic feature.
Experimental Protocol: NMR Sample Preparation and Analysis
Rationale for Solvent Choice: A deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[14][15] The choice of solvent depends on the compound's solubility. For hydrochloride salts, D₂O or DMSO-d₆ are often excellent choices.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of (S)-Ethyl nipecotate hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[14][16]
-
Mixing: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field and improves spectral quality.[14][15]
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra. For CDCl₃, the residual solvent peak is at 7.26 ppm. For D₂O, it is typically around 4.79 ppm. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and complex multiplets for the piperidine ring protons. The proton on the nitrogen (N-H) may be broadened or exchange with D₂O.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five distinct carbons of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Rationale: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for the rapid confirmation of key structural components like the C=O of the ester, the N-H bond of the ammonium salt, and C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Rationale: ATR is a modern, rapid technique that requires minimal sample preparation. The solid sample is pressed directly against a crystal (e.g., diamond), and the IR spectrum is collected from the surface.
Step-by-Step Methodology:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Expected IR Absorptions:
-
~3000-2700 cm⁻¹: Broad absorption due to the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).
-
~2950 cm⁻¹: C-H stretching (alkane).
-
~1730 cm⁻¹: Strong C=O stretching from the ester functional group.
-
~1200 cm⁻¹: C-O stretching from the ester.
Data Summary & Visualization
Summary of Physical Properties
| Property | Typical Value/Observation | Significance |
| Appearance | White to off-white crystalline solid | Indicator of purity and stability |
| Melting Point | Batch-specific; sharp range indicates high purity | Identity and purity assessment[2] |
| Solubility | Soluble in water, methanol, ethanol, DMSO | Critical for synthesis and formulation |
| Specific Rotation | [α]ᵀλ, value specific to (S)-enantiomer | Confirms stereochemical identity and purity[10] |
Workflow Visualizations
The following diagrams illustrate the logical workflows for characterizing a new batch of (S)-Ethyl nipecotate hydrochloride.
Caption: General workflow for the physical characterization of a new batch.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The physical properties of (S)-Ethyl nipecotate hydrochloride are critical quality attributes that provide definitive information on its identity, purity, and suitability for use in pharmaceutical manufacturing. The methodologies outlined in this guide—from melting point and solubility assessments to specific rotation and comprehensive spectroscopic analysis—represent the industry-standard approach for robust characterization. Adherence to these protocols ensures that researchers and developers can proceed with confidence, knowing that their starting material meets the stringent quality standards required for the synthesis of safe and effective medicines.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- SSERC. (n.d.).
- Chemistry Steps. (n.d.).
- Stanford Research Systems. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 6.
- World Health Organization. (n.d.). 1.
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- Master Organic Chemistry. (2017, February 7).
- Rudolph Research Analytical. (n.d.).
- University of Durham. (n.d.). How to make an NMR sample.
- BioCrick. (n.d.).
- ChemicalBook. (2025, March 18).
- ECHEMI. (n.d.).
- ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients.
- Krackeler Scientific, Inc. (n.d.).
- Sigma-Aldrich. (n.d.).
- Iowa State University. (n.d.).
- University of Minnesota. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- ECHEMI. (n.d.).
- PubMed. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs.
- Thermo Fisher Scientific. (n.d.).
- PubChem. (n.d.). Ethyl (R)
- Otto Chemie Pvt. Ltd. (n.d.). (S)
- Royal Society of Chemistry. (2015). Thermoresponsive Dual Emission Nanosensor Based on Quantum Dots and Dye Labeled Poly(N-isopropylacrylamide)
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Santa Cruz Biotechnology. (n.d.). (R)
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- Saimak Laboratories. (n.d.). Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Ethyl nipecotate CAS#: 5006-62-2 [m.chemicalbook.com]
- 4. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]
- 5. Ethyl nipecotate CAS#: 5006-62-2 [amp.chemicalbook.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. digicollections.net [digicollections.net]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Solubility of (S)-Ethyl piperidine-3-carboxylate hydrochloride in Organic Solvents
Abstract
(S)-Ethyl piperidine-3-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including DPP-4 inhibitors and serotonin-noradrenaline reuptake inhibitors[1][2][3]. The successful execution of synthesis, purification, and formulation processes involving this compound is critically dependent on a thorough understanding of its solubility characteristics. As a hydrochloride salt, its solubility profile is markedly different from its free base form, exhibiting increased polarity and a preference for more polar solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, a predicted qualitative solubility profile across a range of common organic solvents, and a detailed, field-proven experimental protocol for precise quantitative solubility determination.
Introduction: The Strategic Importance of a Chiral Intermediate
(S)-Ethyl piperidine-3-carboxylate, in its hydrochloride salt form (CAS No: 4842-86-8), is a heterocyclic compound valued for its specific stereochemistry, which is crucial for achieving desired biological activity in drug candidates[4][5]. The piperidine scaffold is prevalent in a large number of active pharmaceuticals, and introducing chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties[5][6].
The conversion of the parent ester to its hydrochloride salt is a common strategy in drug development to improve properties such as stability and aqueous solubility[7]. However, this conversion profoundly impacts its solubility in organic media, a critical parameter for chemists designing reaction conditions, crystallization protocols, and formulations. This guide serves to demystify these characteristics for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior.
| Property | Value | Source(s) |
| Chemical Name | Ethyl piperidine-3-carboxylate hydrochloride | [8] |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [8] |
| CAS Number | 4842-86-8 | [8][9][10] |
| Molecular Formula | C₈H₁₆ClNO₂ | [8] |
| Molecular Weight | 193.67 g/mol | [8] |
| Appearance | White to light yellow solid/crystalline powder | [11] |
| Melting Point | 100-102 °C | [8][10] |
The Science of Solubility: A Mechanistic Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a salt like this compound, the dissolution process involves overcoming the significant crystal lattice energy of the ionic solid and establishing favorable interactions with the solvent molecules.
Key Influencing Factors:
-
Polarity and Dielectric Constant: The hydrochloride salt is highly polar. Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the piperidinium cation and the chloride anion, facilitating the dissolution of the crystal lattice.
-
Hydrogen Bonding: The piperidinium cation is a hydrogen bond donor (N-H⁺), and the carboxylate ester group contains hydrogen bond acceptors (C=O). Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions and typically higher solubility. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.
-
Common Ion Effect: In solvents containing chloride ions, the solubility of the hydrochloride salt can be suppressed. While less common in organic synthesis, this principle is crucial in mixed-solvent systems or when other chloride-containing reagents are present[12].
The conversion from the free base to the hydrochloride salt introduces an ionic character. This fundamentally shifts its solubility profile away from nonpolar organic solvents and towards more polar media.
Logical Relationship: Factors Influencing Solubility
Sources
- 1. Ethyl (3S)-piperidine-3-carboxylate | 37675-18-6 [chemicalbook.com]
- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-Ethylpiperidin-3-Carboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. acgpubs.org [acgpubs.org]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Piperidine carboxylic acid ethyl ester hydrochloride | 4842-86-8 [buyersguidechem.com]
- 9. Ethyl piperidine-3-carboxylate hydrochloride | 4842-86-8 [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. echemi.com [echemi.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Therapeutics: An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-carboxylate Hydrochloride
Abstract
(S)-Ethyl piperidine-3-carboxylate hydrochloride stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined piperidine framework is a recurring motif in a multitude of pharmacologically active agents, underscoring its significance for researchers, scientists, and drug development professionals. This comprehensive technical guide provides an in-depth exploration of the compound's structure, stereochemistry, synthesis, and analytical characterization. Furthermore, it delves into the practical applications of this versatile intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of a Chiral Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation[1]. The introduction of a chiral center, as seen in (S)-Ethyl piperidine-3-carboxylate, unlocks the door to stereospecific interactions with biological targets, a critical aspect of modern drug design aimed at enhancing potency and reducing off-target effects. This guide will serve as a technical resource for professionals leveraging this high-value intermediate in their research and development pipelines.
Molecular Structure and Stereochemical Integrity
This compound is the hydrochloride salt of the (S)-enantiomer of ethyl nipecotate. The molecule's core is a six-membered saturated heterocycle containing a nitrogen atom. An ethyl carboxylate group is attached to the third carbon of the piperidine ring, which is the stereogenic center.
Structural Elucidation
The definitive structure of the molecule is presented below:
-
Chemical Formula: C₈H₁₆ClNO₂
-
Molecular Weight: 193.67 g/mol
-
IUPAC Name: this compound
-
CAS Number: 115655-08-8
Unraveling the Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules
The "S" designation at the C3 position is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents attached to the chiral carbon are ranked based on their atomic number. For the C3 carbon of ethyl piperidine-3-carboxylate, the priority assignment is as follows:
-
-NH- (within the ring): The nitrogen atom has a higher atomic number than the carbon atoms.
-
-C(=O)O- (carboxylate group): This carbon is bonded to two oxygen atoms.
-
-CH₂- (C2 of the ring): This is a carbon atom bonded to other carbons and hydrogens.
-
-H (not explicitly shown): The hydrogen atom has the lowest atomic number.
With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the "(S)" designation. The stereochemical purity of this building block is paramount, as the biological activity of its derivatives often resides in a single enantiomer.
Synthesis of this compound: A Two-Act Play
The industrial and laboratory-scale synthesis of this compound is a fascinating process that hinges on two key stages: the formation of the racemic piperidine ring system followed by the elegant separation of the desired enantiomer.
Act I: The Formation of Racemic Ethyl Piperidine-3-carboxylate
The most prevalent and robust method for synthesizing the racemic precursor is the catalytic hydrogenation of ethyl nicotinate. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Experimental Protocol: Synthesis of Racemic Ethyl Piperidine-3-carboxylate
This protocol is adapted from established industrial processes and academic literature, providing a reliable method for producing the racemic intermediate[2].
-
Materials:
-
Ethyl nicotinate
-
Ethanol (absolute)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
-
Procedure:
-
In a high-pressure autoclave, prepare a solution of ethyl nicotinate in absolute ethanol (e.g., a 0.5 M solution).
-
Carefully add 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5 mol% relative to the ethyl nicotinate.
-
Seal the autoclave and purge the system with nitrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Commence stirring and heat the reaction mixture to a temperature between 25-50°C.
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield racemic ethyl piperidine-3-carboxylate as an oil. The crude product can be purified by vacuum distillation if necessary.
-
Causality in Experimental Choices:
-
Catalyst: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for pyridine ring hydrogenation.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.
-
Pressure and Temperature: The chosen conditions are a balance between achieving a reasonable reaction rate and ensuring the safety of the high-pressure operation.
Sources
commercial suppliers of (S)-Ethyl piperidine-3-carboxylate hydrochloride
An In-Depth Technical Guide to Commercial Suppliers of (S)-Ethyl piperidine-3-carboxylate hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the commercial landscape for this compound, a critical chiral building block in modern pharmaceutical synthesis. Our focus extends beyond a mere listing of suppliers to offer a deeper, field-tested perspective on supplier selection, quality assessment, and practical application. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require high-purity, reliable sources of this key intermediate.
Introduction: The Strategic Importance of this compound
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific (S)-enantiomer is often the biologically active form, making enantiopurity a critical quality attribute for its use in the synthesis of targeted therapeutics, including kinase inhibitors, GPCR modulators, and other complex molecular architectures.
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a variety of reaction conditions. Given its role as a foundational starting material, the selection of a high-quality commercial source is a decision that directly impacts downstream success, from reaction yield and purity to the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
Commercial Supplier Landscape: A Comparative Analysis
The procurement of this compound necessitates a thorough evaluation of potential suppliers. Key differentiators include not only price but also purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity Specification | Available Quantities | Link |
| Sigma-Aldrich (Merck) | 639836 | ≥97.0% | 1g, 5g, 25g | Link |
| Combi-Blocks | OR-4952 | 97% | 1g, 5g, 10g, 25g | Link |
| BLDpharm | BD139989 | 97% | 1g, 5g, 25g, 100g | Link |
| AstaTech | 28838 | 97% | 1g, 5g, 25g | Link |
| Carbosynth | FE32128 | Not specified | 1g, 5g, 10g, 25g | Link |
| Fluorochem | 032128 | Not specified | 1g, 5g, 10g, 25g | Link |
| Anvia Chemicals | ANV287775-15-9 | 97% | 1g, 5g, 10g, 25g, 50g, 100g | Link |
| Key Organics | 78564 | Not specified | 1g, 5g | Link |
Note: Purity levels and available quantities are subject to change. Always verify with the supplier for the most current information.
Quality Assessment and Supplier Vetting: A Scientist's Perspective
The listed purity of "≥97%" is a common specification, but the nature of the remaining 3% is critically important. A robust quality assessment protocol should be a standard operating procedure upon receiving any new batch of starting material.
Decoding the Certificate of Analysis (CoA)
A comprehensive CoA is the first line of defense in quality control. Do not accept a material without one. Key parameters to scrutinize include:
-
Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. The CoA should specify the method (column, mobile phase, detection wavelength) and provide the chromatogram. Pay attention to the number and area of impurity peaks.
-
Enantiomeric Purity (Chiral HPLC): For a chiral molecule like this, enantiomeric excess (e.e.) is a critical parameter that may not always be included in a standard CoA. If your synthesis is stereospecific, request chiral HPLC data or perform the analysis in-house.
-
Residual Solvents: Gas Chromatography (GC) is typically used to quantify residual solvents from the manufacturing process. High levels of certain solvents can be detrimental to subsequent reactions.
-
Water Content: Determined by Karl Fischer titration, excessive water can interfere with moisture-sensitive reagents.
In-House Verification Workflow
Trust but verify. It is prudent to perform a minimal set of in-house tests to confirm the identity and purity of the received material.
Caption: In-house quality control workflow for incoming starting materials.
Experimental Protocol: N-Boc Protection of this compound
A common first step in utilizing this building block is the protection of the secondary amine, typically with a tert-butyloxycarbonyl (Boc) group. This enhances solubility in organic solvents and prevents unwanted side reactions.
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Suspend the starting material in DCM (or THF) at a concentration of approximately 0.1-0.2 M.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2-2.5 eq) dropwise. The addition of the base deprotonates the hydrochloride salt and the secondary amine, facilitating the reaction. Stir for 10-15 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Caption: Workflow for N-Boc protection of (S)-Ethyl piperidine-3-carboxylate.
Conclusion
The successful integration of this compound into a synthetic workflow is contingent upon the selection of a reliable commercial partner and the implementation of rigorous in-house quality control measures. While many suppliers offer this product, a deeper investigation into the provided analytical data and a commitment to independent verification are paramount. The protocols and insights provided in this guide are intended to equip the discerning scientist with the tools necessary to make informed decisions, ensuring the integrity and reproducibility of their research and development efforts.
References
-
Anvia Chemicals. this compound Product Page. [Link]
role of (S)-Ethyl piperidine-3-carboxylate hydrochloride in medicinal chemistry
A Technical Guide to (S)-Ethyl piperidine-3-carboxylate Hydrochloride: A Chiral Scaffold in Modern Drug Discovery
Executive Summary: The piperidine ring is a foundational structural motif in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of a chiral center into this scaffold significantly enhances its utility, allowing for precise three-dimensional interactions with biological targets. This compound, also known as (S)-Ethyl nipecotate hydrochloride, has emerged as a premier chiral building block for this purpose. Its defined stereochemistry and versatile functional groups—a secondary amine and an ethyl ester—provide a robust platform for constructing complex, enantiomerically pure drug candidates. This technical guide offers an in-depth analysis of its physicochemical properties, synthetic versatility, and strategic application in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive resource on this pivotal molecule.
The Strategic Importance of Chiral Piperidines in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle known as piperidine is a privileged scaffold in drug design, valued for its favorable metabolic stability and ability to serve as a conformational anchor.[1] When chirality is introduced, the therapeutic potential of the piperidine scaffold is greatly amplified. The specific three-dimensional arrangement of substituents on a chiral piperidine ring is critical, as it governs the molecule's binding affinity and selectivity for its biological target.[2][3]
Employing a single, active enantiomer can lead to significant advantages in drug development:
-
Enhanced Potency and Selectivity: One enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[1] Isolating the active enantiomer can lead to a more potent and selective drug.[2][3][4]
-
Improved Pharmacokinetics: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]
-
Reduced Toxicity: Eliminating an inactive or toxic enantiomer can result in a safer drug with a better therapeutic index.[4]
This compound serves as a critical starting material that instills this vital chirality early in the synthetic process, making it an invaluable tool for medicinal chemists.[5][6]
Caption: Core structure and key functional features.
Physicochemical Profile and Handling
Understanding the physical and chemical properties of (S)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is essential for its effective use in synthesis. The free base is typically a colorless to yellow liquid, while the hydrochloride salt is a solid, which can be advantageous for handling and stability.[5][7]
| Property | (S)-Ethyl piperidine-3-carboxylate (Free Base) | (S)-Ethyl piperidine-3-carboxylate HCl |
| Synonyms | (S)-Ethyl nipecotate, (S)-(+)-Nipecotic Acid Ethyl Ester | |
| CAS Number | 37675-18-6[5] | N/A |
| Molecular Formula | C₈H₁₅NO₂[5] | C₈H₁₆ClNO₂ |
| Molecular Weight | 157.21 g/mol [5] | 193.68 g/mol |
| Appearance | Colorless to yellow clear liquid[5] | White to off-white solid |
| Density | ~1.043 g/mL at 25 °C[5] | N/A |
| Melting Point | N/A | ~156 °C (as D-tartrate salt)[8] |
Safety and Handling: Aggregated GHS data indicates that the compound may cause skin irritation and serious eye damage.[9] Standard laboratory precautions, including the use of eye shields and gloves, should be employed.[10] Store in a dry, well-ventilated area at room temperature.[5]
Synthetic Utility and Key Transformations
This compound is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine and the ethyl ester. This dual reactivity allows for the construction of a wide array of derivatives.
Key Reactions:
-
N-Substitution: The secondary amine is a versatile handle for introducing substituents. Common transformations include:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
-
Ester Modification: The ethyl ester can be transformed into other functional groups:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) to yield the corresponding carboxylic acid.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, to form amides.
-
Reduction: Conversion to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Caption: Synthetic pathways from the core scaffold.
Experimental Protocol: Synthesis of N-Acyl Piperidine Derivative
This protocol details a standard procedure for the acylation of the piperidine nitrogen, a key step in the synthesis of many active pharmaceutical ingredients (APIs).[11]
Objective: To synthesize (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate.[11][12]
Materials:
-
(S)-Ethyl piperidine-3-carboxylate (1.0 equiv)
-
2-Thiopheneacetic acid (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 equiv)
-
Ethyl acetate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-thiopheneacetic acid, DCC, and DMAP.
-
Solvent Addition: Add anhydrous ethyl acetate to dissolve the reagents.
-
Nucleophile Addition: Add (S)-Ethyl piperidine-3-carboxylate to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 12 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Rationale for Choices:
-
DCC/DMAP: This is a classic and effective coupling system for forming amide bonds from carboxylic acids and amines. DCC activates the carboxylic acid, and DMAP catalyzes the reaction.
-
Anhydrous Solvent: Ethyl acetate is chosen for its ability to dissolve the reactants and its relatively low boiling point for easy removal. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid.
-
Aqueous Workup: The acid and base washes are performed to remove any unreacted starting materials and catalytic residues, ensuring a purer final product.
Case Studies in Drug Development
The true value of this compound is demonstrated by its incorporation into a range of therapeutic agents. It serves as a key reactant for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and human tryptase, as well as serotonin and noradrenaline reuptake inhibitors.[10]
Case Study: Immunopotentiating Agent
An important application is in the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an immunopotentiating agent developed by Elanco Animal Health.[12][13] This compound is designed to stimulate immune cells and is useful for preventing infectious diseases.[11][12]
The synthesis directly couples 2-thiopheneacetyl chloride with the resolved (S)-ethyl nipecotate.[13] The stereochemistry at the C3 position is critical for the molecule's biological activity, highlighting the importance of starting with an enantiomerically pure building block.
Caption: Synthesis of an immunopotentiating agent.
Future Perspectives
The demand for enantiomerically pure compounds in drug discovery remains high, ensuring the continued relevance of chiral building blocks like this compound. Its application is expanding into new and complex molecular architectures. As synthetic methodologies advance, particularly in asymmetric synthesis and catalytic reactions, the ability to efficiently produce and derivatize such chiral scaffolds will be paramount.[6][14] The versatility and proven track record of this compound solidify its position as an essential tool in the medicinal chemist's arsenal for developing the next generation of targeted, effective, and safe pharmaceuticals.
References
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]
-
Shintani, R., & Fu, G. C. (2003). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Sun, X., et al. (2013). Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.net. Available at: [Link]
-
Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. (2002). ResearchGate. Available at: [Link]
-
Momose, T., et al. (n.d.). Application of chiral building blocks to the synthesis of drugs. Available at: [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. (2020). ChemMedChem. Available at: [Link]
-
Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]
-
Aytac, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Available at: [Link]
-
Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
What is Ethyl Piperidine-3-Carboxylate - Properties & Specifications. (n.d.). Available at: [Link]
-
Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2. (n.d.). PubChem. Available at: [Link]
-
(S)-3-PIPERIDINECARBOXYLIC ACID ETHYL ESTER D-TARTRATE. (2024). ChemBK. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. What is Ethyl Piperidine-3-Carboxylate - Properties & Specifications [chemheterocycles.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for (S)-Ethyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl piperidine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of pharmacologically active compounds. As with any reactive chemical intermediate, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and field-proven insights.
Compound Profile and Hazard Identification
This compound is the hydrochloride salt of the ethyl ester of (S)-nipecotic acid. The hydrochloride form generally presents as a solid, which can mitigate some of the hazards associated with volatile liquids. However, it is crucial to recognize that as a hydrochloride salt of an amine, it can be acidic and may release hydrogen chloride gas upon thermal decomposition.
Synonyms: (S)-3-Piperidinecarboxylic acid ethyl ester hydrochloride, (S)-Ethyl nipecotate hydrochloride[1].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ · HCl | Inferred |
| Molecular Weight | 193.67 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Inferred from similar hydrochloride salts |
| Solubility | Expected to be soluble in water. | [2] |
| Melting Point | Not available. The free base is a liquid. | [1] |
| Boiling Point | Not applicable (decomposes). The free base boils at 102-104 °C/7 mmHg. | [3] |
| Flash Point | The free base has a flash point of 76.7 °C. The hydrochloride salt is not expected to be flammable in its solid form. | [1] |
GHS Hazard Classification (Inferred)
Based on data for the parent compound and similar structures, the following GHS classifications should be considered:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A - Causes serious eye damage or irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[5]
-
Acute Toxicity (Oral): While data for the specific ester is unavailable, piperidine hydrochloride is classified as toxic if swallowed.[2][6]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[5]
-
H301: Toxic if swallowed.[6]
Prudent Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should govern all handling procedures. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of airborne dust particles.
Personal Protective Equipment (PPE) Selection Logic
The selection of PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific experimental procedure.
Caption: Figure 1: PPE Selection Workflow
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles with side shields are the minimum requirement.[7] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[8] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-retardant lab coat should be worn and kept fastened.[9]
-
Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a large spill or inadequate ventilation, a respirator with a particulate filter (N95 or higher) may be necessary.[10]
Storage and Stability
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[2] Contact with strong bases will liberate the free piperidine, which is a flammable and corrosive liquid.
-
Hygroscopicity: While specific data is unavailable, many hydrochloride salts are hygroscopic. Storage in a desiccator may be advisable.
Accidental Release and Emergency Procedures
A well-defined emergency plan is a cornerstone of laboratory safety. All personnel should be familiar with the location of safety equipment, including emergency showers, eyewash stations, and spill kits.
Spill Response Protocol
The appropriate response to a spill depends on its scale and the immediate hazards.
Caption: Figure 2: Spill Response Protocol
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and, for large spills, evacuate the area.[11]
-
Control Ignition Sources: Although the hydrochloride salt is a solid, the parent compound is a combustible liquid. It is good practice to remove all ignition sources.[8]
-
Containment: For solid spills, prevent the dust from becoming airborne. For solutions, create a dike around the spill using an inert absorbent material.[12]
-
Cleanup:
-
Solid Spills: Carefully sweep the material to avoid creating dust and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Solution Spills: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[13] Work from the outside of the spill inwards to minimize spreading.[14]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[15]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Firefighting Measures
While the hydrochloride salt is not highly flammable, it can decompose in a fire to produce toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[10]
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
-
Chemical Waste: Collect all chemical waste in appropriately labeled, sealed containers. Consult with your institution's environmental health and safety department for specific disposal procedures.[15]
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. A proactive safety culture, built on the pillars of risk assessment, proper training, and emergency preparedness, is the most critical reagent in any successful laboratory.
References
-
PubChem. CID 161290137.[Link]
-
Florida State University Emergency Management. Chemical Spills.[Link]
-
Carl ROTH. Safety Data Sheet for Piperidine.[Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet for Piperidine.[Link]
-
PubChem. Ethyl (3S)-piperidine-3-carboxylate.[Link]
-
North Industrial Chemicals. Learn How to Handle Small Hydrochloric Acid Spills Safely.[Link]
-
Fisher Scientific. Safety Data Sheet for 3-Carbethoxy-4-piperidone hydrochloride.[Link]
-
Penta chemicals. Safety Data Sheet for Piperidine.[Link]
-
GOV.UK. What to do in a chemical emergency.[Link]
-
Clarkson University. Chemical Spill Procedures.[Link]
-
Sdfine. GHS Safety Data Sheet for 1-(2-chloroethyl)piperidine hydrochloride.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet for 1-Ethyl-3-hydroxypiperidine.[Link]
Sources
- 1. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl (3S)-piperidine-3-carboxylate | 37675-18-6 [chemicalbook.com]
- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. gov.uk [gov.uk]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. carlroth.com [carlroth.com]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Optimal Storage of (S)-Ethyl piperidine-3-carboxylate hydrochloride
Executive Summary
(S)-Ethyl piperidine-3-carboxylate hydrochloride, also known as (S)-Ethyl nipecotate hydrochloride, is a valuable chiral building block in pharmaceutical synthesis. The integrity of this reagent is paramount for the success of complex, multi-step synthetic routes, where impurities or degradation can lead to significant losses in yield and enantiomeric purity. This guide provides drug development professionals, researchers, and scientists with a comprehensive, scientifically-grounded framework for the optimal storage and handling of this compound. By understanding the inherent chemical liabilities of its structure—a hygroscopic hydrochloride salt, a hydrolysable ester, and a stable chiral center—users can implement protocols that ensure its long-term stability and reliability in experimental workflows.
Chemical Profile and Inherent Stabilities
To establish a robust storage protocol, one must first understand the molecule's structure and its susceptibility to degradation. This compound possesses three key features that dictate its storage requirements:
-
Hydrochloride Salt: The presence of the hydrochloride salt renders the molecule potentially hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[1][2] This is a critical factor, as absorbed water can initiate chemical degradation.[2][3]
-
Ethyl Ester Functional Group: The ethyl ester is susceptible to hydrolysis, particularly in the presence of water (moisture) and acid or base catalysts. This degradation pathway would yield (S)-piperidine-3-carboxylic acid and ethanol, altering the compound's purity and molecular weight.
-
Chiral Center: The stereocenter at the C3 position of the piperidine ring is fundamental to the compound's utility. While piperidine rings are generally conformationally stable, extreme conditions (e.g., high heat in certain solvents) could potentially lead to racemization, although this is less common under standard storage conditions.[4]
Based on this profile, the primary goals of any storage strategy are to rigorously exclude moisture and to prevent exposure to conditions that could accelerate hydrolysis or other degradation pathways.
Primary Storage Parameters: A Multi-Faceted Approach
Effective storage is not a single condition but a combination of controlled parameters. Based on Safety Data Sheet (SDS) recommendations and chemical first principles, the following conditions are mandated for maintaining the integrity of this compound.
Temperature
The consensus from safety data sheets for this and structurally similar compounds is to store in a cool place.[5][6]
-
Recommendation: 2°C to 8°C (refrigerated).
-
Causality: Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures. While freezer storage (-20°C) is an option for long-term archival, refrigeration is sufficient and often preferred to avoid potential issues with freeze-thaw cycles and condensation. For routine use, storing at a controlled cool temperature strikes a balance between stability and practicality.
Atmosphere & Humidity
This is arguably the most critical parameter due to the compound's hygroscopic nature as a hydrochloride salt.[2]
-
Recommendation: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and within a desiccator.
-
Causality & Trustworthiness:
-
Exclusion of Moisture: The primary role of this measure is to prevent water absorption. Moisture can lead to the hydrolysis of the ester group.[3] An increase in water content not only reduces the assay of the material but can cause physical changes like clumping, making accurate weighing difficult.[2]
-
Inert Atmosphere: While oxidation is a lesser concern for this specific molecule compared to others, backfilling the container with an inert gas like argon or nitrogen displaces atmospheric air, which always contains moisture. This provides an extra layer of protection and is a hallmark of rigorous chemical handling. This self-validating system ensures that even if the primary container seal is imperfect, the immediate environment around the solid is dry and non-reactive.
-
Light
-
Recommendation: Protect from light.
-
Causality: While there is no specific data indicating extreme photosensitivity for this molecule, many complex organic molecules can be susceptible to degradation upon prolonged exposure to UV light. Using an amber glass vial or storing the primary container within a light-blocking secondary container is a simple and effective precautionary measure that aligns with best practices for storing valuable chemical intermediates.
Table 1: Summary of Optimal Storage Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigeration) | Slows the rate of potential degradation reactions, primarily ester hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hygroscopic water uptake and potential oxidation. |
| Humidity | Store in a Desiccator | Provides a moisture-free environment, crucial for preventing hydrolysis of the hygroscopic salt.[5][6] |
| Light | Protect from Light (Amber Vial) | Prevents potential photochemical degradation, ensuring long-term structural integrity. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric contaminants and moisture. Glass is preferred for its inertness. |
Experimental Protocols for Handling and Use
Maintaining the integrity of this compound requires strict protocols not only during storage but also during handling. The transition from storage to the lab bench is a point of high vulnerability.
Protocol for Aliquoting from a Stock Container
-
Equilibration: Remove the sealed container from the refrigerator/desiccator and place it in a secondary container within a desiccator at room temperature. Allow it to warm to ambient temperature for at least 30-60 minutes.
-
Expert Insight: This step is critical . Opening a cold container immediately exposes the cold solid to ambient air, causing atmospheric moisture to condense directly onto the compound, compromising the entire stock.
-
-
Inert Environment Transfer: If possible, perform the weighing and transfer inside a glove box or glove bag with a dry, inert atmosphere.[1]
-
Rapid Weighing: If a glove box is unavailable, open the container, quickly remove the desired amount of material, and immediately reseal the stock container tightly.
-
Inert Gas Purge: Before returning to storage, briefly purge the headspace of the stock container with a gentle stream of argon or nitrogen. This displaces any moist air that entered during the transfer.
-
Return to Storage: Secure the cap, wrap the seal with parafilm for extra protection, and promptly return the container to the desiccator in the refrigerator.
class="caption">Figure 1. Aself-validatingworkflowforhandlinghygroscopicreagentslikethis compound.
Potential Degradation Pathways & Consequences
Understanding the "what-if" scenarios of improper storage reinforces the importance of the recommended protocols.
class="caption">Figure 2. Logicalflowfrompoorstorageconditionstonegativeexperimentaloutcomes.</p>
-
Ester Hydrolysis: As previously mentioned, the presence of water will hydrolyze the ester, forming the corresponding carboxylic acid. This impurity can interfere with subsequent reactions, especially those sensitive to acidic protons or those requiring precise stoichiometry.
-
Physical Clumping: The absorption of moisture will cause the fine powder to clump or cake. This not only makes accurate weighing nearly impossible but can also trap moisture within the solid, creating localized areas of high water content that accelerate degradation.
-
Failed Reactions: Using a reagent with low purity or unknown water content is a common cause of reaction failure. The active concentration of the desired molecule is lower than calculated, leading to incorrect molar ratios and potentially incomplete reactions or the formation of unwanted side products.
By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term chemical and stereochemical integrity of this compound, safeguarding the reliability and reproducibility of their synthetic endeavors.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]
- Roy, C., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Monatshefte für Chemie/Chemical Monthly, 138(9), 879-887.
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 856.
- Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 125(11), 3090–3100.
- Ståhl, K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
-
BioCrick. (n.d.). Ethyl Nipecotate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl piperidine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
Methodological & Application
Asymmetric Synthesis of (S)-Ethyl piperidine-3-carboxylate hydrochloride: Strategies, Protocols, and Mechanistic Insights
An Application Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a pivotal chiral building block in modern medicinal chemistry. Its structural motif is integral to a range of pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2), as well as serotonin and noradrenaline reuptake inhibitors[1]. The stereochemistry at the C3 position of the piperidine ring is critical for biological activity, necessitating robust and scalable methods for its enantioselective synthesis. This document provides an in-depth guide for researchers and drug development professionals on the primary asymmetric strategies to access the highly valuable (S)-enantiomer, culminating in the isolation of its stable hydrochloride salt. We will explore the causality behind different synthetic choices, from transition metal-catalyzed asymmetric hydrogenation to classical and enzymatic resolution, providing detailed, field-proven protocols and the analytical methods required for validation.
Strategic Overview: Pathways to a Key Chiral Intermediate
The synthesis of enantiopure (S)-ethyl piperidine-3-carboxylate can be broadly categorized into two main approaches: de novo asymmetric synthesis and the resolution of a racemic mixture. The choice of strategy is often dictated by factors such as scale, cost of goods, available equipment (e.g., high-pressure reactors), and desired enantiopurity.
-
Asymmetric Hydrogenation: This is an elegant and atom-economical approach that involves the direct enantioselective reduction of a prochiral precursor, typically ethyl nicotinate (ethyl pyridine-3-carboxylate). This method hinges on the use of a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) to control the stereochemical outcome[2][3].
-
Resolution of Racemic Ethyl Nipecotate: This classical yet effective strategy involves the non-stereoselective synthesis of (±)-ethyl piperidine-3-carboxylate, followed by separation of the enantiomers. This can be achieved through fractional crystallization of diastereomeric salts using a chiral resolving agent or through kinetic resolution using enzymes like lipases[4][5].
The following workflow illustrates these divergent and convergent pathways.
Figure 1: High-level workflow for the synthesis of (S)-Ethyl piperidine-3-carboxylate hydrochloride.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach is highly attractive for industrial-scale production due to its high efficiency and stereoselectivity. The core principle involves the hydrogenation of the aromatic pyridine ring of ethyl nicotinate using a chiral catalyst that creates a stereodefined center. Rhodium complexes with chiral bisphosphine ligands, such as those from the DuPhos or SDP families, are particularly effective[6].
2.1. Mechanistic Rationale
The catalyst, typically a cationic Rh(I) complex, coordinates with the substrate. Hydrogen gas adds oxidatively to the rhodium center. The chiral ligand environment dictates the facial selectivity of the subsequent hydride transfers to the prochiral substrate, leading to the formation of the (S)-enantiomer with high enantiomeric excess (ee). The choice of ligand is paramount; its steric and electronic properties create a chiral pocket that forces the substrate to bind in a specific orientation, ensuring a highly stereocontrolled reduction.
Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation. L* represents the chiral ligand.
2.2. Protocol: Asymmetric Hydrogenation of Ethyl Nicotinate
This protocol is adapted from methodologies employing rhodium-bisphosphine catalysts[6].
Materials & Reagents
| Reagent/Material | Grade | Supplier Suggestion | Notes |
| Ethyl Nicotinate | >99% | Sigma-Aldrich | Ensure dryness. |
| [Rh(COD)₂(BF₄)] | Catalyst Precursor | Strem Chemicals | Handle under inert gas. |
| (R)-SDP Ligand | >98% | Strem Chemicals | Chiral ligand. Handle under inert gas. |
| Methanol (MeOH) | Anhydrous | Acros Organics | Degas before use. |
| Hydrogen (H₂) | High Purity (5.0) | Gas Supplier | Use with appropriate safety regulator. |
| Celite® | Filtration Grade | --- | For catalyst filtration. |
| Diethyl Ether (Et₂O) | Anhydrous | --- | For workup. |
| HCl in Diethyl Ether | 2.0 M Solution | Sigma-Aldrich | For salt formation. |
Procedure:
-
Catalyst Preparation (In-situ): In a purged glovebox, add [Rh(COD)₂(BF₄)] (e.g., 4.1 mg, 0.01 mmol) and (R)-SDP (e.g., 5.8 mg, 0.011 mmol) to a vial. Add 2 mL of degassed methanol and stir for 20 minutes to form the active catalyst solution.
-
Reaction Setup: To a high-pressure autoclave equipped with a glass liner and a stirrer bar, add ethyl nicotinate (e.g., 1.51 g, 10.0 mmol) dissolved in 18 mL of degassed methanol.
-
Hydrogenation: Transfer the prepared catalyst solution to the autoclave via syringe under a positive pressure of argon. Seal the autoclave.
-
Purge the autoclave three times with H₂ gas, then pressurize to the desired pressure (e.g., 20 bar).
-
Heat the reaction to the target temperature (e.g., 40-50 °C) and stir vigorously for 12-24 hours. Monitor reaction completion by TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the pad with a small amount of methanol. Concentrate the combined filtrates under reduced pressure to obtain the crude (S)-ethyl piperidine-3-carboxylate as an oil.
2.3. Expected Results & Data
| Catalyst System | Substrate:Catalyst | H₂ Pressure | Temp. | Yield (%) | ee (%) |
| [Rh((R)-SDP)] | 1000:1 | 20 bar | 40 °C | >95 | 88-96 |
| [Rh((R,R)-Et-DuPhos)] | 1000:1 | 20 bar | 50 °C | >95 | ~90 |
Note: Yields and ee% are representative and can vary based on exact conditions and ligand choice.
Method 2: Resolution of Racemic Ethyl Nipecotate via Diastereomeric Salt Formation
This method is a robust, classical approach that does not require specialized high-pressure equipment. It relies on the synthesis of racemic ethyl nipecotate, followed by its reaction with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.
3.1. Rationale and Choice of Resolving Agent
The secondary amine of the piperidine ring can be protonated by a chiral acid. For resolving a basic compound like ethyl nipecotate, a chiral acid such as (+)-dibenzoyl-L-tartaric acid is an excellent choice[4]. The resulting diastereomeric salts, [(S)-Base·(L)-Acid] and [(R)-Base·(L)-Acid], possess different physical properties. By carefully selecting the crystallization solvent, one diastereomer can be preferentially precipitated, isolated by filtration, and then treated with a base to liberate the desired enantiopure amine.
3.2. Protocol: Resolution with (+)-Dibenzoyl-L-tartaric Acid
Procedure:
-
Racemate Preparation: Synthesize racemic ethyl nipecotate by standard methods, such as the hydrogenation of ethyl nicotinate over a non-chiral catalyst like Pd/C. Purify by distillation[7].
-
Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve (+)-dibenzoyl-L-tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Fractional Crystallization: Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) overnight to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals. This is the enriched diastereomeric salt.
-
Liberation of the Free Base: Suspend the isolated salt in a biphasic mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the mixture in an ice bath and add an aqueous base (e.g., 2M NaOH or K₂CO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ethyl piperidine-3-carboxylate as an oil.
-
Purity Check: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Final Step: Preparation of the Hydrochloride Salt
The free base of ethyl piperidine-3-carboxylate is typically a liquid oil, which can be difficult to handle and store. Converting it to its hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is ideal for storage and downstream applications[8].
4.1. Protocol: Hydrochloride Salt Formation
CAUTION: This procedure should be performed in a well-ventilated fume hood.
-
Dissolve the purified (S)-ethyl piperidine-3-carboxylate free base (1.0 eq) in a minimal amount of a dry, non-protic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in the same solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dry diethyl ether to remove any excess acid or unreacted starting material.
-
Dry the product under vacuum to a constant weight.
Quality Control and Characterization
Self-validation of the protocol requires rigorous analytical characterization to confirm the identity, purity, and stereochemical integrity of the final product.
-
Enantiomeric Excess (ee%): This is the most critical parameter. It is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The free base or a derivatized version is analyzed on a chiral stationary phase column.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess chemical purity. The spectra should be clean and match the expected structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: The hydrochloride salt should have a sharp and defined melting point, which is a good indicator of purity.
-
Specific Rotation [α]D: Measurement of the optical rotation confirms the presence of a single enantiomer and its configuration ((S)-enantiomer is levorotatory).
Conclusion
The asymmetric synthesis of this compound can be successfully achieved through multiple robust strategies. For large-scale, atom-economical synthesis, asymmetric hydrogenation using a well-chosen rhodium or ruthenium catalyst is often the preferred industrial method. For laboratory-scale synthesis or when high-pressure equipment is unavailable, classical resolution with a chiral tartaric acid derivative provides a reliable and effective alternative. Each protocol must be followed by a straightforward conversion to the stable hydrochloride salt and validated with a suite of analytical techniques to ensure the high purity and enantiomeric excess required for pharmaceutical development.
References
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- ethyl piperidine-3-carboxyl
- Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
- (R)-Ethyl piperidine-3-carboxylate | CAS 25137-01-3. Santa Cruz Biotechnology.
- (S)
- CN106831540B - A kind of preparation method of (S)-nipecotic acid.
- (S)
- A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous c
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org.
- Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
- Asymmetric catalytic hydrogenation.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository.
- Buy Ethyl nipecotate, 96%,5gm ASE2552.5gm in India. Biomall.
- Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.
Sources
- 1. scbt.com [scbt.com]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. biomall.in [biomall.in]
- 8. US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same - Google Patents [patents.google.com]
resolution of racemic ethyl nipecotate using chiral acids
An Application Guide to the Classical Resolution of Racemic Ethyl Nipecotate via Diastereomeric Salt Formation
Abstract
Enantiomerically pure ethyl nipecotate is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the . We delve into the foundational principles of diastereomeric salt formation, offer a comparative analysis of common resolving agents, and present detailed, step-by-step protocols for laboratory-scale resolution. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Chiral Ethyl Nipecotate
Chirality is a fundamental aspect of medicinal chemistry, as the stereoisomers of a drug molecule often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4] Ethyl nipecotate (ethyl piperidine-3-carboxylate) is a key chiral precursor for a variety of pharmaceutically important compounds.[2] While synthesizing this compound from achiral starting materials typically yields a racemic mixture (a 50:50 mixture of (R)- and (S)-enantiomers), many therapeutic applications require a single, optically pure enantiomer to maximize efficacy and minimize potential side effects.[1][5]
Classical resolution through the formation of diastereomeric salts remains a widely practiced, scalable, and economically viable method for separating enantiomers.[6][7] This process leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which possess distinct physical properties like solubility, allowing for their separation.[4][8]
Principle of Diastereomeric Salt Resolution
The resolution of racemic ethyl nipecotate, a basic amine, is achieved by reacting it with an enantiomerically pure chiral acid. This acid-base reaction converts the pair of enantiomers into a mixture of two diastereomeric salts.[4][6]
-
(R)-Ethyl Nipecotate + (L)-Chiral Acid → [(R)-Amine:(L)-Acid] Salt
-
(S)-Ethyl Nipecotate + (L)-Chiral Acid → [(S)-Amine:(L)-Acid] Salt
These two resulting salts, [(R)-Amine:(L)-Acid] and [(S)-Amine:(L)-Acid], are diastereomers. Unlike the original enantiomers, diastereomers have different physical properties, including melting points and, most critically for this technique, solubilities in a given solvent system.[4][8] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively precipitated through fractional crystallization.
Once the less soluble diastereomeric salt is isolated by filtration, the enantiomerically enriched ethyl nipecotate can be recovered by treatment with a base to neutralize the chiral acid.[6]
Figure 1: General workflow for the resolution of racemic ethyl nipecotate.
Selecting the Appropriate Chiral Resolving Agent
The success of a classical resolution hinges on the choice of the resolving agent and the crystallization solvent.[9] For the resolution of racemic ethyl nipecotate, several chiral acids have proven effective. The ideal agent will form a diastereomeric salt that crystallizes readily with high diastereomeric excess (d.e.) and in good yield.
Key resolving agents for ethyl nipecotate include derivatives of tartaric acid and mandelic acid.[1] Tartaric acid derivatives are particularly effective due to their rigid structures, which can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts.
Figure 2: Formation of two diastereomeric salts from racemic ethyl nipecotate.
| Resolving Agent | Target Enantiomer Precipitated | Typical Solvent | Reported Yield/Purity | Reference |
| Di-benzoyl-L-tartaric acid | (S)-Ethyl Nipecotate | Not specified | 32% overall yield, 99% d.e. (after multiple crystallizations) | [1] |
| (S)-Mandelic acid | (S)-Ethyl Nipecotate | Ethyl Acetate | 32% yield, 94% d.e. (single crystallization) | [1] |
| (D)-Tartaric acid | (S)-Ethyl Nipecotate | Not specified | 84.3% yield, 98.5% e.e. (from S-enriched mixture) | [2] |
Table 1: Comparison of Chiral Acids for the Resolution of Ethyl Nipecotate.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Resolution using (S)-Mandelic Acid
This protocol is adapted from the procedure described by Zheng et al. and is effective for obtaining the (S)-enantiomer.[1]
Materials:
-
Racemic ethyl nipecotate (5.0 g, 32 mmol)
-
(S)-Mandelic acid (4.8 g, 32 mmol)
-
Ethyl acetate (60 mL)
-
Heating mantle with magnetic stirring
-
Erlenmeyer flask
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, combine racemic ethyl nipecotate (5.0 g) and (S)-mandelic acid (4.8 g) in 40 mL of ethyl acetate.
-
Heating: Gently heat the mixture to 60 °C while stirring to ensure all solids dissolve completely, forming a clear solution. The causality here is to ensure a homogeneous solution from which selective crystallization can occur upon cooling.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over approximately 2 hours. Slow cooling is critical for the formation of well-defined crystals and to maximize the difference in precipitation rates between the two diastereomers.
-
Stirring: Once at room temperature, continue to stir the resulting slurry for an additional 60 minutes to maximize the yield of the precipitated salt.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with 20 mL of cold ethyl acetate to remove the mother liquor containing the more soluble [(R)-amine:(S)-acid] salt.
-
Drying: Dry the solid under vacuum at room temperature to a constant weight. The expected product is the (S)-mandelate salt of (S)-ethyl nipecotate.[1]
Protocol 2: Liberation of Enantiomerically Enriched Free Base
This general protocol can be applied to the isolated diastereomeric salt from any resolution experiment.[6]
Materials:
-
Dried diastereomeric salt (e.g., (S)-ethyl nipecotate · (S)-mandelate)
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the dried diastereomeric salt in deionized water.
-
Basification: While stirring, add 2 M NaOH solution dropwise until the aqueous solution is basic (pH > 10, check with pH paper). This neutralizes the chiral acid and liberates the free ethyl nipecotate amine.
-
Extraction: Transfer the solution to a separatory funnel and extract the liberated amine into an organic solvent like dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and base.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ethyl nipecotate as an oil.
Analysis of Enantiomeric Purity
To validate the success of the resolution, the enantiomeric excess (e.e.) of the final product must be determined.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved ethyl nipecotate is analyzed on a chiral stationary phase (CSP) that can separate the (R) and (S) enantiomers, allowing for their quantification.[10][11]
-
Mosher's Amide Method (NMR): The resolved amine can be derivatized with a chiral reagent like Mosher's acid chloride. The resulting diastereomeric amides exhibit distinct signals in ¹H or ¹⁹F NMR spectroscopy, allowing for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.[1]
Conclusion
The classical resolution of racemic ethyl nipecotate by diastereomeric salt formation with chiral acids is a robust and scalable method for producing enantiomerically pure material essential for pharmaceutical synthesis. The choice of resolving agent and solvent system is paramount and often requires empirical screening for optimal results. The protocols detailed in this note provide a solid foundation for researchers to successfully perform this critical separation, enabling the advancement of chiral drug development programs.
References
- Title: Process for resolving racemic mixtures of piperidine derivatives.
-
Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: 5.8 Racemic Mixtures and the Resolution of Enantiomers Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative Source: ResearchGate URL: [Link]
-
Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chiral resolution Source: Wikipedia URL: [Link]
-
Title: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL: [Link]
-
Title: Chiral separation of nipecotic acid amides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In Source: bioRxiv URL: [Link]
-
Title: Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts Source: National Library of Israel URL: [Link]
-
Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: Organic Process Research & Development URL: [Link]
-
Title: CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1][4][9]oxadiazol-4-yl) derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate Source: ResearchGate URL: [Link]
Sources
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of (S)-Ethyl Piperidine-3-carboxylate Hydrochloride in the Asymmetric Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Significance of Chiral Piperidine Scaffolds in Modern Drug Discovery
The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of approved therapeutic agents. The introduction of chirality to this scaffold can significantly enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] This is particularly true for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents that have revolutionized the management of type 2 diabetes mellitus.[2] DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as GLP-1 and GIP, which play a crucial role in regulating blood glucose levels.[3]
Many potent and selective DPP-4 inhibitors, including the blockbuster drug Linagliptin, feature a chiral 3-aminopiperidine moiety as a key pharmacophoric element. The specific stereochemistry of this group is often critical for optimal binding to the active site of the DPP-4 enzyme. (S)-Ethyl piperidine-3-carboxylate hydrochloride serves as a versatile and economically viable chiral building block for the synthesis of these complex molecules. Its pre-defined stereocenter at the C3 position provides a strategic advantage, obviating the need for challenging chiral resolutions or asymmetric syntheses at later stages of a synthetic sequence.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of DPP-4 inhibitors, with a focus on the synthesis of an analogue of Linagliptin. The protocols detailed herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as needed.
PART 1: SYNTHETIC STRATEGY OVERVIEW
The overall synthetic strategy for constructing a Linagliptin analogue from this compound involves a multi-step sequence. The key transformations include the conversion of the starting ester to a reactive amine intermediate, followed by coupling with the core xanthine heterocycle.
Caption: Synthetic workflow for a Linagliptin analogue.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: Synthesis of (S)-1-Boc-3-aminopiperidine from this compound
This protocol details the conversion of the commercially available starting material into a key Boc-protected amine intermediate, which is suitable for subsequent coupling reactions. The process involves hydrolysis of the ethyl ester, followed by a Curtius rearrangement of the resulting carboxylic acid.[4][5][6]
Step 1a: Hydrolysis of this compound
-
Rationale: The first step is the saponification of the ethyl ester to the corresponding carboxylic acid. The hydrochloride salt is neutralized in situ by the base.
| Reagent | Molecular Weight | Moles | Equivalents | Amount |
| (S)-Ethyl piperidine-3-carboxylate HCl | 193.67 g/mol | 0.1 mol | 1.0 | 19.37 g |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.22 mol | 2.2 | 8.8 g |
| Methanol (MeOH) | - | - | - | 100 mL |
| Water (H₂O) | - | - | - | 100 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (19.37 g, 0.1 mol), methanol (100 mL), and water (100 mL).
-
Add sodium hydroxide pellets (8.8 g, 0.22 mol) portion-wise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to ~2-3 with concentrated HCl. A precipitate may form.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-piperidine-3-carboxylic acid as a solid. The product can be used in the next step without further purification.
Step 1b: Curtius Rearrangement to (S)-1-Boc-3-aminopiperidine
-
Rationale: The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry.[4][7] The carboxylic acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate is trapped in situ with tert-butanol to form the Boc-protected amine.[5][8]
| Reagent | Molecular Weight | Moles | Equivalents | Amount |
| (S)-Piperidine-3-carboxylic acid | 129.16 g/mol | 0.1 mol | 1.0 | 12.92 g |
| Diphenylphosphoryl azide (DPPA) | 275.24 g/mol | 0.11 mol | 1.1 | 30.28 g |
| Triethylamine (TEA) | 101.19 g/mol | 0.12 mol | 1.2 | 16.7 mL |
| tert-Butanol (t-BuOH) | 74.12 g/mol | - | - | 150 mL |
| Toluene | - | - | - | 150 mL |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-piperidine-3-carboxylic acid (12.92 g, 0.1 mol) and toluene (150 mL).
-
Add triethylamine (16.7 mL, 0.12 mol) and stir the suspension for 15 minutes.
-
Add diphenylphosphoryl azide (DPPA) (30.28 g, 0.11 mol) dropwise at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours. Vigorous nitrogen evolution will be observed.
-
After the initial gas evolution subsides, add tert-butanol (150 mL) and continue to reflux for an additional 12-16 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford (S)-1-Boc-3-aminopiperidine as a white solid.[9]
Protocol 2: Synthesis of a Linagliptin Analogue
This protocol describes the coupling of (S)-1-Boc-3-aminopiperidine with an 8-bromo-xanthine derivative, followed by deprotection to yield the final DPP-4 inhibitor.[1][10]
Step 2a: Nucleophilic Aromatic Substitution
-
Rationale: This step involves a nucleophilic aromatic substitution reaction where the secondary amine of the piperidine ring displaces the bromine atom on the xanthine core. The use of a base is necessary to deprotonate the amine and facilitate the reaction.
Caption: Coupling of the chiral amine and xanthine core.
| Reagent | Molecular Weight | Moles | Equivalents | Amount |
| (S)-1-Boc-3-aminopiperidine | 200.28 g/mol | 0.05 mol | 1.2 | 10.01 g |
| 8-bromo-1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(but-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione | 453.33 g/mol | 0.042 mol | 1.0 | 19.04 g |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 0.126 mol | 3.0 | 17.4 g |
| Dimethyl sulfoxide (DMSO) | - | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask, add the 8-bromo-xanthine derivative (19.04 g, 0.042 mol), (S)-1-Boc-3-aminopiperidine (10.01 g, 0.05 mol), and potassium carbonate (17.4 g, 0.126 mol).
-
Add dimethyl sulfoxide (DMSO) (200 mL) and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, or until reaction completion is confirmed by TLC/LC-MS.[1]
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Dry the solid under vacuum to obtain the Boc-protected Linagliptin analogue. This material may be pure enough for the next step, or it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2b: Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine of the Linagliptin analogue.
| Reagent | Moles | Amount |
| Boc-protected Linagliptin Analogue | 0.04 mol | 22.8 g |
| Trifluoroacetic Acid (TFA) | - | 50 mL |
| Dichloromethane (DCM) | - | 200 mL |
Procedure:
-
Dissolve the Boc-protected Linagliptin analogue (22.8 g, 0.04 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution in an ice bath and add trifluoroacetic acid (50 mL) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Linagliptin analogue.
-
Purify the product by column chromatography or recrystallization to obtain the final product with high purity.
PART 3: CONCLUSION AND FUTURE PERSPECTIVES
The protocols outlined in these application notes demonstrate a robust and reliable pathway for the synthesis of DPP-4 inhibitors using this compound as a chiral starting material. The strategic use of this building block, combined with well-established chemical transformations such as the Curtius rearrangement and nucleophilic aromatic substitution, provides an efficient route to these medicinally important compounds.
The methodologies described herein are scalable and can be adapted for the synthesis of a variety of DPP-4 inhibitors and other pharmaceutical agents containing the chiral 3-aminopiperidine scaffold. Further optimization of reaction conditions, such as exploring alternative coupling reagents or solvent systems, may lead to even more efficient and environmentally benign synthetic processes. The principles and techniques detailed in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel therapeutics for the treatment of metabolic diseases.
References
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface. [URL: https://www.researchgate.net/publication/344675754_An_overview_of_recent_development_towards_the_synthesis_of_Linagliptin_a_DPP-4_inhibitor]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: http://nopr.niscpr.res.in/handle/123456789/49942]
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents. [URL: https://patents.google.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-n-boc-3-aminopiperidine-and-its-optical-isomers]
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Google Patents. [URL: https://patents.google.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698547/]
- 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes. Benchchem. [URL: https://www.benchchem.com/application-notes/1-boc-3-aminopiperidine-in-the-synthesis-of-dipeptidyl-peptidase-4-dpp-4-inhibitors]
- EP2468749A1 - Process for the preparation of Linagliptin. Google Patents. [URL: https://patents.google.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/364585971_The_Curtius_Rearrangement_Applications_in_Modern_Drug_Discovery_and_Medicinal_Chemistry]
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS | Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00029]
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [URL: https://www.quickcompany.
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents. [URL: https://patents.google.
- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. chemrxiv.org. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75199702a380b315668a6]
- Activity of 8-purine derivative as DPP-4 inhibitor | DDDT. Dove Medical Press. [URL: https://www.dovepress.com/synthesis-and-anti-diabetic-activity-of-an-8-purine-derivative-as-a-n-peer-reviewed-fulltext-article-DDDT]
- Novel preparation process of linagliptin. Eureka | Patsnap. [URL: https://eureka.patsnap.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [URL: https://www.researchgate.
- Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine. Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-s-1-boc-3-aminopiperidine]
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579438/]
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/2523/]
- Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. ResearchGate. [URL: https://www.researchgate.
- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00623d]
- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-aminopiperidine]
- Curtius rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Curtius_rearrangement]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. dovepress.com [dovepress.com]
- 3. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Application of Core Reactants in the Synthesis of JAK2 Inhibitors
Introduction: The Central Role of JAK2 in Cellular Signaling and Disease
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—that are indispensable for signal transduction from a multitude of cytokine and growth factor receptors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating fundamental biological processes such as hematopoiesis, immune response, cell proliferation, and inflammation.[1][3] Dysregulation of this pathway, particularly through hyperactivity of JAK2, is a key driver in the pathogenesis of various myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][4] A specific somatic mutation, the substitution of valine with phenylalanine at position 617 (V617F) in the JAK2 pseudokinase domain, is found in the majority of patients with these disorders and leads to constitutive kinase activation.[1][4]
This direct link between aberrant JAK2 activity and disease has established it as a high-value therapeutic target. The development of small-molecule inhibitors that can modulate JAK2 activity has revolutionized the treatment landscape for patients with MPNs. This guide provides an in-depth exploration of the key reactants and synthetic strategies employed to construct these clinically vital inhibitors, offering both the "how" and the "why" behind the protocols.
Caption: The canonical JAK-STAT signaling pathway and the mechanism of JAK2 inhibitors.
Part 1: Core Reactants & Privileged Scaffolds in JAK2 Inhibitor Design
The successful design of a JAK2 inhibitor hinges on creating a molecule that can effectively compete with ATP for binding within the kinase domain. This is achieved by utilizing specific chemical frameworks, or "privileged scaffolds," that can form crucial hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket, particularly in the hinge region (residues Leu932 and Glu930).[2][5]
Three classes of reactants are consistently employed to build these scaffolds:
-
Pyrrolo[2,3-d]pyrimidines: This fused heterocyclic system is a cornerstone of many potent JAK inhibitors, including the first-in-class drug, Ruxolitinib.[6] The nitrogen-rich core mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region. The reactant of choice is often 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as an electrophilic handle for coupling with various nucleophilic partners.
-
Aminopyrazoles: These five-membered heterocyclic rings are versatile building blocks.[7] As reactants, they offer multiple nucleophilic sites that can be selectively functionalized.[7] In many JAK2 inhibitor syntheses, a substituted aminopyrazole is coupled to a pyrimidine or pyridine core.[5] The pyrazole's NH group and an adjacent nitrogen act as both hydrogen bond donor and acceptor, contributing significantly to binding affinity.[5]
-
Aminopyridines: The 2-aminopyridine scaffold is another key structural motif found in selective JAK2 inhibitors.[1] This scaffold can be optimized to achieve high potency and selectivity over other JAK family members.[1][8] The synthesis often involves building complexity around a core 2-aminopyridine reactant through reactions like Suzuki couplings.[1]
| Privileged Scaffold | Core Reactant Example | Key Role in Inhibitor Structure | Representative Approved Drug |
| Pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Forms H-bonds with kinase hinge region | Ruxolitinib[3] |
| Pyrazole | 4-Bromo-1H-pyrazole | Links the core scaffold to other moieties | Ruxolitinib, Fedratinib[2] |
| Pyrimidine | 2,4-dichloro-5-pyrimidinecarboxamide | Central scaffold for building complexity | Fedratinib[9] |
| 2-Aminopyridine | Substituted 2-aminopyridines | Optimized for potency and selectivity | N/A (Many in development)[1] |
Part 2: Application Notes & Synthetic Protocols
The following protocols provide step-by-step methodologies for synthesizing key JAK2 inhibitors. The rationale behind reactant selection, reaction conditions, and analytical checkpoints is emphasized to provide a complete, self-validating framework.
Application 1: Synthesis of Ruxolitinib
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3] Its synthesis is a prime example of convergent design, where two complex fragments are prepared separately and then joined in a final step. The core reactants are a protected pyrrolo[2,3-d]pyrimidine and a chiral aminopyrazole derivative.
Caption: Convergent synthetic workflow for Ruxolitinib.
Protocol 2.1: Palladium-Catalyzed Stille Coupling for Ruxolitinib Core
-
Principle: This protocol details the crucial C-C bond formation that joins the pyrimidine and pyrazole moieties. A Stille coupling is chosen for its reliability and tolerance of various functional groups. The use of a tosyl protecting group on the pyrrolopyrimidine prevents side reactions and improves solubility.
-
Materials:
-
4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
(R)-3-cyclopentyl-3-(4-(tributylstannyl)-1H-pyrazol-1-yl)propanenitrile (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.2 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed reaction vessel, add 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine and the chiral stannane derivative.
-
Add anhydrous, degassed 1,4-dioxane to dissolve the reactants.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in a small amount of dioxane.
-
Add the catalyst solution to the main reaction vessel.
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours. The disappearance of the starting materials indicates completion (typically 12-18 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tosyl-protected Ruxolitinib intermediate.
-
-
Expertise & Causality:
-
Reactant Choice: The stannane derivative is used because organotins are highly effective coupling partners in Stille reactions. The chiral center is pre-installed in this reactant, ensuring the final product has the correct stereochemistry.
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source, and P(o-tol)₃ is a bulky electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent & Atmosphere: Anhydrous, degassed solvent and an inert atmosphere are critical to prevent the deactivation of the palladium catalyst and unwanted side reactions.
-
Application 2: Synthesis of Fedratinib
Fedratinib is a selective JAK2 inhibitor.[2][10] Its synthesis showcases the construction of a diaminopyrimidine core, followed by functionalization with key side chains.
Protocol 2.2: Nucleophilic Aromatic Substitution for Fedratinib Intermediate
-
Principle: This key step involves the reaction of a pyrazole amine with a dichloropyrimidine reactant. The reaction proceeds via nucleophilic aromatic substitution (SₙAr), where the amine displaces a chlorine atom. The regioselectivity is controlled by the electronic properties of the pyrimidine ring.
-
Materials:
-
5-amino-3-(tert-butyl)-1H-pyrazole (1.0 eq)
-
2,4-dichloro-5-pyrimidinecarboxamide (1.05 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Step-by-Step Methodology:
-
In a reaction vessel, dissolve 5-amino-3-(tert-butyl)-1H-pyrazole and 2,4-dichloro-5-pyrimidinecarboxamide in anhydrous DMF.
-
Add DIPEA to the mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours.
-
Self-Validation Checkpoint: Monitor the formation of the product by LC-MS. The reaction is complete when the starting pyrazole is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the product under vacuum to yield the key pyrazolopyrimidine intermediate. This product can often be used in the next step without further purification.
-
-
Expertise & Causality:
-
Reactant Choice: 2,4-dichloro-5-pyrimidinecarboxamide provides two electrophilic sites (the two chlorine-bearing carbons). The C4 position is generally more activated towards nucleophilic attack than the C2 position, leading to regioselective substitution.
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SₙAr reactions as it solvates the cationic intermediates and does not interfere with the nucleophile.
-
Part 3: Authoritative Grounding & Comprehensive References
The protocols and claims presented are grounded in established chemical literature and drug development documentation. The strategic use of reactants like aminopyrazoles and substituted pyrimidines is a recurring theme in the discovery of potent and selective kinase inhibitors.[5][11][12] The specific reaction conditions are optimized versions of well-known transformations, such as the Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.[1][13]
Caption: Logical relationship between therapeutic goals and reactant selection.
References
-
Al-Shakliah, N. S., et al. (2023). Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Shu, C., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2969-2974. Available at: [Link]
-
Norman, M. H., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 15(5), 1063-1075. Available at: [Link]
-
Norman, M. H., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ResearchGate. Available at: [Link]
-
Abdel-Halim, M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8231. Available at: [Link]
-
Meyer, S. C., & Levine, R. L. (2013). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Pharmaceuticals, 6(5), 579-610. Available at: [Link]
-
Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Master's Thesis. Available at: [Link]
-
MPN Research Foundation. JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? Available at: [Link]
-
Ren, P., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1775-1782. Available at: [Link]
-
Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(1), 179. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of fedratinib (XXIX). ResearchGate. Available at: [Link]
-
Ho, H., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(15), 11476-11493. Available at: [Link]
- Incyte Corporation. (2016). Processes and intermediates for making a JAK inhibitor. Google Patents.
-
Wikipedia. (n.d.). Fedratinib. Wikipedia. Available at: [Link]
-
Goldberg, D. R., et al. (2013). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 56(1), 159-174. Available at: [Link]
-
Oreate AI Blog. (2024). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate. Available at: [Link]
-
El-Faham, A., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Serbian Chemical Society, 85(1), 1-31. Available at: [Link]
-
Targeted Oncology. (2024). Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. Targeted Oncology. Available at: [Link]
-
ResearchGate. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Journal of Medicinal Chemistry, 65(23), 15638-15653. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2795. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of ruxolitinib intermediate. Eureka. Available at: [Link]
-
Current Pharmaceutical Design. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available at: [Link]
- Google Patents. (2017). Synthesis process of ruxolitinib. Google Patents.
Sources
- 1. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog [oreateai.com]
- 10. Fedratinib - Wikipedia [en.wikipedia.org]
- 11. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of a Novel Serotonin-Noradrenaline Reuptake Inhibitor (SNRI) Candidate from (S)-Ethyl Nipecotate
Abstract
This application note details a robust and stereoselective synthetic pathway for a novel Serotonin-Noradrenaline Reuptake Inhibitor (SNRI) candidate, (S)-N,N-diethyl-1-(naphthalen-1-yl)piperidine-3-carboxamide, utilizing the chiral building block (S)-ethyl nipecotate. The described two-step protocol involves an initial N-arylation of (S)-ethyl nipecotate followed by a direct amidation of the resulting ester. This guide provides in-depth, step-by-step experimental procedures, explains the mechanistic rationale behind the chosen conditions, and presents expected outcomes, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Role of Chiral Scaffolds in SNRI Synthesis
Serotonin-Noradrenaline Reuptake Inhibitors (SNRIs) are a critical class of antidepressants that function by elevating the levels of serotonin and noradrenaline in the synaptic cleft. The stereochemistry of these molecules often plays a pivotal role in their efficacy and selectivity.[1] (S)-ethyl nipecotate is a valuable chiral piperidine derivative that serves as a versatile starting material for the synthesis of complex nitrogen-containing heterocyclic compounds.[2][3] Its pre-defined stereocenter at the C3 position makes it an attractive scaffold for the enantioselective synthesis of novel pharmaceutical agents.
This document outlines a synthetic strategy to leverage the chirality of (S)-ethyl nipecotate to produce a novel SNRI candidate. The target molecule incorporates the N-naphthalenyl piperidine moiety, a feature present in compounds with affinity for monoamine transporters, and an N,N-diethylcarboxamide group, a key structural element of the established SNRI milnacipran.[4][5]
Overall Synthetic Strategy
The synthesis of the target SNRI candidate from (S)-ethyl nipecotate is proposed as a two-step process. The first step is an N-arylation reaction to introduce the naphthalene moiety onto the piperidine nitrogen. The second step is the conversion of the ethyl ester to the desired N,N-diethylamide.
Caption: Overall workflow for the synthesis of the target SNRI candidate.
Detailed Protocols and Methodologies
Step 1: N-Arylation of (S)-Ethyl Nipecotate
Objective: To synthesize (S)-ethyl 1-(naphthalen-1-yl)piperidine-3-carboxylate via a Buchwald-Hartwig amination reaction.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is chosen for its high efficiency and functional group tolerance, making it suitable for the N-arylation of a functionalized piperidine like ethyl nipecotate. The use of a suitable phosphine ligand is crucial for the catalytic cycle.
Caption: Experimental workflow for the N-Arylation step.
Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Add (S)-ethyl nipecotate (1.0 equivalent) and 1-bromonaphthalene (1.2 equivalents) to the flask.
-
Add anhydrous toluene as the solvent.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (S)-ethyl 1-(naphthalen-1-yl)piperidine-3-carboxylate.
Step 2: Amidation of the Ester Intermediate
Objective: To convert (S)-ethyl 1-(naphthalen-1-yl)piperidine-3-carboxylate to (S)-N,N-diethyl-1-(naphthalen-1-yl)piperidine-3-carboxamide.
Rationale: The direct aminolysis of an ester to an amide can be achieved by heating the ester with the desired amine.[6][7] This transformation is often facilitated by the use of a base or can be performed under neat conditions at elevated temperatures.[8] For this synthesis, a direct reaction with diethylamine at an elevated temperature is proposed for a straightforward conversion.
Protocol:
-
In a sealed tube, combine (S)-ethyl 1-(naphthalen-1-yl)piperidine-3-carboxylate (1.0 equivalent) with an excess of diethylamine (5-10 equivalents).
-
Seal the tube and heat the mixture to 80-100 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess diethylamine and any ethanol formed under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the final product, (S)-N,N-diethyl-1-(naphthalen-1-yl)piperidine-3-carboxamide.
Data Presentation and Expected Results
| Step | Product | Expected Yield (%) | Purity (%) | Key Analytical Data |
| 1 | (S)-Ethyl 1-(naphthalen-1-yl)piperidine-3-carboxylate | 75-85 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 2 | (S)-N,N-Diethyl-1-(naphthalen-1-yl)piperidine-3-carboxamide | 80-90 | >98 | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
Concluding Remarks
The presented protocol offers a viable and efficient pathway for the synthesis of a novel chiral SNRI candidate starting from the readily available (S)-ethyl nipecotate. The key transformations, a Buchwald-Hartwig N-arylation and a direct amidation, are well-established reactions in organic synthesis, providing a high degree of confidence in the successful execution of this route. This application note serves as a foundational guide for researchers aiming to explore novel chemical entities with potential therapeutic applications in the management of depression and other neurological disorders. Further pharmacological evaluation of the synthesized compound is warranted to determine its activity as a serotonin and noradrenaline reuptake inhibitor.
References
-
Master Organic Chemistry. Formation of Amides From Esters. [Link]
-
ResearchGate. Compilation of amdiation through ester aminolysis. [Link]
- Google Patents. Method for synthesis of (1S, 2R)-milnacipran.
-
ResearchGate. Milnacipran and the previously synthesized conformationally restricted analogs. [Link]
- Google Patents. Method for synthesis of (1s, 2r)-milnacipran.
-
ACS Publications. One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. [Link]
-
PubMed. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist. [Link]
-
ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]
-
RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
PMC - NIH. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
- Google Patents. Process of converting esters into amides.
-
Biomolecules & Therapeutics. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. [Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. Phenyl-substituted N-piperonylpiperidine derivatives synthesized and... [Link]
- Google Patents.
-
PubMed. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. [Link]
-
Semantic Scholar. An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. [Link]
-
ResearchGate. Approaches to α-functionalization of piperidines by C H... [Link]
-
PMC - PubMed Central. Chirality of antidepressive drugs: an overview of stereoselectivity. [Link]
-
AVESİS. SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. [Link]
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ResearchGate. Structure of N-substituted phenacyl piperidine derivatives. [Link]
-
NIH. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
ResearchGate. Synthesis of milnacipran and amitifadine. [Link]
-
Wikipedia. Levomilnacipran. [Link]
- Google Patents.
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]
- Google Patents.
-
Taylor & Francis. Levomilnacipran – Knowledge and References. [Link]
-
PubChem. (2~{S})-~{N}-[3-oxidanylidene-3-[(3,4,5-trimethoxyphenyl)amino]propyl]-1-(phenylmethyl)sulfonyl-piperidine-2-carboxamide. [Link]
- Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
PubMed. Antidepressant & anxiolytic activities of N-(pyridin-3-yl) quinoxalin-2-carboxamide: A novel serotonin type 3 receptor antagonist in behavioural animal models. [Link]
-
PubMed Central. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
PubMed Central. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats. [Link]
-
ResearchGate. (PDF) Fetzima (levomilnacipran), A Drug for Major Depressive Disorder as a Dual Inhibitor for Human Serotonin Transporters and Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1. [Link]
-
ChemRxiv. N-Arylation by Nickel-Mediated Carbonyl Deletion from Carbox- amides Enabled by Visible Light. [Link]
-
PubChem. Levomilnacipran. [Link]
-
Krackeler Scientific, Inc. Ethyl nipecotate. [Link]
-
RSC Publishing. Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010086394A1 - Method for synthesis of (1s, 2r)-milnacipran - Google Patents [patents.google.com]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
Mastering the Synthesis of N-Substituted (S)-Ethyl Piperidine-3-carboxylates: An Application Guide
The (S)-piperidine-3-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its N-alkylation is a critical step in the synthesis of a diverse array of pharmacologically active molecules, including potent GABA uptake inhibitors.[1][2] This guide provides a comprehensive overview of the key synthetic strategies for the N-alkylation of (S)-Ethyl piperidine-3-carboxylate, also known as (S)-ethyl nipecotate, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of N-Alkylation
The nitrogen atom of the piperidine ring serves as a crucial handle for modifying the physicochemical and pharmacological properties of the core scaffold. Introducing various alkyl or aryl substituents at this position allows for the fine-tuning of a molecule's potency, selectivity, solubility, and metabolic stability. This is exemplified in the synthesis of compounds like Tiagabine, an anticonvulsant drug, where the N-substituent is essential for its biological activity.[3][4]
Core Mechanistic Considerations: Preserving Chirality
A paramount consideration in the N-alkylation of (S)-Ethyl piperidine-3-carboxylate is the preservation of the stereochemical integrity of the chiral center at the C3 position. Fortunately, both direct N-alkylation and reductive amination, the two primary methods discussed herein, do not directly involve the chiral center. These reactions proceed via nucleophilic attack by the nitrogen atom, a process that does not affect the configuration of the adjacent carbon. Therefore, under standard conditions, the (S)-stereochemistry is expected to be retained.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds, proceeding via an SN2 mechanism. This method involves the reaction of (S)-Ethyl piperidine-3-carboxylate with an alkyl halide in the presence of a base.
Causality Behind Experimental Choices:
-
The Base is Key: The choice of base is critical. It must be strong enough to deprotonate the piperidinium salt formed during the reaction, thus regenerating the nucleophilic secondary amine. However, a strong, nucleophilic base could lead to unwanted side reactions, such as hydrolysis of the ethyl ester. Therefore, non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred.[4] The use of a hindered non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) is also a viable strategy.[5]
-
Solvent Selection: The solvent should be polar aprotic to facilitate the SN2 reaction. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices as they effectively solvate the reactants and promote the reaction.[5]
-
Controlling Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt through a second alkylation of the desired tertiary amine product. To minimize this, a slight excess of the piperidine starting material or slow addition of the alkyl halide can be employed.[5]
Diagram: Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Protocol 1: General Procedure for Direct N-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(S)-Ethyl piperidine-3-carboxylate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-Ethyl piperidine-3-carboxylate (1.0 eq.).
-
Add anhydrous MeCN or DMF (to make a ~0.1-0.2 M solution).
-
Add finely powdered, dry potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Slowly add the alkyl halide (1.05-1.1 eq.) to the suspension dropwise via a syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
| Benzyl bromide | K₂CO₃ | MeCN | Room Temp. | High |
| Ethyl iodide | K₂CO₃ | DMF | 50 °C | Good to High |
| Propyl bromide | Na₂CO₃ | Acetone | Reflux | Good |
Method 2: Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation that avoids the issue of over-alkylation. The reaction proceeds in a one-pot fashion by forming an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
Causality Behind Experimental Choices:
-
The Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications.[5][6] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[7] This selectivity allows for a one-pot procedure where all reactants can be mixed together. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts.[8][9]
-
Solvent and Acidity: The reaction is typically carried out in non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6] The formation of the iminium ion is often catalyzed by a small amount of acetic acid.[6]
Diagram: Reductive Amination Mechanism
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
large-scale synthesis of enantiomerically pure ethyl nipecotate
An Application Note and Protocol for the Large-Scale Synthesis of Enantiomerically Pure Ethyl Nipecotate
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. When this ring is substituted, as in ethyl nipecotate (ethyl piperidine-3-carboxylate), it often introduces a chiral center. The specific stereochemistry of this center is frequently critical for biological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Enantiomerically pure (R)- and (S)-ethyl nipecotate are key chiral building blocks for the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs targeting the central nervous system. Consequently, robust, scalable, and economically viable methods for their production are of paramount importance to the pharmaceutical industry.
This application note provides a detailed guide to the . We will explore two primary, industrially validated strategies:
-
Asymmetric Catalytic Hydrogenation: A direct, atom-economical approach that converts the achiral precursor, ethyl nicotinate, into a specific enantiomer of ethyl nipecotate using a chiral catalyst.
-
Enzymatic Kinetic Resolution: A biocatalytic method that selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. It provides not only step-by-step protocols but also the underlying scientific principles, process optimization considerations, and critical analytical methods required for successful large-scale production.
Strategic Comparison: Asymmetric Hydrogenation vs. Enzymatic Resolution
The choice of synthetic strategy for large-scale production depends on several factors, including cost of raw materials and catalysts, process efficiency (yield, atom economy), operational complexity, and downstream processing requirements.
| Feature | Asymmetric Catalytic Hydrogenation | Enzymatic Kinetic Resolution |
| Starting Material | Ethyl Nicotinate (achiral, inexpensive) | Racemic Ethyl Nipecotate |
| Theoretical Max. Yield | 100% | 50% (for the desired enantiomer) |
| Key Reagent | Chiral Metal Catalyst (e.g., Rh, Ru) | Enzyme (e.g., Lipase) |
| Atom Economy | High | Moderate (requires separation of byproduct) |
| Operational Conditions | High pressure (H₂ gas), specialized reactor | Ambient pressure and temperature |
| Key Challenge | Catalyst cost, sensitivity, and screening | Separation of product from unreacted starting material |
Method 1: Asymmetric Catalytic Hydrogenation of Ethyl Nicotinate
This is often the preferred industrial method due to its high atom economy and directness. The core of this process lies in the use of a chiral transition metal complex, typically based on rhodium or ruthenium, which coordinates to the ethyl nicotinate and delivers hydrogen to one face of the pyridine ring with high selectivity.
Mechanism and Catalyst Selection
The hydrogenation of the pyridine ring of ethyl nicotinate is a challenging transformation that requires a potent catalytic system. The most successful catalysts are typically cationic rhodium or ruthenium complexes featuring chiral bisphosphine ligands. A well-known and highly effective ligand for this purpose is (S,S)-Et-DuPhos. The catalyst, often generated in situ, creates a chiral environment around the metal center. The substrate coordinates to the metal, and the chiral ligand directs the hydrogenation to one face of the aromatic ring, leading to the formation of one enantiomer in high excess.
The choice of catalyst and conditions is critical. Factors such as the solvent, temperature, and hydrogen pressure can significantly influence both the reaction rate and the enantioselectivity.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the large-scale asymmetric hydrogenation of ethyl nicotinate.
Detailed Protocol: Asymmetric Hydrogenation
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a specialized high-pressure reactor by trained personnel.
1. Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and leak-tested.
-
Charge the reactor with ethyl nicotinate (1.0 eq) and anhydrous, degassed methanol (approx. 4-5 mL per gram of substrate).
2. Catalyst Preparation (in a glovebox):
-
In a separate Schlenk flask, dissolve the catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 mol%), and the chiral ligand, such as (R,R)-Et-DuPhos (0.011 mol%), in a small amount of degassed methanol.
-
Stir the solution for 20-30 minutes to allow for complex formation.
3. Reaction Execution:
-
Seal the reactor. Purge the headspace thoroughly with an inert gas (e.g., Argon or Nitrogen) for 3-5 cycles.
-
Transfer the catalyst solution to the reactor via cannula under positive inert gas pressure.
-
Seal the reactor again and begin stirring.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-60 bar).
-
Heat the reactor to the desired temperature (e.g., 40-50 °C).
-
Maintain the reaction under these conditions, monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.
4. Work-up and Purification:
-
Once the reaction is complete (as determined by in-process controls like HPLC), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas according to safety procedures.
-
Purge the reactor with inert gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The resulting crude oil can be purified by vacuum distillation to yield the final product, enantiomerically pure ethyl nipecotate.
Method 2: Enzymatic Kinetic Resolution of Racemic Ethyl Nipecotate
This method leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. In a typical application, the enzyme selectively hydrolyzes one ester enantiomer to its corresponding carboxylic acid, leaving the other, desired ester enantiomer untouched.
Principle of Kinetic Resolution
The process begins with racemic ethyl nipecotate. An enzyme, such as immobilized Candida antarctica lipase B (CALB), is introduced. In the presence of water, the enzyme will preferentially catalyze the hydrolysis of one enantiomer—for instance, the (R)-ester—into (R)-nipecotic acid. The (S)-ethyl nipecotate is not a good substrate for the enzyme and remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining (S)-ester. The resulting mixture contains the desired (S)-ester and the (R)-acid, which can be easily separated due to their different chemical properties (e.g., by acid-base extraction).
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl nipecotate.
Detailed Protocol: Enzymatic Kinetic Resolution
1. Reaction Setup:
-
To a temperature-controlled reaction vessel, add racemic ethyl nipecotate (1.0 eq) and a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Begin gentle agitation and bring the mixture to the optimal temperature for the enzyme (e.g., 35 °C).
-
Add the immobilized lipase, such as Novozym® 435 (typically 1-5% by weight of the substrate).
2. Controlled Hydrolysis:
-
Monitor the pH of the reaction. As the hydrolysis of one enantiomer produces carboxylic acid, the pH will drop. Maintain the pH at the target value (e.g., 7.0) by the controlled addition of a base, such as 1M NaOH solution, using a pH-stat titrator.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the percentage of conversion.
-
Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible e.e. for the remaining ester.
3. Separation and Purification:
-
Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused, which is a significant cost advantage.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted ethyl nipecotate into an organic solvent like methyl tert-butyl ether (MTBE).
-
Separate the organic layer. The aqueous layer will contain the sodium salt of the hydrolyzed nipecotic acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched ethyl nipecotate.
-
Further purification, if necessary, can be achieved by vacuum distillation.
Analytical Quality Control
Rigorous analysis is essential to confirm the identity, purity, and enantiomeric excess of the final product.
-
Purity (GC/HPLC): Achiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to determine the chemical purity of the product and quantify any residual starting material or byproducts.
-
Identity (NMR, MS): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the ethyl nipecotate. Mass Spectrometry (MS) confirms the molecular weight.
-
Enantiomeric Excess (Chiral HPLC/GC): This is the most critical analysis for this process. A specialized chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.
Example Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralcel® OD-H or equivalent |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temp. | 25 °C |
| Expected Elution | The two enantiomers will appear as distinct, well-resolved peaks. |
Safety and Handling
-
Asymmetric Hydrogenation: High-pressure hydrogen gas is flammable and explosive. Operations must be conducted in a designated area with appropriate safety features (barricades, ventilation, remote monitoring). Catalysts, especially when finely divided, can be pyrophoric and must be handled under an inert atmosphere.
-
Enzymatic Resolution: The primary hazards are associated with the organic solvents used for extraction. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be performed in a well-ventilated fume hood.
Conclusion
The is a critical process for the pharmaceutical industry. Both asymmetric hydrogenation and enzymatic kinetic resolution offer viable and scalable routes. Asymmetric hydrogenation provides a more direct, atom-economical pathway, while enzymatic resolution operates under milder conditions and avoids the complexities of high-pressure reactions. The optimal choice depends on a thorough evaluation of economic, logistical, and safety factors for a given manufacturing environment. The protocols and workflows outlined in this document provide a robust framework for the successful production of this key chiral intermediate.
References
-
Rouden, J., et al. (2014). The piperidine ring in medicinal chemistry. Wiley Online Library. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry. Available at: [Link]
-
Lelais, G., & MacMillan, D. W. C. (2006). Asymmetric organocatalytic formal [4+ 2] cycloaddition of 2-enoate esters and enol ethers. The Journal of Organic Chemistry. Available at: [Link]
- Wang, D., et al. (2016). Recent advances in the synthesis of chiral piperidines. Organic & Biomolecular Chemistry. Available at: [https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01662a](httpse.g., ://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01662a)
-
Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic approaches to the synthesis of enantiopure piperidine alkaloids and related compounds. Chemical Society Reviews. Available at: [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric biocatalysis in chemistry and biology. Wiley-VCH. Available at: [Link]
Application Notes and Protocols for the Purity Determination of (S)-Ethyl piperidine-3-carboxylate
For inquiries, please contact:
Introduction
(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a critical chiral building block in modern medicinal chemistry. Its piperidine scaffold is a key structural motif in a wide array of pharmaceutical agents, including treatments for neurological disorders.[1] The stereochemistry at the C3 position is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). Consequently, ensuring the chemical and enantiomeric purity of (S)-Ethyl piperidine-3-carboxylate is of paramount importance for researchers, scientists, and drug development professionals to guarantee the safety, efficacy, and reproducibility of their downstream applications.
This comprehensive guide provides a suite of robust analytical methods for the thorough purity assessment of (S)-Ethyl piperidine-3-carboxylate. The protocols herein are designed to be self-validating and are grounded in established analytical principles, offering both detailed step-by-step instructions and the scientific rationale behind the methodological choices.
Potential Impurities in (S)-Ethyl piperidine-3-carboxylate
A thorough understanding of the synthetic route is crucial for identifying potential impurities. (S)-Ethyl piperidine-3-carboxylate is often synthesized from chiral amino acid precursors, such as L-glutamic acid, followed by cyclization and esterification.[2] Based on common synthetic pathways, potential impurities may include:
-
Enantiomeric Impurity: (R)-Ethyl piperidine-3-carboxylate.
-
Diastereomeric Impurities: If additional chiral centers are introduced during synthesis.
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., chiral amino acids).
-
Reagents and catalysts (e.g., residual palladium from hydrogenation steps).
-
By-products from side reactions (e.g., over-alkylation, hydrolysis of the ester).
-
-
Degradation Products: Resulting from improper storage or handling.
A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (e.e.) is critical. Due to the lack of a strong chromophore in (S)-Ethyl piperidine-3-carboxylate, pre-column derivatization with a chiral derivatizing agent is a highly effective strategy to introduce a UV-active or fluorescent tag, enabling sensitive detection and chromatographic separation of the resulting diastereomers.
Principle of Chiral Derivatization
A chiral derivatizing agent (CDA) of a single enantiomer reacts with both enantiomers of the analyte to form a pair of diastereomers.[3][4] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. For (S)-Ethyl piperidine-3-carboxylate, the secondary amine of the piperidine ring is the primary site for derivatization.
Workflow for Chiral HPLC Analysis
Sources
Application Note: A Strategic Approach to Chiral HPLC Method Development for Ethyl Piperidine-3-carboxylate Enantiomers
Abstract
This guide provides a comprehensive, field-proven strategy for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of ethyl piperidine-3-carboxylate enantiomers. As a pivotal chiral building block in modern pharmaceuticals, ensuring its enantiomeric purity is critical. This document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices, from chiral stationary phase (CSP) selection to mobile phase optimization and method validation, empowering researchers to develop reliable and transferable methods.
Introduction: The Significance of Chiral Purity
Ethyl piperidine-3-carboxylate is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Due to the three-dimensional nature of drug-receptor interactions, individual enantiomers of a chiral drug often exhibit significantly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory agencies mandate the control and quantification of the enantiomeric purity of chiral drugs and intermediates. Developing a reliable analytical method to separate and quantify the (R)- and (S)-enantiomers of ethyl piperidine-3-carboxylate is therefore a non-negotiable step in drug development and quality control.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP), enabling separation.[1] This application note details a logical, systematic workflow to achieve this separation efficiently.
Foundational Principles: Analyte and CSP Selection
Analyte Properties: Ethyl Piperidine-3-carboxylate
Understanding the analyte's structure is paramount. Ethyl piperidine-3-carboxylate possesses key features that guide our method development strategy:
-
A Chiral Center: The carbon at the 3-position of the piperidine ring is the stereocenter.
-
A Basic Nitrogen: The secondary amine in the piperidine ring (pKa ~11) is a basic site. This is a critical consideration for mobile phase design, as it can lead to strong, undesirable interactions with the silica support of the column, resulting in poor peak shape.
-
A Hydrogen Bond Acceptor: The carbonyl group of the ester provides a site for hydrogen bonding.
-
A Polar Moiety: The ester group contributes to the molecule's overall polarity.
Chiral Stationary Phase (CSP) Selection: A Matter of Recognition
The choice of CSP is the most critical factor in achieving a chiral separation.[2] For a molecule like ethyl piperidine-3-carboxylate, polysaccharide-based CSPs are the most versatile and successful class. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, offer a multitude of chiral recognition mechanisms.[3][4]
The primary interaction mechanisms include:
-
Hydrogen Bonding: Interaction with the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: Resulting from the polar bonds within the analyte and CSP.
-
Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities within the polysaccharide structure.[3][5] The difference in how each enantiomer fits determines the separation.
Given these principles, a screening approach using a selection of polysaccharide CSPs, such as those derivatized with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), is the most logical starting point. Immobilized polysaccharide phases are particularly advantageous as they offer greater solvent compatibility, enhancing the robustness and flexibility of method development.[3][6]
The Method Development Workflow: A Step-by-Step Protocol
A successful method development strategy is systematic, not random. The following workflow is designed to efficiently identify and optimize the key parameters for separation.
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Initial CSP and Mobile Phase Screening
Objective: To identify a promising combination of CSP and mobile phase mode that shows any degree of separation between the enantiomers.
Materials:
-
Chiral Columns (Example Screening Set):
-
Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP
-
Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP
-
Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) CSP
-
-
HPLC-grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
Sample: Racemic Ethyl piperidine-3-carboxylate (~1 mg/mL in mobile phase).
Procedure:
-
Equilibrate the first column with the starting mobile phase for at least 20 column volumes.
-
Perform injections under the following screening conditions:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / IPA (90:10, v/v)
-
Mobile Phase B: n-Hexane / EtOH (90:10, v/v)
-
-
Polar Organic (PO) Mode:
-
Mobile Phase C: ACN / MeOH (50:50, v/v)
-
Mobile Phase D: ACN only
-
-
Reversed-Phase (RP) Mode:
-
Mobile Phase E: ACN / Water (50:50, v/v)
-
-
-
For each condition, assess the chromatogram for any sign of peak splitting or separation.
-
Repeat steps 1-3 for each column in the screening set.
-
Identify the "Hit": Select the column/mobile phase combination that provides the best initial separation (even if it is not baseline resolved) and reasonable peak shape to proceed with optimization.
Protocol 2: Mobile Phase Optimization
Objective: To improve the resolution (Rs > 1.5) and peak shape of the "hit" condition identified in the screening phase.
Rationale: Because ethyl piperidine-3-carboxylate is a basic compound, peak tailing is a common issue. This is often caused by secondary ionic interactions with acidic residual silanols on the silica support. Adding a small amount of a basic additive, like DEA, to the mobile phase can mitigate this.[7][8][9] The additive acts as a competitor for these active sites, resulting in symmetrical peaks.
Procedure:
-
Prepare the mobile phase identified as the "hit" (e.g., n-Hexane/IPA).
-
Solvent Ratio: Systematically vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane).
-
Example: Test Hexane/IPA ratios of 95:5, 90:10, 85:15, and 80:20. Generally, decreasing the alcohol content increases retention and can improve resolution, but also increases run time.
-
-
Additive Introduction:
-
To the most promising solvent ratio from the previous step, add 0.1% DEA (v/v).
-
Example Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v).
-
Inject the sample and compare the peak shape and resolution to the chromatogram without the additive. The improvement is often dramatic.
-
-
Temperature and Flow Rate:
-
Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity.[9] Test at 15°C, 25°C, and 40°C.
-
Optimize the flow rate to balance analysis time and efficiency. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.
-
Optimized Method and Data Presentation
After systematic optimization, a final method is established. The following table represents a hypothetical but realistic set of optimized conditions.
| Parameter | Optimized Condition |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 0.5 mg/mL in Mobile Phase |
| Retention Time (S) | ~8.5 min |
| Retention Time (R) | ~9.8 min |
| Resolution (Rs) | > 2.0 |
Method Validation: Ensuring Trustworthiness
Once the method is optimized, it must be validated to prove it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[10][11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities or degradants. This is demonstrated by running a placebo, impurities, and showing no interference at the retention times of the enantiomers.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish a calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a placebo with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision: Assessed by varying pre-defined parameters like day, analyst, or instrument.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying the minor enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase composition, ±2°C in temperature).[13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate CSP/mobile phase. - Mobile phase composition is too strong. - High temperature. | - Re-screen CSPs. - Decrease the percentage of the polar modifier (alcohol).[9] - Lower the column temperature. |
| Peak Tailing | - Secondary interactions with silica. - Analyte overload. | - Add a basic modifier (e.g., 0.1% DEA) for the basic analyte.[7][8] - Reduce sample concentration. |
| Drifting Retention Times | - Insufficient column equilibration. - Mobile phase composition changing. - "Memory effects" from previous additives.[14] | - Equilibrate with at least 20-30 column volumes. - Ensure mobile phase is well-mixed and stable. - Dedicate columns to specific additive types or use a rigorous flushing procedure.[15] |
| High Backpressure | - Blocked column inlet frit. - Particulate matter from sample/solvents. | - Backflush the column (if permitted by manufacturer).[16] - Use an in-line filter and always filter samples. |
Visualizing the Chiral Recognition Mechanism
The separation is governed by the differential stability of the diastereomeric complexes formed between the enantiomers and the CSP.
Caption: Simplified model of chiral recognition on a polysaccharide CSP.
Conclusion
The development of a chiral HPLC method for ethyl piperidine-3-carboxylate is a systematic process that relies on a foundational understanding of the analyte's chemistry and the principles of chiral recognition. By employing a logical screening strategy followed by methodical optimization of the mobile phase with appropriate additives, a robust, reliable, and transferable method can be achieved. This approach, grounded in scientific principles and validated according to ICH guidelines, ensures the generation of high-quality data essential for the advancement of pharmaceutical development and manufacturing.
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available from: [Link]
-
Trouble with chiral separations. Chromatography Today. (2020-05-20). Available from: [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. (2005-11). Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995-06). Available from: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents. (2004-02-26).
-
Chiral HPLC Method Development. I.B.S. Available from: [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. (2022-02-03). Available from: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. (2023-07-25). Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021-09-17). Available from: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. (2023-09-25). Available from: [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available from: [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. (2023-01-19). Available from: [Link]
-
Piperidines ESI-revised3. The Royal Society of Chemistry. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]
-
Accepted Manuscript. CONICET. (2018-04-06). Available from: [Link]
-
Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
-
Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. American Chemical Society. (2026-01-05). Available from: [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chiraltech.com [chiraltech.com]
- 16. agilent.com [agilent.com]
Application Note: Structural Elucidation of (S)-Ethyl Piperidine-3-carboxylate Hydrochloride using ¹H and ¹³C NMR Spectroscopy
Abstract
(S)-Ethyl piperidine-3-carboxylate, a key chiral building block in pharmaceutical synthesis, requires precise structural confirmation and purity assessment. This application note provides a comprehensive guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for its hydrochloride salt. We detail optimized protocols for sample preparation, data acquisition, and processing. The subsequent spectral analysis delves into the nuanced effects of the stereocenter, the protonated piperidine nitrogen, and the ethyl ester moiety on chemical shifts and coupling patterns, offering a definitive spectroscopic signature for this compound. This guide is intended for researchers in synthetic chemistry and drug development requiring robust analytical methods for chiral intermediates.
Molecular Structure and Spectroscopic Considerations
The structure of (S)-Ethyl piperidine-3-carboxylate hydrochloride presents several key features that dictate its NMR spectral appearance. Understanding these a priori allows for a more targeted experimental design and accurate interpretation.
-
Chiral Center (C3): The stereocenter at the C3 position renders the adjacent methylene protons on C2 and C4 diastereotopic.[1] This means they are chemically non-equivalent and will exhibit distinct chemical shifts, typically resulting in more complex multiplets than simple first-order analysis would predict.[1]
-
Piperidine Ring: The six-membered heterocyclic ring exists in a dynamic equilibrium of chair conformations. The axial and equatorial protons on each carbon will have different chemical environments.
-
Ethyl Ester Group: This group will produce a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
-
Hydrochloride Salt: The piperidine nitrogen is protonated, forming an ammonium salt. This has a significant deshielding effect, causing protons on adjacent carbons (C2 and C6) to shift downfield (to a higher ppm value) compared to the free base.[2][3] The two N-H protons will be present and may be observable depending on the solvent and its exchange rate.
Below is the molecular structure with atom numbering used for spectral assignments.
Caption: Numbering scheme for this compound.
Experimental Protocols
Meticulous experimental execution is paramount for acquiring high-quality, interpretable NMR data.[4] The following protocols are optimized for a standard 400-600 MHz spectrometer.
Sample Preparation
The goal is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities.[4]
-
Mass Determination: Accurately weigh 10-15 mg of this compound for ¹H NMR, and 25-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for its lower natural abundance and gyromagnetic ratio.
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the high solubility of the hydrochloride salt. CDCl₃ is generally not suitable. We will proceed with D₂O, as it will exchange with the N-H protons, simplifying the spectrum by removing their signals.
-
Dissolution: Transfer the weighed solid to a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of D₂O.[5] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection coil area correctly.[6][7]
-
Homogenization: Vortex the vial until the sample is fully dissolved. Visually inspect for any suspended particles. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is not soluble in D₂O. An external standard can be used, but it is more common to reference the spectrum to the residual HDO signal at ~4.79 ppm. Alternatively, a small amount of a water-soluble internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added. For this protocol, we will reference to the residual HDO peak.
Data Acquisition Workflow
The following diagram outlines the logical flow from sample insertion to data acquisition.
Caption: General workflow for NMR data acquisition.
¹H NMR Acquisition Parameters
These parameters are a robust starting point for achieving good signal-to-noise and resolution.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | Standard one-pulse experiment. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing experimental efficiency without significantly compromising signal for routine spectra.[8] |
| Spectral Width | 12-16 ppm | Encompasses the full range of expected proton chemical shifts. |
| Acquisition Time (AQ) | 2-4 s | Provides adequate digital resolution to resolve fine coupling patterns.[9] |
| Relaxation Delay (D1) | 1-2 s | Allows for sufficient, though not necessarily complete, relaxation of protons between scans. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise with the recommended sample concentration. Co-adding a minimum of 8 scans helps average out artifacts.[9] |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard power-gated decoupling sequence with a 30° pulse angle. |
| Decoupling | ¹H broadband decoupling | Simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets, which improves the signal-to-noise ratio.[10] |
| Pulse Angle | 30° | Balances signal excitation with the need to mitigate the effects of long T₁ relaxation times, especially for quaternary carbons.[8][10] |
| Spectral Width | 200-220 ppm | Covers the entire range of expected carbon chemical shifts, from aliphatic to carbonyl carbons. |
| Acquisition Time (AQ) | 1.0-1.5 s | A standard value providing a good balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 s | A crucial parameter for allowing carbon nuclei, particularly non-protonated ones with long T₁ values, to relax.[10] |
| Number of Scans (NS) | 1024 or more | Necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. |
| Temperature | 298 K | Standard ambient temperature. |
Data Processing
Raw Free Induction Decay (FID) data must be mathematically processed to generate an interpretable frequency-domain spectrum.[11][12]
-
Apodization (Window Function): Apply an exponential multiplication function with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0-2.0 Hz for ¹³C. This improves the signal-to-noise ratio with a minimal loss of resolution.
-
Fourier Transform (FT): This algorithm converts the time-domain FID signal into the frequency-domain NMR spectrum.[13][14]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and the baseline is flat.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline across the spectrum.[14]
-
Calibration: Reference the ¹H spectrum to the residual HDO peak at 4.79 ppm. Reference the ¹³C spectrum using the spectrometer's internal calibration derived from the ¹H reference frequency.
-
Integration: For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons responsible for each signal.[15]
Spectral Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data in D₂O. Chemical shifts are predictive and may vary slightly based on concentration and exact experimental conditions.
¹H NMR Spectral Data
| Peak Assignment (Atom #) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Interpretation |
| C10-H₂ | ~4.25 | Quartet (q) | 2H | ~7.1 | Methylene protons of the ethyl group, split by the three C11 protons. |
| C2-Hₐ, C6-Hₐ | ~3.60 | Multiplet (m) | 2H | - | Axial protons adjacent to the protonated nitrogen, shifted downfield. Complex splitting due to geminal and vicinal coupling. |
| C2-Hₑ, C6-Hₑ | ~3.20 | Multiplet (m) | 2H | - | Equatorial protons adjacent to the protonated nitrogen. |
| C3-H | ~3.05 | Multiplet (m) | 1H | - | Methine proton at the chiral center. |
| C4-Hₐ, C5-Hₐ | ~2.20 | Multiplet (m) | 2H | - | Axial protons on the piperidine ring. |
| C4-Hₑ, C5-Hₑ | ~1.90 | Multiplet (m) | 2H | - | Equatorial protons on the piperidine ring. |
| C11-H₃ | ~1.30 | Triplet (t) | 3H | ~7.1 | Methyl protons of the ethyl group, split by the two C10 protons. |
| N1-H₂ | - | Not Observed | - | - | Protons on nitrogen exchange with the D₂O solvent. |
¹³C NMR Spectral Data
| Peak Assignment (Atom #) | Chemical Shift (δ, ppm) | Interpretation |
| C7 | ~172.5 | Carbonyl carbon of the ethyl ester. |
| C10 | ~63.0 | Methylene carbon of the ethyl ester. |
| C2 | ~52.5 | Piperidine carbon adjacent to nitrogen. |
| C6 | ~50.0 | Piperidine carbon adjacent to nitrogen. |
| C3 | ~43.0 | Methine carbon at the chiral center. |
| C5 | ~25.5 | Piperidine carbon. |
| C4 | ~23.0 | Piperidine carbon. |
| C11 | ~14.0 | Methyl carbon of the ethyl ester. |
Conclusion
This application note provides a detailed and robust framework for the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible data. The detailed interpretation highlights the key structural features of the molecule, including the diastereotopicity induced by the C3 stereocenter and the significant deshielding effect of the protonated amine. This comprehensive spectral dataset serves as a reliable reference for identity confirmation, purity assessment, and quality control in any research or manufacturing setting involving this important pharmaceutical intermediate.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). The Basics of NMR - Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Morris, G. A. (2017). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Burns, D. C., et al. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]
-
Schurko, R. W., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society, 128(41), 13530–13541. Retrieved from [Link]
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1444. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]
-
La Planche, L. A., Rothchild, R., & Xu, G. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry, 30(2), 154-159. Retrieved from [Link]
-
de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 75(22), 6117–6123. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
-
O'Dell, L. A., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 10(45), 6787-6796. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, NMR Lab. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
PubChem. (n.d.). CID 161290137. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl piperidine-3-carboxylate. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). RSC Med. Chem., 2024, 15, 4. Retrieved from [Link]
-
Williams, D. H., & Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry - Tables For Organic Structure Analysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. depts.washington.edu [depts.washington.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. Wiley-VCH - NMR Data Processing [wiley-vch.de]
- 13. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 14. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 15. Interpreting | OpenOChem Learn [learn.openochem.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Piperidine Derivatives
Welcome to the comprehensive support center for the synthesis of piperidine derivatives. This guide is tailored for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Piperidine and its derivatives are crucial structural motifs in a wide array of pharmaceuticals.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield and complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address these experimental hurdles.
I. Synthesis via Reduction of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a common and direct method for synthesizing piperidines.[3][4] However, this approach can lead to several side products, including partially hydrogenated intermediates and ring-opened byproducts.[5]
Frequently Asked Questions (FAQs)
Q1: My pyridine reduction is incomplete, resulting in low yields of the desired piperidine. What are the likely causes and solutions?
A1: Incomplete reduction is a frequent issue and can stem from several factors:
-
Catalyst Inactivity: The catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), may be poisoned by impurities in the starting material or solvent.[3][6] The nitrogen atom in pyridine itself can also bind to the metal center of the catalyst, leading to poisoning.[7]
-
Solution: Ensure the purity of your pyridine starting material and use high-purity solvents. If catalyst poisoning is suspected, consider using a rhodium-based catalyst (e.g., Rh/C), which can be more resilient.[3][5] Increasing the catalyst loading can also help drive the reaction to completion.[5]
-
-
Insufficient Reaction Conditions: Low hydrogen pressure or temperature can lead to incomplete conversion.[3][5]
-
Solvent Choice: The solvent can significantly influence catalyst activity.
Q2: I'm observing the formation of tetrahydropyridines and dihydropyridines in my reaction mixture. How can I promote full saturation to the piperidine ring?
A2: The presence of partially hydrogenated intermediates is often due to insufficient reaction time or mild conditions.[5]
-
Solution: Prolonging the reaction time or increasing the temperature and pressure will favor the formation of the fully saturated piperidine ring.[5] Additionally, using acidic additives like HCl or acetic acid can protonate the nitrogen atom, reducing its coordinating ability and enhancing reactivity towards complete reduction.[5]
Q3: My reaction is producing ring-opened byproducts, such as δ-amino ketones. How can this be avoided?
A3: Ring-opening of the pyridine nucleus can occur, particularly with certain rhodium catalysts in the presence of water.[5]
-
Solution: To favor the desired piperidine product, avoid catalytic systems and conditions known to promote ring opening.[5] Ensure anhydrous conditions if you suspect water is contributing to this side reaction.
Troubleshooting Workflow for Pyridine Reduction
Caption: Troubleshooting Decision Tree for Pyridine Reduction.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general guideline for the hydrogenation of substituted pyridines.[8]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 equivalent) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[8]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[8]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[8] Monitor the reaction's progress using techniques such as GC-MS or TLC.
-
Workup: Upon completion, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[8] Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[8]
II. Synthesis via Reductive Amination
Reductive amination is a versatile one-pot method for synthesizing piperidines, typically involving the reaction of a dicarbonyl compound with an amine, followed by reduction.[8]
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is sluggish or has stalled. What could be the issue?
A1: Several factors can contribute to a slow or incomplete reductive amination:
-
pH of the Reaction: The formation of the crucial iminium ion intermediate is pH-dependent.[6]
-
Solution: For most reductive aminations, a mildly acidic pH of 4-6 is optimal. This can be achieved by adding a small amount of acetic acid.[6]
-
-
Reducing Agent Instability: Borohydride-based reducing agents are sensitive to moisture and can be unstable at low pH.[6]
-
Steric Hindrance: Bulky substituents on the carbonyl compound or the amine can impede the reaction.[10]
-
Solution: Increasing the reaction temperature or using a more reactive reducing agent may be necessary.[10]
-
Q2: I'm observing the formation of an alcohol byproduct from the reduction of my starting carbonyl compound. How can I prevent this?
A2: This side reaction occurs when the reduction of the carbonyl group is faster than the formation of the iminium ion.
-
Solution:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[9]
-
Staged Addition: Pre-form the iminium ion by stirring the carbonyl compound and the amine together for a period (e.g., 20-30 minutes) before adding the reducing agent.[9]
-
Q3: My N-alkylation of a pre-existing piperidine ring is resulting in a quaternary ammonium salt. How can I avoid this over-alkylation?
A3: Over-alkylation is a common side reaction where the desired tertiary amine is further alkylated to form a quaternary ammonium salt.[9][10] This is particularly problematic with highly reactive alkylating agents.[9]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[10]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[9][10] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[9]
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) to neutralize the acid generated during the reaction without competing with the piperidine nucleophile.[10]
-
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting Workflow for Reductive Amination.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol is an excellent alternative to direct alkylation with alkyl halides to avoid the formation of quaternary ammonium salts.[9]
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
III. Synthesis via Intramolecular Cyclization
Intramolecular cyclization reactions are a powerful strategy for constructing the piperidine ring.[2] Common methods include the Dieckmann condensation and the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation to form a piperidone intermediate is giving a low yield. What are the common pitfalls?
A1: The Dieckmann condensation is an intramolecular Claisen condensation that can be sensitive to reaction conditions.[11][12]
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF are often preferred to minimize side reactions.[11]
-
Intermolecular vs. Intramolecular Reaction: For the formation of larger rings (greater than seven-membered), intermolecular dimerization can become a significant side reaction.[11]
-
Solution: Running the reaction at high dilution can favor the desired intramolecular cyclization.
-
-
Solvent Choice: Polar aprotic solvents like THF or DMF can enhance enolate stability, while non-polar solvents like toluene may reduce certain side reactions.[11]
Q2: In my Mannich reaction for piperidine synthesis, I'm observing the formation of multiple products. How can I improve the selectivity?
A2: The Mannich reaction is a three-component reaction that can sometimes lead to a mixture of products if not properly controlled.[13]
-
Order of Reagent Addition: In some cases, pre-forming the iminium ion from the amine and aldehyde before adding the enolizable component can lead to a cleaner reaction.
-
Reaction Conditions: Temperature can influence the rates of competing pathways. Experimenting with different temperatures may favor the desired product.[14]
-
Stereoselectivity: For creating chiral piperidines, asymmetric catalysis or the use of chiral auxiliaries can be employed to control the stereochemical outcome.[15]
Summary of Common Side Reactions and Preventative Measures
| Synthetic Route | Common Side Reaction(s) | Preventative Measures |
| Pyridine Reduction | Incomplete hydrogenation (dihydropyridines, tetrahydropyridines) | Increase H₂ pressure, temperature, and reaction time; use an acidic additive.[3][5] |
| Ring-opening | Choose a different catalyst; ensure anhydrous conditions.[5] | |
| Reductive Amination | Reduction of starting carbonyl | Use a selective reducing agent (e.g., NaBH(OAc)₃); pre-form the iminium ion.[6][9] |
| Over-alkylation (quaternary salt formation) | Control stoichiometry; add alkylating agent slowly; use a non-nucleophilic base.[9][10] | |
| Dieckmann Condensation | Intermolecular dimerization | Use high dilution conditions.[11] |
| Other base-induced side reactions | Employ a sterically hindered, non-nucleophilic base in an aprotic solvent.[11] | |
| Mannich Reaction | Formation of multiple products | Optimize the order of reagent addition and reaction temperature.[14] |
IV. Purification Challenges
Q: I'm struggling to separate my piperidine product from unreacted pyridine starting material. Why is this difficult and what is an effective purification method?
A: Piperidine and pyridine form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine, making complete separation by simple fractional distillation challenging.[1][8]
-
Solution: Purification via Carbonate Salt Formation [1]
-
Dissolve the crude mixture in a suitable solvent.
-
Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively precipitate as solid piperidine carbonate, while pyridine remains in solution.
-
Filter the solid piperidine carbonate.
-
Liberate the free piperidine by treating the salt with a strong base, such as sodium hydroxide (NaOH).
-
Extract the pure piperidine into an organic solvent.
-
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Benchchem.
- Common challenges in working with piperidine-based compounds. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. JACS.
- Side-product formation in the hydrogenation of pyridine precursors. Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem.
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
- Piperidine Synthesis. DTIC.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. Available from: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available from: [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. Available from: [Link]
-
Dieckmann condensation. Grokipedia. Available from: [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
- Process for the purification of piperidine. Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available from: [Link]
-
Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. Available from: [Link]
-
Synthesis of piperidines. Organic Chemistry Portal. Available from: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available from: [Link]
-
Experimental Help for Dieckmann Condensation. Reddit. Available from: [Link]
-
Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. Available from: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available from: [Link]
-
Dieckmann condensation. Wikipedia. Available from: [Link]
-
Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Available from: [Link]
-
Mannich reaction. Wikipedia. Available from: [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Available from: [Link]
-
The Dieckmann Condensation. Organic Reactions. Available from: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available from: [Link]
-
Synthesis - General tips for improving yield?. Reddit. Available from: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-Ethyl Piperidine-3-Carboxylate
Welcome to the technical support guide for the purification of (S)-Ethyl piperidine-3-carboxylate (also known as (S)-Ethyl nipecotate). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical chiral building block in high purity from their reaction mixtures. As a key intermediate in the synthesis of numerous pharmaceuticals, its purity is paramount.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of (S)-Ethyl piperidine-3-carboxylate?
The impurity profile largely depends on the synthetic route. However, common impurities typically include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be ethyl nicotinate, precursors for cyclization, or reagents from N-protection/deprotection steps.
-
The (R)-Enantiomer: If the synthesis is not perfectly stereoselective or starts from a racemic mixture, the opposite enantiomer will be a major impurity requiring chiral separation or resolution.[3][4]
-
Solvents: Residual solvents from the reaction or extraction steps (e.g., ethanol, dichloromethane, ethyl acetate).
-
Side-Reaction Products: By-products from polymerization, over-alkylation, or incomplete reactions.
-
Decomposition Products: The compound can degrade under excessive heat or in the presence of strong acids or bases, potentially leading to hydrolysis of the ester or ring-opening.[5]
Q2: What is the first analytical step I should take to assess my crude product's purity?
Before attempting any purification, a multi-faceted analytical approach is crucial.
-
¹H NMR Spectroscopy: This will give you a good overview of the major components, identify residual solvents, and provide an initial estimate of purity by comparing the integration of product peaks to impurity peaks.
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like (S)-Ethyl piperidine-3-carboxylate and quantifying volatile impurities.[1]
-
Chiral HPLC/GC: To determine the enantiomeric excess (e.e.), you must use a chiral stationary phase. This is non-negotiable for confirming the stereochemical purity of your material.
Q3: How do I choose the best purification method for my scale and purity requirements?
The choice is dictated by the nature of the impurities and the desired scale. A decision-making workflow is illustrated below. Generally:
-
For high-boiling or non-volatile impurities: High-vacuum fractional distillation is often the most efficient and scalable method.
-
For impurities with similar boiling points but different polarities: Flash column chromatography is the preferred method.
-
For removing the (R)-enantiomer: Chiral resolution via diastereomeric salt formation and fractional crystallization is a classic and effective technique.[3][4] Preparative chiral HPLC is an alternative for smaller scales.
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial analysis of the crude product.
Caption: Decision workflow for purifying (S)-Ethyl piperidine-3-carboxylate.
Troubleshooting Guide
Issue 1: Low Purity after Aqueous Work-up
-
Q: My crude ¹H NMR shows significant impurities and my yield is low after performing a standard aqueous extraction. What could be the cause?
-
A: Causality & Solution: (S)-Ethyl piperidine-3-carboxylate, being a secondary amine, has some water solubility, especially under acidic or basic conditions where it can form salts. Aggressive or multiple aqueous washes can lead to product loss.
-
Troubleshooting Step 1: During work-up, ensure the aqueous phase is saturated with a salt like sodium chloride (brine wash). This reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect.
-
Troubleshooting Step 2: After initial separation, re-extract the aqueous layer(s) multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Troubleshooting Step 3: Avoid overly acidic or basic conditions during the work-up unless you are specifically trying to separate acidic or basic impurities. If you do, ensure you neutralize the solution and re-extract thoroughly.
-
-
Issue 2: Problems During Vacuum Distillation
-
Q: I am attempting a vacuum distillation, but the product appears to be darkening and decomposing in the distillation pot. Why?
-
A: Causality & Solution: Decomposition during distillation is typically caused by excessive heat or prolonged heating time.[5] The piperidine ring can be sensitive to oxidation and other thermal degradation pathways.
-
Troubleshooting Step 1: Improve Vacuum: The boiling point of (S)-Ethyl piperidine-3-carboxylate is reported as 102-104°C at 7 mmHg.[6] If your vacuum is weaker (e.g., 15-20 mmHg), your pot temperature will need to be significantly higher, increasing the risk of decomposition. Use a high-performance vacuum pump and ensure all joints are perfectly sealed.
-
Troubleshooting Step 2: Use a Wiped-Film or Short-Path Apparatus: For temperature-sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) or wiped-film evaporator minimizes the residence time of the compound at high temperatures, thereby reducing degradation.[3]
-
Troubleshooting Step 3: Ensure Inert Atmosphere: Purge the apparatus with an inert gas (Nitrogen or Argon) before heating to remove oxygen, which can promote decomposition at high temperatures.
-
-
Issue 3: Challenges with Flash Column Chromatography
-
Q: My compound is tailing/streaking badly on the silica gel column, leading to poor separation.
-
A: Causality & Solution: This is a classic problem for amines on silica gel. The slightly acidic nature of standard silica gel (due to silanol groups) leads to strong, non-specific binding with the basic amine, causing tailing.
-
Troubleshooting Step 1: Deactivate the Silica: Add a small amount of a tertiary amine, like triethylamine (~0.5-1% v/v), to your eluent system.[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Troubleshooting Step 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel.
-
Troubleshooting Step 3: Optimize Solvent System: A common eluent system for this compound is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Ensure the polarity is appropriate to achieve a retention factor (Rf) of ~0.25-0.35 on TLC for good separation.
-
-
Issue 4: Insufficient Enantiomeric Purity
-
Q: My purified product looks clean by GC and NMR, but chiral HPLC shows an enantiomeric excess of only 90%. How can I enrich the (S)-enantiomer?
-
A: Causality & Solution: This indicates your synthesis produced a significant amount of the (R)-enantiomer. Post-purification chiral enrichment is necessary. Fractional crystallization of diastereomeric salts is a highly effective method.[3][4]
-
Troubleshooting Step 1: Select a Chiral Acid: React your enantiomerically impure product with a chiral resolving agent, such as (+)-Dibenzoyl-L-tartaric acid or a camphor sulfonic acid derivative, in a suitable solvent (e.g., ethanol, isopropanol). This forms a pair of diastereomeric salts.
-
Troubleshooting Step 2: Perform Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully cooling the solution or slowly evaporating the solvent, one diastereomer will preferentially crystallize. Monitor the enantiomeric purity of the crystallized salt and the mother liquor by liberating the free base from a small sample and analyzing it via chiral HPLC.
-
Troubleshooting Step 3: Liberate the Free Base: Once a salt of high diastereomeric purity is obtained, dissolve it in water, basify the solution (e.g., with NaHCO₃ or NaOH), and extract the pure (S)-Ethyl piperidine-3-carboxylate with an organic solvent.
-
-
Purification Method Comparison
| Parameter | High-Vacuum Distillation | Flash Column Chromatography | Diastereomeric Crystallization |
| Primary Use Case | Removal of non-volatile or very high-boiling impurities. | Separation of compounds with different polarities. | Chiral enrichment (separation of enantiomers). |
| Typical Purity | >99% (chemical purity) | >98% (chemical purity) | >99.5% (enantiomeric purity) |
| Scale | Excellent for large scale (grams to kilograms). | Good for small to medium scale (milligrams to >100 grams). | Scalable, but can be labor-intensive. |
| Pros | Fast, cost-effective for suitable mixtures, highly scalable. | High resolution for difficult separations, versatile. | Gold standard for chiral resolution, can yield very high e.e. |
| Cons | Risk of thermal decomposition, ineffective for close-boiling isomers. | Can be slow, requires significant solvent, not ideal for large scale. | Requires a suitable chiral resolving agent, can be iterative. |
Detailed Protocols
Protocol 1: High-Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short, vacuum-jacketed Vigreux column. Ensure all glassware is dry and joints are sealed with high-vacuum grease. Connect to a high-vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Charge the crude (S)-Ethyl piperidine-3-carboxylate (pre-dried over MgSO₄ or Na₂SO₄) into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully evacuate the system. Monitor for excessive bubbling.
-
Distillation: Once the target vacuum (<10 mmHg) is stable, begin heating the distillation pot using an oil bath.
-
Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or volatile impurities. Then, collect the main fraction distilling at a stable temperature (e.g., 102-104°C at 7 mmHg).[6]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. Dry-pack with silica gel and then flush with the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[8]
-
Elution: Begin elution with the low-polarity mobile phase. Apply positive pressure to achieve a flow rate of about 2 inches/minute.
-
Gradient (if needed): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.
References
- Vertex AI Search Grounding API: Ethyl Piperidine-3-Carboxylate MSDS/SDS.
- Chem-Impex: (S)-Ethyl piperidine-3-carboxylate. This product page lists typical purity (≥ 98% GC) and physical properties.
- SIELC Technologies: Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.
- ResearchGate: The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- SIELC Technologies: Ethyl (3S)-piperidine-3-carboxylate.
- Scientific.Net: The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- BLD Pharm: Ethyl piperidine-3-carboxylate.
- IUCr: Synthesis, X-ray diffraction study... of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Sigma-Aldrich: (S)-Ethyl piperidine-3-carboxylate 97. Provides physical properties such as density and refractive index.
- ChemBK: Ethyl (3S)-piperidine-3-carboxylate. Lists the boiling point under vacuum (102-104°C/7mmHg).
- Santa Cruz Biotechnology: (R)-Ethyl piperidine-3-carboxylate.
- (S)
- Echemi: Buy (S)-Ethyl piperidine-3-carboxylate.
- PubMed Central: Synthesis, X-ray diffraction study... of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Details synthetic and purification methods for complex piperidine structures.
- Organic Syntheses: Piperidine, 1-ethyl-.
- Fisher Scientific: SAFETY DATA SHEET.
- Sigma-Aldrich: (S)-Ethyl piperidine-3-carboxylate 97 Safety Information.
- Google Patents: CN110734393B - Preparation method... hydrochloride.
- PubChem: Ethyl (3S)-piperidine-3-carboxylate. A comprehensive database of chemical properties and identifiers.
- PubChem: CID 161290137.
- The Royal Society of Chemistry: Piperidines ESI-revised3.
- Organic Syntheses: 2H-1-Benzopyran-3-carboxylic acid... ethyl ester.
- Organic Syntheses: Purification of Organic Compounds by Flash Column Chromatography. A detailed protocol on the principles and practice of flash chromatography, including dry-loading techniques.
- Chemistry LibreTexts: 5.3: Fractional Distillation. Explains the theory and application of fractional distillation for purifying compounds with close boiling points.
- Organic Syntheses: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED... AMINO ACID.
- ACS Catalysis: A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination...
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 5. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
challenges in the chiral separation of ethyl nipecotate diastereomeric salts
Welcome to the technical support center for the chiral separation of ethyl nipecotate. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the diastereomeric salt resolution of ethyl nipecotate. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate this critical separation process effectively.
Ethyl nipecotate is a vital chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2][3] Achieving high enantiomeric purity is often paramount, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles.[4][5] The most common method for resolving racemic ethyl nipecotate on a preparative scale is through the formation and fractional crystallization of diastereomeric salts.[6][7] This guide focuses on troubleshooting this technique and the subsequent analytical verification by chiral HPLC.
Part 1: Troubleshooting Diastereomeric Salt Crystallization
The core of this resolution technique relies on the differential solubility of the two diastereomeric salts formed between the racemic ethyl nipecotate and a chiral resolving agent.[6][8] Success hinges on optimizing this solubility difference.
Frequently Asked Questions & Troubleshooting Guide
Question: I'm not getting any crystals. My product remains an oil or is fully dissolved. What should I do?
Answer: Failure to achieve crystallization is a common first hurdle. It indicates that the system is either undersaturated or that nucleation is kinetically hindered. The causality lies in the interplay between the chosen solvent, temperature, and the intrinsic properties of the diastereomeric salts.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The solvent is the most critical variable. A solvent that is too effective will keep both salts in solution, while a poor solvent may cause the mixture to "oil out."
-
Action: Screen a variety of solvents with different polarities and hydrogen-bonding capabilities. For ethyl nipecotate resolution with dibenzoyl tartaric acid, solvents like aqueous ethanol have proven effective.[9] If your current system is too soluble, try introducing an anti-solvent or switching to a less polar solvent system.[6]
-
-
Increase Concentration: Carefully remove the solvent under reduced pressure to create a supersaturated solution, which is a prerequisite for crystallization. Be cautious not to over-concentrate, as this can lead to rapid precipitation of both diastereomers and poor purity.
-
Employ Seeding: Introduce a few seed crystals of the desired, less-soluble diastereomeric salt into the slowly cooling solution.[9] This bypasses the kinetic barrier of primary nucleation and encourages controlled crystal growth. If you don't have seed crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Optimize the Cooling Profile: Rapid cooling can lead to the formation of oils or amorphous solids.
-
Action: Allow the heated reaction mixture to cool slowly to room temperature, and then consider further cooling to 0-5 °C over several hours.[9] A programmed, gradual cooling ramp is ideal for forming well-ordered, pure crystals.
-
Question: My yield is very low, even though I've isolated a solid product. How can I improve it?
Answer: Low yield suggests that the solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough, or that your crystallization conditions leave a significant amount of the desired product in the mother liquor. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer.
Troubleshooting Steps:
-
Confirm the Resolving Agent: Ensure you are using an effective resolving agent. For ethyl nipecotate, derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid (DBTA), are well-documented and effective because they form stable, crystalline salts with a significant solubility difference.[7][9][10] Other agents like mandelic acid have been used but may require extra crystallization steps for high purity.[9]
-
Adjust the Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, the actual crystalline salt may have a different stoichiometry. For instance, the (S)-ethyl nipecotate salt with di-benzoyl-L-tartaric acid has been shown to form a 2:1 nipecotate:tartrate complex.[2][9] Adjusting the initial ratio can push the equilibrium toward the formation of the less soluble salt.
-
Analyze the Mother Liquor: After filtering your crystals, analyze the remaining solution (mother liquor) by chiral HPLC. If it contains a high concentration of the desired diastereomer, your crystallization was incomplete. Try extending the crystallization time, lowering the final temperature, or concentrating the mother liquor to attempt a second crop of crystals.
Question: The enantiomeric purity (or diastereomeric excess) of my isolated salt is poor. What's causing the contamination?
Answer: Low enantiomeric purity is a direct result of the co-precipitation of the more soluble diastereomeric salt. This occurs when the conditions are not selective enough to differentiate between the two diastereomers.
Troubleshooting Steps:
-
Perform Recrystallization: A single crystallization is often insufficient to achieve >98% de.[9] Recrystallizing the isolated salt from the same or a different solvent system is a standard procedure to enhance purity. Each recrystallization step will further enrich the less-soluble diastereomer.
-
Slow Down the Crystallization: Rapid precipitation from a highly supersaturated solution will trap impurities and the undesired diastereomer. Ensure your solution cools slowly and without excessive agitation to allow for equilibrium-driven, selective crystallization.
-
Check Resolving Agent Purity: The optical purity of your resolving agent is critical. Any contamination in the resolving agent will directly translate to a lower maximum possible diastereomeric excess in your product.[6] Use a resolving agent with the highest available optical purity.
Workflow for Diastereomeric Salt Resolution
The following diagram outlines the general workflow for resolving racemic ethyl nipecotate.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 2: Troubleshooting Chiral HPLC Analysis
After isolating the desired enantiomer, you must verify its purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][3][10]
Frequently Asked Questions & Troubleshooting Guide
Question: I can't separate the two enantiomer peaks on my chiral HPLC column. What should I try?
Answer: Lack of resolution (peaks are completely co-eluting) indicates that the chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers. Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP.
Troubleshooting Steps:
-
Select the Right Column: The column is the most important factor. For ethyl nipecotate, polysaccharide-based CSPs, particularly those based on immobilized amylose, have demonstrated excellent separation.[1][3] Specifically, an amylose tris(3,5-dimethylphenylcarbamate) phase is a good starting point.
-
Optimize the Mobile Phase:
-
Mode: Normal-phase chromatography is highly effective for this separation. A typical mobile phase is a mixture of an alkane (like n-hexane), an alcohol (like ethanol or isopropanol), and a basic additive (like diethylamine, DEA).[1][3]
-
Alcohol Modifier: The alcohol competes with the analyte for polar interaction sites on the CSP. Decrease the alcohol percentage to increase retention and potentially improve resolution.
-
Basic Additive: For a basic analyte like ethyl nipecotate, a basic additive like DEA is crucial. It improves peak shape by masking acidic silanol sites on the silica support and enhances the chiral recognition mechanism.[11] Vary the DEA concentration (e.g., 0.1% to 0.5%) to find the optimal balance of peak shape and resolution.
-
-
Lower the Temperature: Running the column at a sub-ambient temperature (e.g., 10-25 °C) can enhance the enantioselectivity of the CSP by strengthening the transient diastereomeric complexes formed between the analyte and the stationary phase.[1][3]
Question: My peaks are resolved, but the resolution is poor (Rs < 1.5) or my peaks are tailing badly.
Answer: Poor resolution or bad peak shape (tailing) indicates that the chromatographic conditions are suboptimal. While you have some chiral recognition, the efficiency of the separation is low.
Troubleshooting Steps:
-
Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates than standard reversed-phase methods. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly improve resolution.
-
Fine-Tune the Mobile Phase Additive: As mentioned above, the concentration of the alcohol and the basic additive is critical. For peak tailing of a basic analyte, a slight increase in the DEA concentration (e.g., from 0.1% to 0.2%) can often produce a more symmetrical peak.[11]
-
Check for Column Overload: Injecting too much sample can saturate the CSP, leading to broad, tailing peaks and reduced resolution. Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape and resolution improve.
Optimized Analytical Method
The following table summarizes a validated starting point for the chiral HPLC analysis of ethyl nipecotate, based on published methods.[1][3]
| Parameter | Recommended Condition | Rationale & Notes |
| Column | Immobilized amylose-based CSP (e.g., Chiralpak® IA/IC) | Proven to provide excellent selectivity for ethyl nipecotate enantiomers.[1][10] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) | A well-established normal-phase system. Adjust the ethanol ratio (10-30%) to modify retention.[1][3] |
| Flow Rate | 0.8 - 1.0 mL/min | Start at 1.0 mL/min and reduce to improve resolution if necessary. |
| Column Temp. | 25 °C | Controlling temperature is key for reproducible retention times. Lowering it can increase resolution.[3] |
| Detection | UV at 210-220 nm | Ethyl nipecotate lacks a strong chromophore; detection at low UV is required. |
| Injection Vol. | 5 - 10 µL | Keep the injection volume and mass low to avoid peak distortion. |
| Resolution (Rs) | > 3.0 | A resolution of >3.5 has been reported, indicating a highly robust separation.[1][3] |
Part 3: Key Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Ethyl Nipecotate
This protocol is a generalized procedure based on common literature methods for resolving racemic ethyl nipecotate with di-benzoyl-L-tartaric acid (DBTA) to isolate the (S)-enantiomer.[2][7][9]
Materials:
-
Racemic ethyl nipecotate
-
Di-benzoyl-L-tartaric acid (L-DBTA)
-
Solvent: 91% Aqueous 2B-Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve racemic ethyl nipecotate (1 equivalent) and L-DBTA (~0.5 equivalents, to account for the 2:1 complex) in the aqueous ethanol solvent.
-
Dissolution: Gently heat the mixture with stirring until all solids are completely dissolved.[9]
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Seeding the solution with a few crystals of the desired salt at this stage is highly recommended.[9]
-
Maturation: Continue stirring the resulting slurry at room temperature for several hours, then cool further in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the soluble (R)-enantiomer salt.
-
Purity Enhancement (Optional): If the diastereomeric excess (de) is insufficient, recrystallize the solid from a fresh portion of hot aqueous ethanol.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of MTBE and 5% aqueous sodium carbonate solution. Stir until all solids dissolve.[2]
-
Extraction: Transfer the mixture to a separatory funnel. The (S)-ethyl nipecotate free base will be in the organic (MTBE) layer. Separate the layers, and wash the organic layer with water and then brine.
-
Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-ethyl nipecotate as an oil.
-
Analysis: Determine the enantiomeric excess (ee) of the final product using the chiral HPLC method described in Part 2.
Troubleshooting Logic for Crystallization
This decision tree provides a logical path for troubleshooting common crystallization failures.
Caption: Decision tree for troubleshooting crystallization failure.
References
-
Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic acid and Tartaric acid Derivative. Advanced Materials Research, 781-784, 135-138. [Link]
-
Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820. [Link]
- Moher, E. D., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
-
Hsiao, C., et al. (2004). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
- Moher, E. D., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives.
-
Sun, X. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 198-201. [Link]
-
Rane, V. P., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Oxford Academic. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Website. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 136-146. [Link]
-
Soderberg, T. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2824–2835. [Link]
-
Kumar, A. R., & Annapurna, M. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(6), 25-31. [Link]
-
Bosits, M. H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. [Link]
-
Unife. Journal of Pharmaceutical and Biomedical Analysis. sfera.unife.it. [Link]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth Website. [Link]
-
Wölfl, F., et al. (2016). Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1][2][10]oxadiazol-4-yl) derivatives. Chirality, 28(12), 779-786. [Link]
-
Höfner, G., & Wanner, K. T. (2016). % ee Determination of Nipecotic Acid Derivatives. ResearchGate. [Link]
Sources
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Schotten-Baumann Conditions for Amide Coupling with Ethyl Nipecotate
Welcome to the technical support center for optimizing Schotten-Baumann conditions for amide coupling with ethyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and refine this classic yet powerful reaction for their specific needs. As a Senior Application Scientist, I will provide not just the "how," but also the critical "why" behind each experimental choice, ensuring a robust and reproducible methodology.
Core Principles of the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a versatile method for synthesizing amides from amines and acid chlorides (or anhydrides).[1][2] Its enduring utility in organic synthesis stems from its operational simplicity, often employing a two-phase solvent system consisting of water and an immiscible organic solvent.[3][4]
Mechanism at a Glance: The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a tetrahedral intermediate.[1][2] The subsequent collapse of this intermediate expels a chloride ion, and a base neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion.[5][6]
Why is a Base Necessary? The HCl generated as a byproduct will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[6][7] An added base, typically aqueous sodium hydroxide, neutralizes this acid, liberating the free amine to continue reacting and ensuring a high yield.[5]
Diagram: The Schotten-Baumann Reaction Mechanism
Caption: The mechanism of the Schotten-Baumann reaction.
Specific Challenges with Ethyl Nipecotate: Ethyl nipecotate is a secondary amine, which can present unique challenges compared to primary amines:
-
Steric Hindrance: The piperidine ring can sterically hinder the nitrogen's approach to the acyl chloride, potentially slowing the reaction rate.
-
Basicity: As a secondary amine, it is basic and will readily react with the HCl byproduct. Ensuring its availability in the free base form is crucial.[3]
-
Solubility: The solubility of ethyl nipecotate and its resulting amide product in the chosen organic solvent is a key parameter for reaction efficiency.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when coupling ethyl nipecotate using Schotten-Baumann conditions.
Low or No Product Yield
Q1: I'm not seeing any product formation. What are the primary checks?
A1: When a reaction fails completely, it's essential to systematically verify the fundamentals.
-
Reagent Quality:
-
Acid Chloride: Is your acid chloride fresh? Acid chlorides are highly reactive and can hydrolyze upon exposure to atmospheric moisture. Consider using a freshly opened bottle or redistilling/recrystallizing the reagent.
-
Ethyl Nipecotate: Verify the purity of your ethyl nipecotate. If it has been stored as a salt (e.g., hydrochloride), it must be neutralized to the free base before use.
-
-
Presence of Base: The reaction will not proceed efficiently without a base to neutralize the generated HCl.[6] Ensure you have added the correct equivalent of base.
-
Phase Mixing: In a biphasic system, vigorous stirring is critical to maximize the interfacial area where the reaction occurs. If the stirring is inadequate, the reagents in their respective phases will not interact sufficiently.
Q2: My yield is consistently low. How can I improve it?
A2: Low yields are often due to suboptimal reaction conditions or competing side reactions.
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the acid chloride can sometimes drive the reaction to completion. However, this can make purification more challenging.
-
Temperature Control: Schotten-Baumann reactions are often run at room temperature or slightly below (0-5 °C).[1] Adding the acid chloride slowly at a lower temperature can minimize side reactions.
-
Base Addition Rate: Add the aqueous base dropwise. A rapid addition can lead to localized high concentrations of hydroxide, which can increase the rate of acid chloride hydrolysis.[1]
-
Solvent Choice: Ensure your product is soluble in the organic phase. If the product precipitates, it may coat the starting material, preventing further reaction. Dichloromethane (DCM) or diethyl ether are common choices.[4]
Side Product Formation
Q3: I'm observing significant hydrolysis of my acid chloride. How can I minimize this?
A3: The primary competing reaction is the hydrolysis of the acid chloride by water or hydroxide ions.[8]
-
Lower the Temperature: Perform the addition of the acid chloride at 0 °C to slow the rate of hydrolysis, which often has a higher activation energy than the desired amidation.
-
Vigorous Stirring: Efficient mixing ensures that the acid chloride preferentially reacts with the amine in the organic phase rather than with the water in the aqueous phase.
-
Use a Weaker, Non-Nucleophilic Organic Base: Consider a single-phase system using a non-nucleophilic organic base like triethylamine or pyridine in an aprotic solvent like DCM or THF.[9] This eliminates water from the reaction. The downside is that the resulting hydrochloride salt of the base may precipitate, requiring good stirring.
Q4: My ethyl nipecotate seems to be unreactive. Could it be protonated?
A4: Yes, this is a very common issue. If the HCl byproduct is not neutralized effectively, it will protonate the starting amine, forming an ammonium salt that is not nucleophilic.[6] This is the primary reason for adding a base. Ensure at least one equivalent of base is present for every equivalent of HCl produced.
Reaction Condition Optimization
Q5: What is the optimal base to use, and how much is needed?
A5: The choice of base is critical and depends on whether you are using a biphasic or monophasic system.
| Base Type | Example(s) | System | Advantages | Disadvantages |
| Inorganic | NaOH, KOH, Na₂CO₃ | Biphasic (e.g., DCM/Water) | Inexpensive, easy removal during workup.[4] | Can promote acid chloride hydrolysis.[8] |
| Organic | Triethylamine (TEA), Pyridine, DIEA | Monophasic (e.g., DCM, THF) | Minimizes water, reducing hydrolysis.[9] | Can be harder to remove; may have nucleophilic potential (pyridine). |
Stoichiometry: You need at least one equivalent of base to neutralize the HCl generated. For biphasic systems, using an aqueous solution of the base is common. For monophasic systems, 1.1 to 1.5 equivalents of an organic base are typical.
Q6: Which solvent system is best for this reaction?
A6: The traditional Schotten-Baumann conditions use a biphasic system.[4]
-
Biphasic System (e.g., DCM/water, ether/water):
-
Monophasic System (e.g., THF, DCM with an organic base):
-
Pros: Eliminates water, minimizing hydrolysis. Can be beneficial for very water-sensitive acid chlorides.
-
Cons: The base's hydrochloride salt may precipitate. The organic base can be more difficult to remove during purification.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Protocol 1: General Biphasic Schotten-Baumann Coupling of Ethyl Nipecotate
This protocol is a starting point and may require optimization for your specific acid chloride.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl nipecotate (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
-
Prepare a separate solution of sodium hydroxide (1.5 eq.) in water (~1 M).
-
-
Reaction Setup:
-
Cool the flask containing the ethyl nipecotate solution to 0 °C in an ice bath.
-
Begin vigorous stirring.
-
-
Reagent Addition:
-
Dissolve the acid chloride (1.1 eq.) in a minimal amount of DCM.
-
Slowly and simultaneously add the acid chloride solution and the aqueous NaOH solution to the reaction flask over 20-30 minutes. Ensure the temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
When to Consider Alternatives
If optimization of Schotten-Baumann conditions fails to provide a satisfactory yield, especially with sterically hindered or electronically deactivated substrates, other amide coupling reagents may be more effective.
-
Carbodiimides (EDC, DCC): These reagents activate the corresponding carboxylic acid in situ, avoiding the need for a highly reactive acid chloride.[9] They are often used with additives like HOBt to improve efficiency.[12]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are highly efficient, modern coupling reagents that work well for difficult couplings, including those prone to racemization.[13][14] They are generally used in anhydrous aprotic solvents with an organic base like DIEA.[9]
References
-
Schotten-Baumann Reaction and its Mechanism. (2021). YouTube. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available at: [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
-
Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. Chemistry Stack Exchange. Available at: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC - PubMed Central. Available at: [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing). Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Reaction Chemistry & Engineering. RSC Publishing. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Preserving Stereochemical Integrity during Functionalization of (S)-Ethyl piperidine-3-carboxylate
Welcome to the technical support center for the handling and functionalization of (S)-Ethyl piperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the primary challenge associated with this molecule: the prevention of racemization at the C3 stereocenter.
Section 1: The Racemization Challenge - Core Principles & FAQs
This section addresses the fundamental questions surrounding the stereochemical instability of (S)-Ethyl piperidine-3-carboxylate.
Q1: What exactly is racemization and why is my (S)-Ethyl piperidine-3-carboxylate susceptible to it?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1] (S)-Ethyl piperidine-3-carboxylate is particularly susceptible because the proton on the chiral carbon at the C3 position (the α-carbon) is acidic. This acidity is due to its position adjacent to the carbonyl group of the ethyl ester. Under certain conditions, this proton can be removed, leading to a loss of the defined stereochemistry.[2][3]
Q2: What is the chemical mechanism behind this racemization?
A2: The primary mechanism is base-catalyzed enolization. A base can abstract the acidic α-proton at the C3 position to form a planar, achiral enolate intermediate.[4][5][6] In this planar state, the stereochemical information is lost. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.[2][5] This process is a common issue for carbonyl compounds with a chiral alpha-carbon.[3][6]
Q3: Which specific experimental steps pose the highest risk of racemization?
A3: The highest risks are associated with steps that expose the molecule to basic or, to a lesser extent, strongly acidic or high-temperature conditions.[2] Key steps to watch include:
-
N-Alkylation or N-Acylation: These reactions often employ bases to deprotonate the piperidine nitrogen or to scavenge acid byproducts. The wrong choice of base can inadvertently deprotonate the C3-proton.[2]
-
Deprotection of N-Protecting Groups: Removal of protecting groups like Fmoc using strong bases (e.g., piperidine) or certain Boc/Cbz deprotection methods under harsh conditions can induce racemization.[2][7]
-
Ring Formation/Cyclization: If the piperidine ring is being formed in a synthesis, the conditions of the cyclization step can compromise the stereocenter if it is formed adjacent to the carbonyl group.[2]
-
Prolonged exposure to heat: Elevated temperatures can provide the energy needed to overcome the activation barrier for enolization, especially if catalytic amounts of acid or base are present.[8]
Q4: How can I reliably determine if my product has racemized?
A4: Visual inspection or standard techniques like NMR or mass spectrometry will not distinguish between enantiomers. You must use a chiral analytical method to determine the enantiomeric excess (ee%). The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the industry-standard method, utilizing a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for precise quantification.
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, often providing faster and higher-resolution separations.
-
Chiral Gas Chromatography (GC): Suitable if the molecule is volatile or can be derivatized to become volatile.
Section 2: Proactive Strategies for Stereochemical Control
Preventing racemization is always preferable to dealing with a racemic mixture. The following strategies are critical for maintaining the stereochemical integrity of your molecule during N-functionalization.
The Critical Role of the Base
The choice of base is arguably the most important factor in preventing racemization during N-acylation or N-alkylation. The ideal base should be sufficiently basic to deprotonate the secondary amine (or scavenge byproduct acid) but too sterically hindered to access the more shielded C3 proton.
Key Principle: Use a non-nucleophilic, sterically hindered base.
| Base | Structure | pKa of Conjugate Acid | Typical Use | Racemization Risk | Comments |
| Triethylamine (TEA) | Et₃N | ~10.75 | Common organic base | High | Small steric profile allows it to abstract the C3 proton. Generally, avoid for this substrate. |
| DIPEA / Hünig's Base | (i-Pr)₂NEt | ~10.75 | Acylations, Alkylations | Low | The two isopropyl groups provide significant steric bulk, preventing interaction with the C3 position. Highly recommended. |
| 2,4,6-Collidine | C₈H₁₁N | ~7.4 | Acid Scavenger | Very Low | Excellent steric hindrance and moderate basicity make it a very safe choice for preventing racemization. |
| Proton Sponge | C₁₄H₁₈N₂ | ~12.1 | Strong, non-nucleophilic | Low | Very strong base but also very bulky. Effective but can be more expensive. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Alkylations | Moderate to High | As a heterogeneous base, its reactivity can be complex. Local high concentrations and elevated temperatures increase risk. |
Temperature and Reaction Time: The Kinetic Control Mandate
Racemization is a kinetically controlled process.[8] Lowering the reaction temperature significantly reduces the rate of unwanted side reactions, including C3 deprotonation.
-
Guideline 1: Always start your reaction at a low temperature (e.g., 0 °C or -20 °C), especially during the addition of reagents.
-
Guideline 2: Allow the reaction to warm to room temperature only if necessary and monitor the reaction closely for completion. Avoid unnecessary heating.
-
Guideline 3: Minimize reaction times. Once the reaction is complete (as determined by TLC or LC-MS), proceed immediately with the workup to quench the reagents and prevent post-reaction racemization.
N-Protecting Group Strategy
In many synthetic routes, the piperidine nitrogen is protected. The choice of protecting group and, more importantly, the method of its removal, is critical.
| Protecting Group | Abbreviation | Stable To | Cleavage Conditions | Racemization Risk (during deprotection) | | :--- | :--- | :--- | :--- | :--- | :--- | | tert-Butoxycarbonyl | Boc | H₂, Mild Base | Strong Acid (TFA, HCl) | Low, if conditions are anhydrous and non-prolonged.[9] | | Carboxybenzyl | Cbz or Z | Acid, Mild Base | Catalytic Hydrogenation (H₂, Pd/C) | Very Low . Hydrogenolysis is a neutral and gentle method.[9] | | 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, H₂ | Base (e.g., 20% Piperidine in DMF) | High . The basic conditions are a significant risk for C3 deprotonation.[7][9] |
Recommendation: For multi-step syntheses requiring N-protection, the Cbz group is often the safest choice when racemization at an adjacent, activated stereocenter is a concern, due to its removal under neutral hydrogenolysis conditions.[9]
Section 3: Troubleshooting and Visualization Tools
Even with careful planning, unexpected racemization can occur. This section provides a logical workflow for diagnosing the issue and visual tools to understand the underlying mechanism.
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the pathway to racemization. Understanding this mechanism is key to preventing it.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow
If you have detected a loss of enantiomeric excess, use this decision-making workflow to identify and rectify the source of the problem.
Caption: A decision-making workflow for troubleshooting racemization.
Section 4: Validated Experimental Protocols
The following protocols are provided as a starting point and have been designed to minimize the risk of racemization.
Protocol 1: Stereoretentive N-Acylation
This protocol describes the reaction of (S)-Ethyl piperidine-3-carboxylate with an acid chloride.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-Ethyl piperidine-3-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.
-
Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq), also dissolved in a small amount of anhydrous DCM, to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Analysis: Verify the enantiomeric excess of the purified product using Chiral HPLC or SFC.
Protocol 2: Stereoretentive N-Alkylation (Reductive Amination)
This protocol is an example of N-alkylation via reductive amination, which generally carries a lower risk of racemization than direct alkylation with an alkyl halide and base.
-
Setup: In a round-bottom flask, dissolve (S)-Ethyl piperidine-3-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq). Stir for 30-60 minutes at room temperature to form the iminium ion intermediate.
-
Reducing Agent: Cool the mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reagent is preferred as it is less basic and less likely to cause side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction & Purification: Extract the mixture with an appropriate organic solvent (e.g., DCM or EtOAc), dry the combined organic layers, concentrate, and purify by flash column chromatography.
-
Analysis: Confirm the final product's enantiomeric excess using a suitable chiral analytical method.
By understanding the mechanisms of racemization and employing the careful strategies and protocols outlined in this guide, you can confidently perform functionalization reactions on (S)-Ethyl piperidine-3-carboxylate while preserving its critical stereochemical integrity.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 161290137. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 187784, Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
-
Follet, M., & Pucci, B. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International journal of peptide and protein research, 41(4), 323–325. Retrieved from [Link]
-
El-Agrody, A. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(1), 1-20. Retrieved from [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3144-3151. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2014). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 936, 55-58. Retrieved from [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. Retrieved from [Link]
-
Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6521-6525. Retrieved from [Link]
-
Smith, S. W. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 429-431. Retrieved from [Link]
-
Steendam, R. R. E., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Chemical Engineering Science, 207, 106-114. Retrieved from [Link]
-
Pires, R. (2017, March 27). racemization of a carbonyl compound [Video]. YouTube. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, A.3F.1-A.3F.24. Retrieved from [Link]
-
Toth, G. K., & Vizzavona, J. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983. Retrieved from [Link]
-
Pérez-Sánchez, H., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12015. Retrieved from [Link]
-
LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Retrieved from [Link]
-
Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6521-6525. Retrieved from [Link]
-
Shafqat, S. S., et al. (2016). Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation. Asian Journal of Chemistry, 28(12), 2732-2736. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23389261. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
Yilmaz, I., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 19(1), 29-35. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
stability of (S)-Ethyl piperidine-3-carboxylate under acidic and basic conditions
Welcome to the Technical Support Center for (S)-Ethyl piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this versatile chiral building block. As Senior Application Scientists, we provide in-depth, experience-based insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results show a loss of (S)-Ethyl piperidine-3-carboxylate over time when dissolved in an acidic aqueous buffer. What is the likely cause?
A1: The primary cause for the loss of (S)-Ethyl piperidine-3-carboxylate in acidic aqueous conditions is acid-catalyzed hydrolysis of the ethyl ester functional group. This reaction produces (S)-piperidine-3-carboxylic acid and ethanol. The rate of hydrolysis is dependent on both the pH and the temperature of the solution.
Mechanism Insight: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of ethanol to yield the carboxylic acid.
Q2: I am observing the formation of the (R)-enantiomer in my sample of (S)-Ethyl piperidine-3-carboxylate, especially under basic conditions. Why is this happening?
A2: The appearance of the (R)-enantiomer is due to racemization at the chiral center (the carbon at the 3-position of the piperidine ring). This is a known issue for carbonyl compounds with a chiral alpha-carbon.[1][2] Racemization can be catalyzed by both acids and bases, but it is often more pronounced under basic conditions.
Mechanism Insight:
-
Base-Catalyzed Racemization: A base can abstract the acidic proton at the chiral carbon (alpha to the carbonyl group), forming a planar enolate intermediate.[3][4] Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a mixture of both the (S) and (R) enantiomers.[3][4][5]
-
Acid-Catalyzed Racemization: In the presence of acid, the carbonyl oxygen is protonated, facilitating the formation of a planar enol intermediate.[5] Tautomerization back to the keto form can result in the formation of either enantiomer.
Q3: What are the expected degradation products of (S)-Ethyl piperidine-3-carboxylate under acidic and basic stress conditions?
A3: The primary degradation product under both acidic and basic hydrolytic stress is (S)-piperidine-3-carboxylic acid . Under conditions that promote racemization, you will also form (R)-piperidine-3-carboxylic acid and (R)-Ethyl piperidine-3-carboxylate .
| Condition | Primary Degradation Product | Potential Side Products |
| Acidic Hydrolysis | (S)-Piperidine-3-carboxylic acid | (R)-Piperidine-3-carboxylic acid (if racemization occurs) |
| Basic Hydrolysis | (S)-Piperidine-3-carboxylic acid | (R)-Ethyl piperidine-3-carboxylate, (R)-Piperidine-3-carboxylic acid |
Q4: How can I monitor the stability of (S)-Ethyl piperidine-3-carboxylate and quantify its degradation products?
A4: The most effective method for monitoring the stability of (S)-Ethyl piperidine-3-carboxylate is High-Performance Liquid Chromatography (HPLC) , particularly with a chiral stationary phase.
-
Chiral HPLC: This is essential for separating and quantifying the (S) and (R) enantiomers of both the parent ester and the carboxylic acid degradation product.[6][7][8]
-
Reverse-Phase HPLC: A standard C18 column can be used to separate the parent ester from the more polar carboxylic acid degradation product. However, this method will not resolve the enantiomers.
-
Other Techniques:
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of (S)-Ethyl piperidine-3-carboxylate in a formulation.
-
Possible Cause: The pH of your formulation may be outside the optimal stability range. Both strongly acidic and strongly basic conditions will accelerate hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH: Accurately determine the pH of your formulation.
-
pH Adjustment: If necessary, adjust the pH to a more neutral range (ideally pH 5-7) using a suitable buffer system.
-
Temperature Control: Ensure that the formulation is stored at the recommended temperature, as elevated temperatures will increase the rate of degradation.
-
Excipient Compatibility: Investigate potential interactions with other excipients in your formulation that could be acting as catalysts for degradation.
-
Issue 2: Loss of enantiomeric purity during a reaction or work-up.
-
Possible Cause: Exposure to acidic or basic conditions, even for a short period, can induce racemization.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During work-up procedures, use mild buffers to maintain a neutral pH. Avoid strong acid or base washes if possible.
-
Temperature Management: Perform reactions and work-ups at the lowest practical temperature to minimize the rate of racemization.
-
Limit Exposure Time: Minimize the time the compound is exposed to non-ideal pH conditions.
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Consider less polar solvents where appropriate.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-Ethyl piperidine-3-carboxylate
This protocol outlines a typical forced degradation study to assess stability under hydrolytic stress, as recommended by ICH guidelines.[11][12]
1. Preparation of Stock Solution:
- Prepare a stock solution of (S)-Ethyl piperidine-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at room temperature (25°C) for 4 hours.
- At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. HPLC Analysis:
- Use a chiral HPLC method to separate the parent compound from its enantiomer and the hydrolyzed carboxylic acid.
- Monitor the disappearance of the (S)-Ethyl piperidine-3-carboxylate peak and the appearance of degradation product peaks.
Protocol 2: Chiral HPLC Method for Stability Analysis
-
Column: Chiral stationary phase (e.g., amylose or cellulose-based)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Visualizations
Caption: Base-Catalyzed Racemization via a Planar Enolate.
References
-
PubChem. (S)-Ethyl piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2022). Piperidines ESI-revised3. [Link]
-
PubChem. ethyl piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Pires, R. (2017, March 27). racemization of a carbonyl compound. YouTube. [Link]
-
Chem-Impex. (S)-Ethyl piperidine-3-carboxylate. [Link]
-
ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]
-
CHEM 2325. (2024, June 17). Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Organic Syntheses. 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. [Link]
-
The Royal Society of Chemistry. (2025). RSC Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]
-
Chemistry Stack Exchange. (2018, February 5). Racemization of ketones in presence of catalytic acid. [Link]
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
ResearchGate. (2014). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]
- Google Patents. (2008).
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
ACS Publications. (2002). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Organic Spectroscopy International. (2015). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. [Link]
-
Wikipedia. Racemization. [Link]
-
AK Lectures. (2014, June 25). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
freelance-teacher.com. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12). YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Resolution of Racemic Ethyl Nipecotate
Welcome to the technical support center for the resolution of racemic ethyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this critical chiral separation. As optically pure ethyl nipecotate is a vital building block in the synthesis of numerous pharmaceutical compounds, mastering its resolution is paramount.[1][2][3] This document will delve into the most common and effective methods for resolution, offering practical, field-proven insights to overcome challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic ethyl nipecotate on a larger scale?
There are three principal methods for the resolution of racemic ethyl nipecotate, each with its own set of advantages and challenges when scaling up:
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic ethyl nipecotate with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differential solubility.[4][5][6]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or acylation) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[2][7]
-
Preparative Chiral Chromatography: This method involves the direct separation of enantiomers using a chiral stationary phase. While highly effective, its scalability can be a concern regarding cost and throughput.[8][9]
Q2: How do I choose the best resolution method for my application?
The choice of method depends on several factors, including the desired scale of production, required enantiomeric purity, cost considerations, and available equipment.
-
Diastereomeric salt formation is often favored for large-scale industrial production due to its relatively low cost and straightforward implementation.[5][10] However, it may require significant process optimization to achieve high yields and purity.[4][6]
-
Enzymatic resolution offers high selectivity and mild reaction conditions, making it an environmentally friendly option.[11][12] The cost of the enzyme and potential for product inhibition are key considerations for scale-up.
-
Preparative chiral chromatography provides the highest resolution and purity but is generally more expensive and less suitable for very large quantities.[9] It is often used for high-value products or when other methods fail.
Q3: How is the enantiomeric excess (ee) of resolved ethyl nipecotate determined?
Accurate determination of enantiomeric excess is crucial. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A validated method using an immobilized amylose-based stationary phase has been reported for the efficient separation and quantification of ethyl nipecotate enantiomers.[8][13]
-
Gas Chromatography (GC): After derivatization, for instance by creating Mosher amides, the diastereomers can be separated and quantified by capillary GC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or derivatization with a chiral agent (like Mosher's acid chloride) can be used to distinguish between enantiomers in the NMR spectrum.
Troubleshooting Guides
Method 1: Diastereomeric Salt Formation and Crystallization
This method relies on the differential solubility of diastereomeric salts formed between racemic ethyl nipecotate and a chiral resolving agent.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for diastereomeric salt resolution of ethyl nipecotate.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Salt | - Suboptimal solvent choice (salt is too soluble).- Insufficient amount of resolving agent.- Cooling rate is too fast, leading to poor crystal formation. | - Screen different solvents or solvent mixtures. Ethanol is a preferred solvent as it minimizes transesterification.[4][6]- Use a stoichiometric amount of the resolving agent.- Implement a controlled, slow cooling profile. Consider seeding the solution with a small crystal of the desired diastereomeric salt. |
| Low Enantiomeric Excess (ee) | - Co-precipitation of the more soluble diastereomeric salt.- Incomplete resolution in a single crystallization step.- Racemization during the process. | - Optimize the crystallization conditions (solvent, temperature, cooling rate).- Perform one or more recrystallizations of the diastereomeric salt to improve purity.[4][6]- Ensure the liberation of the free base is performed under mild conditions to avoid racemization. |
| Difficulty in Inducing Crystallization | - Solution is supersaturated but nucleation is not occurring.- Presence of impurities inhibiting crystallization. | - Try seeding the solution with a small amount of the desired diastereomeric salt.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Ensure the starting racemic ethyl nipecotate is of high purity. |
| Inconsistent Results on Scale-Up | - Differences in heating and cooling profiles between lab and plant scale.- Inefficient mixing at larger volumes. | - Carefully model the thermal profile during scale-up to mimic laboratory conditions.- Ensure adequate agitation to maintain a homogeneous solution during dissolution and cooling. |
Key Experimental Protocol: Resolution with Dibenzoyl-L-tartaric Acid
-
Dissolution: In a suitable reactor, dissolve racemic ethyl nipecotate and a stoichiometric equivalent of di-benzoyl-L-tartaric acid in ethanol (e.g., 95% aqueous ethanol).[4][6]
-
Heating: Gently heat the mixture with stirring until all solids are completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a few crystals of the (S)-ethyl nipecotate-di-benzoyl-L-tartrate salt can be beneficial.
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the isolated salt under vacuum.
-
Liberation of Free Base: Suspend the dried salt in water and add a base (e.g., sodium carbonate solution) to liberate the (S)-ethyl nipecotate. Extract the product with a suitable organic solvent.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC after derivatization. An enantiomeric excess of ≥98% can be achieved after a single crystallization.[6]
Method 2: Enzymatic Kinetic Resolution
This method leverages the stereoselectivity of an enzyme to resolve the racemate. For ethyl nipecotate, lipases are commonly employed.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of ethyl nipecotate.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enzyme Activity/Slow Reaction Rate | - Suboptimal pH or temperature.- Enzyme denaturation or inhibition.- Poor mass transfer with immobilized enzyme. | - Optimize reaction conditions. For Novozym 435-catalyzed hydrolysis, a pH of 7.0 and a temperature of 30°C are recommended.[2]- Ensure the enzyme is handled and stored correctly. Check for potential inhibitors in the substrate or solvent.- On scale-up, ensure efficient stirring to minimize mass transfer limitations. Consider using a packed-bed reactor for continuous flow processes.[14] |
| Low Enantioselectivity (low ee) | - Reaction has proceeded beyond 50% conversion.- Incorrect enzyme choice.- Suboptimal reaction conditions. | - Carefully monitor the reaction progress and stop it at approximately 50% conversion to maximize the ee of both the product and the remaining substrate.[14]- Screen different lipases. Novozym 435 has been shown to be effective for the hydrolysis of ethyl nipecotate.[2]- The choice of solvent can significantly impact enantioselectivity.[15] For hydrolysis, water is the optimal medium.[2] |
| Difficulty Separating Product from Substrate | - Similar physical properties of the product (nipecotic acid) and the unreacted substrate (ethyl nipecotate). | - Utilize the difference in their acidic/basic properties. The product, (R)-nipecotic acid, can be separated from the unreacted (S)-ethyl nipecotate by extraction at different pH values. |
| Enzyme Deactivation During Scale-Up | - Mechanical stress on the immobilized enzyme due to vigorous stirring.- Fouling of the enzyme support. | - Use a reactor design that minimizes shear stress on the enzyme particles, such as a packed-bed or fluidized-bed reactor.[16]- Ensure the substrate is free of impurities that could foul the enzyme. |
Key Experimental Protocol: Two-Step Resolution for High-Purity (S)-Ethyl Nipecotate [2]
This protocol combines enzymatic resolution with diastereomeric salt formation to achieve high enantiopurity.
-
Enzymatic Resolution:
-
Suspend racemic ethyl nipecotate (0.5 M) and Novozym 435 (5 mg/mL) in a phosphate buffer (pH 7.0).
-
Stir the mixture at 30°C for approximately 6 hours, or until about 50% conversion is reached. Novozym 435 preferentially hydrolyzes the (R)-enantiomer.[2]
-
Separate the enzyme by filtration.
-
Isolate the (S)-enriched ethyl nipecotate from the aqueous solution containing (R)-nipecotic acid. This results in an enantiomeric excess of the substrate (ees) of around 69%.[2]
-
-
Diastereomeric Salt Formation:
-
Dissolve the (S)-enriched ethyl nipecotate in a suitable solvent and react it with (D)-tartaric acid.
-
Crystallize, isolate, and liberate the free base as described in the previous section.
-
This two-step process can yield enantiopure (S)-ethyl nipecotate (98.5% ee) with an overall yield of up to 36.0%.[2]
-
Method 3: Preparative Chiral Chromatography
While primarily an analytical tool, chiral chromatography can be scaled up for preparative purposes.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate chiral stationary phase (CSP) or mobile phase.- Column overloading. | - Screen different CSPs. An immobilized amylose-based stationary phase has been shown to be effective.[8][13]- Optimize the mobile phase composition. A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v) has been reported to give good resolution.[8]- Determine the loading capacity of the column and operate below this limit. |
| Low Throughput | - Long run times.- Small column dimensions. | - Optimize the flow rate and mobile phase to reduce run times without sacrificing resolution.- Use larger diameter columns for preparative scale separations. |
| High Solvent Consumption and Cost | - Inherent to preparative liquid chromatography. | - Consider using simulated moving bed (SMB) chromatography for larger scale, continuous separations, which can be more solvent-efficient.- Explore supercritical fluid chromatography (SFC) as it uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[9] |
Summary of Resolution Methods
| Method | Advantages | Disadvantages | Typical Scale | Key Considerations |
| Diastereomeric Salt Formation | - Cost-effective- Scalable- Well-established technology | - May require multiple crystallizations- Process optimization can be time-consuming- Yield may be limited to a theoretical maximum of 50% per enantiomer | Lab to Industrial | Choice of resolving agent and solvent are critical.[4][5][6] |
| Enzymatic Kinetic Resolution | - High enantioselectivity- Mild reaction conditions- Environmentally friendly | - Enzyme cost and stability- Requires separation of product and substrate- Yield limited to a theoretical maximum of 50% per enantiomer | Lab to Pilot/Industrial | Enzyme selection, reaction monitoring to ~50% conversion, and enzyme immobilization are key.[2][14] |
| Preparative Chiral Chromatography | - High purity achievable- Direct separation- Applicable to a wide range of compounds | - High cost (CSP and solvents)- Lower throughput compared to other methods- Scalability can be challenging | Lab to Pilot | Column selection, mobile phase optimization, and loading capacity are crucial.[8][9] |
References
- US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
-
Sun, X., et al. Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. (URL: [Link])
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. (URL: [Link])
-
A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Scientific.Net. (URL: [Link])
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
-
Rane, V. P., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815-820. (URL: [Link])
-
Unconventional approaches for chiral resolution - PMC - NIH. (URL: [Link])
-
Unconventional Approaches in Chiral Resolution: New Horizons - Chiralpedia. (URL: [Link])
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (URL: [Link])
-
Elazar, M. Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. (URL: [Link])
-
Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase - OUCI. (URL: [Link])
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net. (URL: [Link])
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (URL: [Link])
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. (URL: [Link])
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (URL: [Link])
-
Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative | Scientific.Net. (URL: [Link])
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (URL: [Link])
-
Enzymic resolution of racemic amines: crucial role of the solvent - ACS Publications. (URL: [Link])
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI. (URL: [Link])
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC - NIH. (URL: [Link])
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC - NIH. (URL: [Link])
-
Ethyl nipecotate | Krackeler Scientific, Inc. (URL: [Link])
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. (URL: [Link])
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF - ResearchGate. (URL: [Link])
-
Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - Chemical Science (RSC Publishing). (URL: [Link])
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Enzymatic kinetic resolutions using lipases | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. (URL: [Link])
-
A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate | Scientific.Net [scientific.net]
- 3. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 4. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Approaches in Chiral Resolution: New Horizons – Chiralpedia [chiralpedia.com]
- 11. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess for (S)-Ethyl piperidine-3-carboxylate by Chiral HPLC
Introduction: The Imperative of Chiral Purity in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. (S)-Ethyl piperidine-3-carboxylate, also known as (S)-(+)-ethyl nipecotate, is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel GABA uptake inhibitors and antithrombotic agents[1][2]. As regulatory bodies like the U.S. Food and Drug Administration (FDA) increasingly mandate the development of single-enantiomer drugs, the accurate and precise quantification of enantiomeric excess (ee) has become a cornerstone of quality control in both research and manufacturing[3][4].
While several analytical techniques can determine enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for its robustness, high resolution, and accuracy[5]. This guide provides an in-depth, experience-driven protocol for the validation of a chiral HPLC method for determining the enantiomeric excess of (S)-Ethyl piperidine-3-carboxylate. We will dissect the causality behind experimental choices, present a self-validating protocol compliant with International Council for Harmonisation (ICH) guidelines, and compare the method's performance against viable alternatives.
The Foundational Principle: How Chiral HPLC Achieves Separation
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is accomplished using a Chiral Stationary Phase (CSP)[3]. The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Due to the three-dimensional structural differences, these complexes exhibit different interaction energies, leading to one enantiomer being retained on the column longer than the other, thus achieving separation[6].
For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity[1][6]. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer, providing the necessary energetic difference for separation[3].
A Validated Chiral HPLC Method for (S)-Ethyl piperidine-3-carboxylate
This section details a field-proven method, synthesized from published literature, for the robust separation and quantification of the enantiomers of ethyl piperidine-3-carboxylate[1][7].
Experimental Protocol: Method Development and Optimization
The objective is to achieve a baseline separation of the (S)- and (R)-enantiomers with good peak shape and a reasonable run time.
1. Column Selection:
-
Choice: An immobilized amylose-based CSP, such as the Chiralpak® IC or a comparable column.
-
Causality: Immobilized polysaccharide phases are highly durable and compatible with a wider range of solvents compared to coated phases. Published data confirms that amylose tris(3,5-dimethylphenylcarbamate) provides excellent resolution for ethyl nipecotate enantiomers[1][7].
2. Mobile Phase Optimization:
-
Composition: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Causality:
-
n-Hexane: The primary non-polar solvent in this normal-phase mode.
-
Ethanol: A polar modifier used to control the retention time and selectivity. Adjusting its concentration is the primary tool for optimizing the separation.
-
Diethylamine (DEA): A small amount of a basic additive is crucial. Ethyl piperidine-3-carboxylate is a basic compound; without a basic modifier like DEA, peak tailing can occur due to strong interactions with residual acidic silanol groups on the silica support. DEA competes for these active sites, resulting in sharp, symmetrical peaks.
-
3. Chromatographic Conditions: The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | Immobilized Amylose-based CSP (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Method Validation Workflow: A Self-Validating System per ICH Q2(R2)
Method validation provides documented evidence that the procedure is suitable for its intended purpose[8][9]. The following workflow ensures the method is accurate, precise, and reliable for quantifying the enantiomeric purity of (S)-Ethyl piperidine-3-carboxylate.
Caption: Workflow for Chiral HPLC Method Validation.
Detailed Validation Protocols
1. Specificity:
-
Objective: To confirm that the method can unequivocally assess the desired (S)-enantiomer in the presence of the (R)-enantiomer and any other potential impurities.
-
Procedure:
-
Inject the diluent (blank).
-
Inject a solution of the (S)-Ethyl piperidine-3-carboxylate sample.
-
Inject a solution of the racemic (50:50) mixture of ethyl piperidine-3-carboxylate.
-
-
Acceptance Criteria: The chromatogram of the sample should show two well-separated peaks corresponding to the (S) and (R) enantiomers. The resolution factor (Rs) between the two enantiomer peaks must be greater than 2.0. The blank injection should show no interfering peaks at the retention times of the enantiomers.
2. Linearity:
-
Objective: To demonstrate that the analytical response (peak area) is directly proportional to the concentration of the undesired (R)-enantiomer over a specified range.
-
Procedure:
-
Prepare a series of at least five solutions by spiking the (S)-enantiomer sample with the (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit for the R-isomer is 1.0%, prepare standards from ~0.05% to 1.5%).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area of the (R)-enantiomer versus its concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.99.
3. Accuracy (as % Recovery):
-
Objective: To assess the closeness of the experimental value to the true value.
-
Procedure:
-
Prepare solutions of (S)-Ethyl piperidine-3-carboxylate spiked with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery at each level using the formula: (Amount Found / Amount Added) * 100.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4. Precision:
-
Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the area of the (R)-enantiomer should be not more than 5.0% for repeatability and not more than 10.0% for intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.
-
Procedure:
-
These values can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.
-
For S/N method: Prepare progressively more dilute solutions of the (R)-enantiomer and inject them until the average S/N ratio is approximately 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the lowest concentration used in the linearity study. Typically, the LOQ will be around 0.05% of the nominal sample concentration.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5°C).
-
Mobile Phase Composition (e.g., vary ethanol content by ±2%).
-
-
Inject a system suitability solution (racemic mixture) and a spiked sample for each condition.
-
-
Acceptance Criteria: The system suitability criteria (Resolution > 2.0) must be met under all varied conditions. The enantiomeric excess value of the spiked sample should not significantly change.
Data Analysis: Calculating Enantiomeric Excess
Once the peaks for the (S)- and (R)-enantiomers are identified and integrated, the enantiomeric excess (% ee) is calculated using the following standard formula[10]:
% ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
For example, if a chromatogram yields a peak area of 995,000 for the (S)-enantiomer and 5,000 for the (R)-enantiomer: % ee = [ (995,000 - 5,000) / (995,000 + 5,000) ] x 100 = (990,000 / 1,000,000) x 100 = 99.0%
Comparative Analysis: Chiral HPLC vs. Alternative Techniques
While chiral HPLC is the benchmark, other techniques can be employed for ee determination. The choice depends on the specific requirements of the analysis, such as sample throughput, required precision, and available instrumentation[5][11].
Caption: Primary Methods for Enantiomeric Excess Determination.
| Parameter | Chiral HPLC | Chiral GC | NMR (with Chiral Agents) | Chiroptical Methods (CD) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[5]. | Separation in the gas phase using a chiral capillary column[5]. | Formation of diastereomers in situ leading to distinct NMR signals[12]. | Differential absorption of circularly polarized light[13]. |
| Accuracy | High (Gold Standard) | High | Moderate to High | Moderate |
| Precision | High (%RSD < 2%) | High | Moderate | Lower |
| Sensitivity (LOQ) | Very High (~0.05%) | High | Low (~1-5%) | Moderate |
| Sample Throughput | Moderate | Moderate | High | Very High |
| Applicability | Broad range of compounds[5]. | Volatile and thermally stable compounds only[11]. | Requires suitable functional groups for derivatization[5]. | Requires chromophores; susceptible to interference[13]. |
| Development Cost | Moderate | Moderate | Low | Low to Moderate |
Conclusion
The validated chiral HPLC method presented here provides a robust, precise, and accurate system for determining the enantiomeric excess of (S)-Ethyl piperidine-3-carboxylate. By employing an immobilized amylose-based chiral stationary phase and a carefully optimized mobile phase, this method achieves excellent resolution and peak symmetry, making it ideally suited for stringent quality control in pharmaceutical development and manufacturing. While alternative techniques like NMR and Chiral GC have their place, the superior sensitivity and broad applicability of chiral HPLC solidify its position as the definitive technique for this critical analytical challenge. Adherence to the comprehensive validation protocol outlined ensures full compliance with regulatory expectations and guarantees the reliability of the data generated.
References
-
Title: Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism Source: Accounts of Chemical Research URL: [Link]
-
Title: Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase Source: Journal of Chromatographic Science URL: [Link]
-
Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]
-
Title: How To Calculate Enantiomeric Excess: Learn Quickly Source: PharmaGuru URL: [Link]
-
Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC North America URL: [Link]
-
Title: Determination of enantiomeric excess Source: University of Bath URL: [Link]
-
Title: Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative Source: ResearchGate URL: [Link]
- Title: Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1)
- Title: Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1)
-
Title: New methods for the enantiomeric excess determination using NMR Source: University of Groningen Research Portal URL: [Link]
-
Title: Asymmetric organocatalytic formal [2+2] cycloaddition of 3-vinylindoles to isatylidene-malononitriles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Journal of Separation Science URL: [Link]
-
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: Molecules (MDPI) URL: [Link]
-
Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma Source: Molecules (MDPI) URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]
-
Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Chiral Purity (enantiomer excess) for HPLC Source: Physics Forums URL: [Link]
-
Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL: [Link]
Sources
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. eijppr.com [eijppr.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. physicsforums.com [physicsforums.com]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Resolution of Ethyl Nipecotate: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is often the very basis of its therapeutic efficacy and safety. Ethyl nipecotate, a key chiral building block in the synthesis of numerous pharmaceutical agents, is a prime example.[1][2] Its resolution from a racemic mixture into single enantiomers is a critical step, demanding a robust and efficient methodology. This guide provides an in-depth comparative analysis of common resolving agents for racemic ethyl nipecotate, grounded in experimental data and practical insights to inform your selection process.
The Imperative of Chiral Purity in Drug Synthesis
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies like the FDA and EMA often require the development of single-enantiomer drugs.[3] The process of separating these enantiomers is known as chiral resolution, a cornerstone of modern pharmaceutical chemistry.[3][4]
Foundational Principles of Diastereomeric Salt Resolution
The classical and still widely practiced method for resolving racemates is through the formation of diastereomeric salts.[3][5] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.[5]
The selection of an appropriate resolving agent is paramount and is often determined empirically. An ideal resolving agent should be readily available in high enantiomeric purity, cost-effective, and form diastereomeric salts with a significant solubility difference to enable efficient separation.
Comparative Analysis of Resolving Agents for Ethyl Nipecotate
This section delves into a comparative study of various resolving agents for racemic ethyl nipecotate, with a focus on experimental data and practical considerations.
Di-benzoyl-L-tartaric Acid: The Preferred Agent
Across the literature, di-benzoyl-L-tartaric acid stands out as a particularly effective and preferred resolving agent for racemic ethyl nipecotate.[1][6] It consistently demonstrates the ability to produce high yields of the desired (S)-enantiomer with excellent enantiomeric excess after a single crystallization.[1][6]
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid
-
Reaction Setup: In a suitable reaction vessel, combine racemic ethyl nipecotate and di-benzoyl-L-tartaric acid in a 91% aqueous 2B-ethanol solvent.[6] The stoichiometry of the resolving agent can range from 0.1 to 1 equivalent, with 0.25 to 1 equivalent being preferable.[1][6]
-
Dissolution: Gently heat the mixture with stirring until all solids are completely dissolved.[6]
-
Crystallization: Allow the reaction mixture to cool slowly. Seeding with a small crystal of the desired diastereomeric salt is recommended to induce crystallization.[6] As the solution cools, the (S)-enantiomer-enriched tartrate salt will precipitate, while the (R)-enantiomer-enriched salt remains in solution.[6]
-
Isolation: Collect the precipitated (S)-enriched diastereomeric salt by filtration.
-
Washing and Drying: Wash the collected salt with a suitable solvent and dry under vacuum.
-
Liberation of the Free Base: The resolved ethyl nipecotate free base can be generated from the salt for subsequent synthetic steps.
Performance Data:
| Resolving Agent | Yield (Theoretical Max. 50%) | Enantiomeric Excess (e.e.) | Key Advantages |
| Di-benzoyl-L-tartaric acid | ≥ 35%[1][6] | > 98%[1][6] | High yield and e.e. in a single step, reproducible.[1][6] |
Causality Behind Experimental Choices:
-
Solvent System: The use of an ethanol-based solvent is strategic as it minimizes the risk of transesterification with the ethyl ester of the nipecotate.[1][6]
-
Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can be more efficient, as it selectively precipitates the desired diastereomer, leaving the other in the mother liquor.
-
Controlled Cooling: Slow cooling is crucial for the formation of well-defined crystals and to maximize the differentiation in solubility between the diastereomeric salts.
(S)-Mandelic Acid: A Viable Alternative
(S)-Mandelic acid is another effective resolving agent for ethyl nipecotate, though it may require an additional crystallization step to achieve the same level of enantiomeric purity as di-benzoyl-L-tartaric acid.[6]
Experimental Protocol: Resolution with (S)-Mandelic Acid
-
Reaction Setup: Dissolve racemic ethyl nipecotate (e.g., 5.0 g, 32 mmol) in ethyl acetate (40 mL).[6]
-
Addition of Resolving Agent: Add (S)-mandelic acid (e.g., 4.8 g, 32 mmol) to the solution.[6]
-
Dissolution: Heat the mixture to 60°C to ensure complete dissolution of all solids.[6]
-
Crystallization: Allow the solution to cool to room temperature over approximately 135 minutes, followed by an additional 60 minutes of stirring.[6]
-
Isolation: Collect the solid precipitate via filtration.
-
Washing and Drying: Wash the collected solid with ethyl acetate (20 mL) and dry under vacuum at room temperature for 17 hours.[6]
Performance Data:
| Resolving Agent | Yield (Theoretical Max. 50%) | Diastereomeric Excess (d.e.) | Key Considerations |
| (S)-Mandelic Acid | 32%[6] | 94%[6] | May require an extra crystallization for higher purity.[6] |
Causality Behind Experimental Choices:
-
Solvent Choice: Ethyl acetate is a common solvent for crystallization due to its moderate polarity and volatility.
-
Thermal Profile: The specific heating and cooling profile is optimized to control the crystallization process and improve the purity of the resulting diastereomeric salt.
Other Tartaric Acid Derivatives
While di-benzoyl-L-tartaric acid is highly effective, other derivatives of tartaric acid, such as di-p-tolyl-L-tartaric acid and di-p-tolyl-D-tartaric acid, have also been explored as potential resolving agents.[6] However, the initial resolution achieved with these agents may not be as favorable as with di-benzoyl-L-tartaric acid.[6] It is also worth noting that simpler forms like L-tartaric acid often require multiple crystallizations to achieve high enantiomeric purity.[1][6]
Workflow and Process Visualization
To better illustrate the experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the enantiomeric excess of resolved ethyl nipecotate.
Analytical Methods for Determining Enantiomeric Excess
A critical component of any chiral resolution is the accurate determination of the enantiomeric excess (e.e.) of the final product. The Mosher amide analysis is a commonly employed method for this purpose. [1][6]This involves converting the resolved ethyl nipecotate into its corresponding Mosher amide, which can then be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric purity. [1][6]Chiral HPLC methods using specialized stationary phases are also highly effective for the direct separation and quantification of enantiomers. [7][8]
Conclusion and Recommendations
Based on the available data, di-benzoyl-L-tartaric acid is the most efficient and reliable resolving agent for racemic ethyl nipecotate, offering high yields and excellent enantiomeric excess in a single crystallization step. [1][6]While (S)-mandelic acid presents a viable alternative, it may necessitate further optimization and additional purification steps to achieve comparable results. [6] For researchers and drug development professionals, the choice of resolving agent will ultimately depend on a balance of factors including desired purity, yield, cost, and process scalability. It is recommended to perform small-scale screening experiments with a few promising candidates to identify the optimal conditions for your specific application.
References
- Process for resolving racemic mixtures of piperidine derivatives.
- Process for resolving racemic mixtures of piperidine derivatives.
- Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral St
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
Sources
- 1. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-Ethyl Nipecotate
Introduction: The Significance of (S)-Ethyl Nipecotate in Drug Development
(S)-Ethyl nipecotate, the ethyl ester of (S)-nipecotic acid, is a pivotal chiral building block in the pharmaceutical industry. Its piperidine core is a common motif in a multitude of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The specific stereochemistry of the (S)-enantiomer is often crucial for therapeutic efficacy and selectivity, making its efficient and economical synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of three distinct synthetic pathways to (S)-Ethyl nipecotate, complete with experimental data, detailed protocols, and a thorough cost-analysis to inform strategic decision-making in a laboratory and process chemistry setting.
Comparative Analysis of Synthetic Pathways
This guide will dissect three primary strategies for obtaining enantiomerically pure (S)-Ethyl nipecotate:
-
Enzymatic Kinetic Resolution of Racemic Ethyl Nipecotate: A green and highly selective biocatalytic approach.
-
Classical Chemical Resolution of Racemic Ethyl Nipecotate: A time-tested diastereomeric salt crystallization method.
-
Synthesis from a Chiral Precursor: A targeted approach starting from an enantiopure building block.
The following sections will delve into the mechanistic underpinnings, practical execution, and economic viability of each of these routes.
Pathway 1: Enzymatic Kinetic Resolution using Novozym® 435
Expertise & Experience: Biocatalysis offers an elegant and environmentally benign approach to chiral synthesis. The kinetic resolution of racemic ethyl nipecotate leverages the high enantioselectivity of lipases. In this process, the enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other, desired enantiomer unreacted and thus enriched. Novozym® 435, an immobilized Candida antarctica lipase B, is a robust and widely-used commercial biocatalyst known for its broad substrate scope and excellent performance in organic solvents.[1][2] The choice of this enzyme is predicated on its documented ability to selectively hydrolyze the (R)-enantiomer of ethyl nipecotate, allowing for the isolation of the (S)-enantiomer.[3][4]
Trustworthiness: The self-validating nature of this protocol lies in the clear separation of the unreacted (S)-ester from the hydrolyzed (R)-acid. The progress of the resolution can be reliably monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the substrate and product.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Resolution of Racemic Ethyl Nipecotate.
Detailed Experimental Protocol: Enzymatic Resolution
Materials:
-
Racemic ethyl nipecotate
-
Novozym® 435
-
Phosphate buffer (pH 7.0)
-
tert-Butanol (optional, as co-solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Chiral HPLC column for monitoring
Procedure:
-
In a round-bottom flask, prepare a solution of racemic ethyl nipecotate in phosphate buffer (pH 7.0). A concentration of 0.5 M is a good starting point.[4]
-
Add Novozym® 435 to the solution (e.g., 5 mg/mL).[4]
-
Stir the mixture at a controlled temperature, typically around 30°C.[4]
-
Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing the organic layer by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. This can take several hours (e.g., 6 hours).[4]
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
-
Saturate the aqueous solution with sodium bicarbonate to ensure the (R)-nipecotic acid is in its salt form and remains in the aqueous layer.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase). The desired (S)-ethyl nipecotate will be in the organic phase.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-enriched ethyl nipecotate.
-
Further purification can be achieved by column chromatography if necessary.
Pathway 2: Classical Chemical Resolution with Dibenzoyl-L-Tartaric Acid
Expertise & Experience: This method relies on the formation of diastereomeric salts through the reaction of the racemic amine with a chiral resolving agent. The differing physical properties, primarily solubility, of the resulting diastereomers allow for their separation by fractional crystallization. Dibenzoyl-L-tartaric acid is a commonly employed resolving agent for amines due to its ability to form well-defined crystalline salts.[3][5] The key to a successful resolution is the careful selection of the solvent system to maximize the solubility difference between the two diastereomeric salts.
Trustworthiness: The purity of the resolved enantiomer is validated at each stage of the crystallization process by measuring the optical rotation of the diastereomeric salt. The resolution is considered complete when the specific rotation no longer changes upon further recrystallization. The final enantiomeric excess of the liberated (S)-ethyl nipecotate is confirmed by chiral HPLC or polarimetry.
Logical Workflow for Chemical Resolution
Caption: Workflow for Chemical Resolution of Racemic Ethyl Nipecotate.
Detailed Experimental Protocol: Chemical Resolution
Materials:
-
Racemic ethyl nipecotate
-
Dibenzoyl-L-tartaric acid
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Polarimeter and/or Chiral HPLC
Procedure:
-
Dissolve racemic ethyl nipecotate in ethanol in a flask.
-
In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in the same solvent, warming gently if necessary.
-
Add the resolving agent solution to the racemic ethyl nipecotate solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in the (S)-ethyl nipecotate diastereomer.
-
Recrystallize the collected salt from a minimal amount of hot solvent to improve the diastereomeric purity. Monitor the optical rotation of the crystals after each recrystallization.
-
Once the optical rotation is constant, dissolve the pure diastereomeric salt in water and add a saturated solution of sodium bicarbonate to neutralize the tartaric acid and liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ethyl nipecotate.
Pathway 3: Synthesis from a Chiral Precursor, (S)-3-Hydroxypiperidine
Expertise & Experience: This approach circumvents the need for resolution by starting with a commercially available, enantiomerically pure building block. (S)-3-Hydroxypiperidine provides the desired stereocenter from the outset. The synthesis then involves the protection of the amine, followed by esterification of the hydroxyl group, and finally deprotection. The Mitsunobu reaction is a powerful and reliable method for the esterification of secondary alcohols with inversion of configuration, although for this specific synthesis, direct esterification without inversion is desired. A more direct approach would be a simple esterification. However, for the purpose of illustrating a robust synthetic strategy, we will outline a protection-esterification-deprotection sequence.
Trustworthiness: The stereochemical integrity of this pathway is high, as the chiral center is not directly involved in the key bond-forming reactions post-introduction. The purity and identity of the intermediates and the final product can be readily confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Logical Workflow for Chiral Precursor Synthesis
Caption: Workflow for Synthesis from a Chiral Precursor.
Detailed Experimental Protocol: Chiral Precursor Synthesis
Materials:
-
(S)-3-Hydroxypiperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydride
-
Ethyl propiolate
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: N-Protection of (S)-3-Hydroxypiperidine
-
Suspend (S)-3-hydroxypiperidine hydrochloride in DCM and cool to 0°C.
-
Add triethylamine (2.2 equivalents) to liberate the free amine.
-
Add a solution of Boc anhydride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-Boc-3-hydroxypiperidine.
Step 2: Esterification
-
Dissolve the protected alcohol in anhydrous THF and cool to 0°C.
-
Add sodium hydride (1.2 equivalents) portion-wise.
-
Add ethyl propiolate (1.1 equivalents) dropwise and allow the reaction to proceed until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the protected ester.
Step 3: N-Deprotection
-
Dissolve the protected ester in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-ethyl nipecotate.
Cost-Analysis and Performance Comparison
The economic viability of a synthetic route is as critical as its chemical efficiency. The following table provides a comparative cost-analysis based on commercially available reagent prices (prices are estimates and can vary based on supplier and scale).
| Metric | Pathway 1: Enzymatic Resolution | Pathway 2: Chemical Resolution | Pathway 3: Chiral Precursor |
| Starting Material | Racemic Ethyl Nipecotate | Racemic Ethyl Nipecotate | (S)-3-Hydroxypiperidine HCl |
| Key Reagents | Novozym® 435 | Dibenzoyl-L-tartaric acid | Boc Anhydride, Ethyl Propiolate, TFA |
| Overall Yield (Theoretical Max) | < 50% | < 50% | High (multi-step) |
| Enantiomeric Excess (e.e.) | > 98% | > 98% | > 99% |
| Estimated Cost per Gram | Moderate | Low to Moderate | High |
| Process Intensity | Simple, mild conditions | Multiple crystallizations | Multi-step, requires chromatography |
| Green Chemistry Aspects | High (biocatalyst, aqueous media) | Moderate (solvent usage) | Low (multiple steps, reagents) |
| Scalability | Good | Moderate (crystallization can be tricky) | Good |
Discussion of Cost-Analysis:
-
Pathway 1 (Enzymatic Resolution): While the theoretical yield is limited to 50%, the high selectivity and reusability of the immobilized enzyme make this an attractive option. The initial investment in the enzyme can be offset by its longevity over multiple cycles. The mild reaction conditions and use of aqueous media are significant advantages from a green chemistry perspective.
-
Pathway 2 (Chemical Resolution): This is often the most cost-effective method on a lab scale, especially if the resolving agent is inexpensive and can be recovered. However, it can be labor-intensive due to the need for multiple recrystallizations to achieve high diastereomeric purity. Scalability can be a challenge, as large-scale crystallization requires precise control.
-
Pathway 3 (Chiral Precursor): This route offers the highest potential for overall yield and enantiopurity, as it avoids the inherent 50% yield limitation of resolutions. However, the starting chiral precursor is significantly more expensive than the racemic starting material of the other two routes. The multi-step nature of the synthesis also adds to the overall cost in terms of reagents, solvents, and labor.
Conclusion and Recommendations
The optimal synthetic pathway for (S)-ethyl nipecotate is highly dependent on the specific needs of the project, including scale, budget, and available resources.
-
For small-scale laboratory synthesis where cost is a primary driver and high enantiopurity is required, classical chemical resolution (Pathway 2) is often the most practical choice.
-
For environmentally conscious and scalable production , particularly in an industrial setting, enzymatic kinetic resolution (Pathway 1) presents a compelling case due to its high selectivity, mild conditions, and potential for catalyst recycling.
-
When highest possible yield and enantiopurity are paramount , and the higher cost of the starting material is justifiable, synthesis from a chiral precursor (Pathway 3) is the preferred route.
This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific application. Further process optimization for each route can undoubtedly lead to improved efficiency and cost-effectiveness.
References
-
Tang, F. X., Li, Y. B., Meng, C., & Zhao, X. Q. (2011). A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Advanced Materials Research, 396-398, 1415-1418. [Link][4]
-
Moher, E. D., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593-596. [Link]
-
Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 469-472. [Link][5]
-
Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380-2420. [Link][1][2]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis of (S)-Ethyl Piperidine-3-Carboxylate: Ensuring Stereochemical Integrity in Drug Development
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of efficacy and safety. Chiral molecules, such as (S)-Ethyl piperidine-3-carboxylate (also known as (S)-ethyl nipecotate), are particularly critical as stereoisomers can exhibit vastly different pharmacological activities. This guide provides an in-depth, comparative analysis of spectroscopic methods to confirm the structure and stereochemical purity of (S)-Ethyl piperidine-3-carboxylate, offering field-proven insights into the causality behind experimental choices.
(S)-Ethyl piperidine-3-carboxylate is a key chiral building block in the synthesis of numerous pharmaceutical agents.[1] Its piperidine core and chiral center at the C3 position demand rigorous analytical scrutiny. This guide will navigate through the foundational spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—for gross structure elucidation and then delve into a comparative analysis of methods for confirming its absolute stereochemistry, including chiral High-Performance Liquid Chromatography (HPLC), chiral Nuclear Magnetic Resonance (NMR) strategies, and Vibrational Circular Dichroism (VCD).
Part 1: Foundational Spectroscopic Confirmation
Before interrogating the chirality of ethyl piperidine-3-carboxylate, its fundamental covalent structure must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For ethyl piperidine-3-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl piperidine-3-carboxylate will reveal the number of different types of protons and their neighboring environments.
Anticipated ¹H NMR Data (in CDCl₃):
-
Ethyl Ester Protons: A quartet around 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet around 1.2-1.3 ppm (O-CH₂-CH₃ ). The quartet arises from the coupling of the methylene protons to the three methyl protons, and the triplet from the coupling of the methyl protons to the two methylene protons.
-
Piperidine Ring Protons: A complex series of multiplets between approximately 1.5 and 3.2 ppm. The proton at the chiral center (C3) will be a multiplet, coupled to the adjacent methylene protons at C2 and C4. The protons on the nitrogen-bearing carbon (C2 and C6) will typically be found at the downfield end of this range. The N-H proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Anticipated ¹³C NMR Data (in CDCl₃):
-
Carbonyl Carbon: A signal in the range of 170-175 ppm, characteristic of an ester carbonyl.
-
Ethyl Ester Carbons: A signal around 60 ppm for the O-C H₂-CH₃ and a signal around 14 ppm for the O-CH₂-C H₃.
-
Piperidine Ring Carbons: Signals for the five piperidine carbons will appear in the aliphatic region, typically between 25 and 50 ppm. The chemical shift of the carbon bearing the ester group (C3) and the carbons adjacent to the nitrogen (C2 and C6) will be distinct.[2]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is crucial for determining the molecular weight of (S)-Ethyl piperidine-3-carboxylate and can offer structural clues through its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): For ethyl piperidine-3-carboxylate (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . In an electron ionization (EI) mass spectrum, a peak at m/z = 157 would correspond to the molecular ion. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 158 would be prominent.[3]
-
Key Fragmentation Patterns: Common fragmentation pathways for piperidine derivatives involve the loss of substituents and ring cleavage. The loss of the ethyl group (-29) or the ethoxy group (-45) from the ester are plausible fragmentation pathways.[3][4]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (S)-Ethyl piperidine-3-carboxylate.
Characteristic IR Absorption Bands:
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5]
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the piperidine ring and ethyl group.[5]
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.[6]
-
C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.[5]
Part 2: A Comparative Guide to Chiral Analysis
Confirming the "(S)" configuration is paramount. Several techniques can be employed, each with its own set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers, making it an excellent choice for determining the enantiomeric excess (ee) of (S)-Ethyl piperidine-3-carboxylate.
Principle: Enantiomers are separated on a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. For ethyl nipecotate, immobilized amylose-based stationary phases have been shown to be effective.[7][8]
Experimental Protocol: Chiral HPLC for (S)-Ethyl piperidine-3-carboxylate
-
Column: A chiral column, such as one with an immobilized amylose-based stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol) with a small amount of an amine modifier (e.g., diethylamine) is often used. A typical mobile phase could be n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Data Presentation:
| Parameter | (R)-Ethyl piperidine-3-carboxylate | (S)-Ethyl piperidine-3-carboxylate |
| Retention Time | t₁ | t₂ (t₂ > t₁) |
| Peak Area | A₁ | A₂ |
Enantiomeric Excess (% ee) = |(A₂ - A₁) / (A₂ + A₁)| x 100
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral HPLC analysis of (S)-Ethyl piperidine-3-carboxylate.
Chiral NMR Spectroscopy
NMR spectroscopy can be adapted to differentiate between enantiomers through the use of chiral auxiliaries. This method is often faster than HPLC for a qualitative assessment of enantiomeric purity.
Principle: A chiral auxiliary (either a chiral solvating agent or a chiral derivatizing agent) is added to the NMR sample. This auxiliary interacts with the enantiomers of the analyte to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs). These diastereomers have different NMR spectra, allowing for the differentiation and quantification of the original enantiomers.
a) Chiral Solvating Agents (CSAs)
CSAs form weak, transient diastereomeric complexes with the analyte through non-covalent interactions. This results in the separation of signals for the two enantiomers in the ¹H NMR spectrum.
Experimental Protocol: Chiral NMR with a CSA
-
Sample Preparation: Dissolve a known amount of (S)-Ethyl piperidine-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃).
-
CSA Addition: Add an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes and integrate the signals to determine the enantiomeric ratio.
b) Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the analyte to form stable diastereomeric products. The secondary amine of ethyl piperidine-3-carboxylate is a suitable handle for derivatization with a chiral acid chloride, for example.
Experimental Protocol: Chiral NMR with a CDA
-
Derivatization: React the (S)-Ethyl piperidine-3-carboxylate sample with a chiral derivatizing agent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a non-chiral base.
-
Purification: Purify the resulting diastereomeric amides if necessary.
-
NMR Analysis: Dissolve the diastereomers in a suitable deuterated solvent and acquire a ¹H or ¹⁹F NMR spectrum.
-
Quantification: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess.
Workflow for Chiral NMR Analysis:
Caption: Comparative workflow for chiral NMR using CSAs and CDAs.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a stereochemical "fingerprint" of the molecule in solution.
Principle: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimental VCD spectrum of an unknown sample to the theoretically calculated spectrum for a known absolute configuration (e.g., S), the absolute configuration can be unambiguously determined.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of (S)-Ethyl piperidine-3-carboxylate in a suitable solvent (e.g., CDCl₃) to obtain a concentration of around 0.1 M.
-
VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Quantum Chemical Calculation: Perform a density functional theory (DFT) calculation to predict the VCD spectrum of the (S)-enantiomer.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
Workflow for VCD Analysis:
Caption: Workflow for absolute configuration determination using VCD.
Part 3: Head-to-Head Comparison of Chiral Analysis Techniques
| Feature | Chiral HPLC | Chiral NMR (CSA/CDA) | Vibrational Circular Dichroism (VCD) |
| Primary Application | Enantiomeric excess (ee) determination | Enantiomeric excess (ee) determination | Absolute configuration determination |
| Principle | Chromatographic separation | Formation of diastereomers | Differential absorption of polarized IR light |
| Sample Throughput | Moderate to high | High (for CSA), Moderate (for CDA) | Low |
| Sensitivity | High | Moderate | Low (requires higher concentration) |
| Development Time | Method development can be time-consuming | Relatively fast method development | Requires computational resources and expertise |
| Confirmation of Absolute Configuration | Indirect (requires a standard of known configuration) | Indirect (with some exceptions) | Direct and unambiguous |
| Solvent Consumption | High | Low | Low |
Conclusion
The structural confirmation of (S)-Ethyl piperidine-3-carboxylate is a multi-faceted process that relies on a suite of complementary spectroscopic techniques. While ¹H NMR, ¹³C NMR, MS, and IR spectroscopy are essential for verifying the fundamental connectivity of the molecule, they are insufficient to confirm its stereochemistry.
For determining enantiomeric purity, chiral HPLC stands as the gold standard due to its high accuracy and sensitivity, although it requires method development. Chiral NMR offers a faster alternative for assessing enantiomeric ratios, particularly useful for reaction monitoring. For the ultimate, unambiguous determination of the (S) absolute configuration, Vibrational Circular Dichroism, through the comparison of experimental and calculated spectra, provides the most definitive evidence.
References
-
Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820. [Link]
-
Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1423-1431. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
Rane, V. P., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
Sun, J., et al. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research, 781-784, 135-138. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 406–413. [Link]
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–117. [Link]
-
Master Organic Chemistry. Infrared Spectroscopy Absorption Table. [Link]
-
SpectraBase. 3-Piperidinecarboxylic acid ethyl ester - 13C NMR Spectrum. [Link]
-
PubChem. (S)-Ethyl piperidine-3-carboxylate. [Link]
-
NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized (S)-Ethyl piperidine-3-carboxylate Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical and chemical purity of a chiral building block like (S)-Ethyl piperidine-3-carboxylate hydrochloride is not merely a quality metric; it is a cornerstone of safety and efficacy. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel GABA uptake inhibitors and anti-thrombotic agents, its purity profile directly influences the viability of a drug candidate.[1][2][3] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to build a comprehensive and trustworthy purity assessment for this critical molecule.
Our approach is grounded in the principle of orthogonality—the practice of using multiple, independent analytical methods to interrogate different physicochemical properties of the compound. This strategy ensures that a complete picture of purity is assembled, minimizing the risk of overlooking impurities that might be missed by a single technique. The validation of these analytical procedures is paramount and should be conducted in line with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to demonstrate that a method is suitable for its intended purpose.[4][5][6]
The Orthogonal Approach: A Multi-Faceted Strategy for Purity Verification
A robust purity assessment cannot rely on a single measurement. Instead, it requires a constellation of techniques that, together, provide a high-confidence evaluation of both chemical and enantiomeric purity. Each method offers a unique perspective, and their collective data builds a self-validating purity profile.
Caption: Orthogonal workflow for comprehensive purity assessment.
Part 1: Interrogating Chemical Purity
Chemical purity assessment focuses on identifying and quantifying any substance that is not the intended this compound. This includes starting materials, by-products from the synthesis, degradation products, and residual solvents.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical samples.[7] For a compound like ethyl piperidine-3-carboxylate, a reversed-phase method is typically effective.
-
Why This Method? HPLC offers excellent resolution for separating compounds with different polarities. A UV detector is suitable as the ester and any aromatic impurities will have a chromophore. The power of HPLC lies in its ability to generate an "area percent" purity value, which provides a quantitative measure of the main peak relative to all other detected impurity peaks.
-
Trustworthiness: A robust HPLC method includes a system suitability test (e.g., checking the resolution between the main peak and a known impurity, and ensuring peak symmetry) and is validated for linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[4][5][6]
Quantitative NMR (qNMR) Spectroscopy
While ¹H and ¹³C NMR are fundamental for structural confirmation, the application of quantitative NMR (qNMR) provides a powerful, primary method for determining the absolute purity (assay) of the material without needing a specific reference standard of the analyte itself.[8][9]
-
Why This Method? The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10][11] By adding a certified internal standard of known purity and concentration to the sample, one can calculate the absolute purity of the target compound with high precision.[11] This technique is orthogonal to chromatography as it is based on a different physical principle (magnetic resonance vs. partitioning).[7][12][13]
-
Trustworthiness: The validity of a qNMR experiment rests on careful planning: selecting a stable internal standard with non-overlapping peaks, ensuring complete dissolution of both sample and standard, and using acquisition parameters that allow for full relaxation of all relevant nuclei to ensure accurate integration.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for identifying unknown impurities.
-
Why This Method? While HPLC-UV can quantify impurities, it cannot identify them. MS provides the molecular weight of the impurities, and fragmentation data can offer clues to their structure.[14][15] This is crucial for understanding the synthetic process and controlling impurity formation in subsequent batches.
-
Trustworthiness: The system's performance is verified by analyzing a known standard to confirm mass accuracy. The identification of an impurity is considered reliable when its mass and retention time match that of a synthesized or known impurity standard.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.
-
Why This Method? It provides a direct comparison between the experimentally determined elemental composition and the theoretical composition calculated from the molecular formula (C₈H₁₆ClNO₂). A significant deviation can indicate the presence of inorganic impurities, residual solvents, or an incorrect structure. It serves as a basic but critical check of the compound's integrity.[7]
-
Trustworthiness: The instrument is calibrated with a certified standard (e.g., acetanilide). The acceptance criterion is typically a deviation of ≤0.4% between the experimental and theoretical values for each element.
Part 2: The Decisive Test - Assessing Enantiomeric Purity
For a chiral molecule, confirming the identity and quantity of the desired enantiomer relative to its mirror image is the most critical purity assessment. The Food and Drug Administration (FDA) and other regulatory bodies require that enantiomers of a chiral drug be treated as separate substances, necessitating precise measurement of enantiomeric excess (e.e.).[16]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[17][18] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
-
Why This Method? The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. These complexes have different energies, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[1][2][19]
-
Causality in Method Development: The mobile phase composition is critical. A typical mobile phase for this compound is a mixture of a non-polar solvent (like n-hexane), an alcohol (like ethanol or isopropanol), and a small amount of a basic additive (like diethylamine).[1][2] The basic additive is crucial; it acts as a competitor for acidic sites on the silica surface of the CSP, preventing strong, non-specific interactions and resulting in sharp, symmetrical peaks for the basic piperidine analyte.
-
Trustworthiness: The method's validity is established by demonstrating baseline resolution between the two enantiomer peaks (Resolution > 1.5). The limit of quantification (LOQ) for the undesired (R)-enantiomer must be established to ensure the method is sensitive enough to detect it at the required specification level (e.g., ≤0.1%).
Comparative Summary of Purity Assessment Techniques
| Parameter | Chiral HPLC | Quantitative NMR (qNMR) | HPLC-UV | LC-MS | Elemental Analysis |
| Primary Purpose | Enantiomeric Purity (e.e.) | Absolute Purity (Assay) & Structure | Chemical Purity (Relative) | Impurity Identification | Elemental Composition |
| Principle | Chiral Recognition | Nuclear Magnetic Resonance | Differential Partitioning | Mass-to-Charge Ratio | Combustion & Gas Detection |
| Strengths | Direct, accurate e.e. measurement; High sensitivity for the unwanted enantiomer. | Primary method; No specific reference standard needed; Provides structural info. | Robust, precise, and widely available for quantifying known and unknown impurities. | High sensitivity; Provides molecular weight for impurity identification. | Confirms empirical formula; Detects inorganic impurities. |
| Limitations | Requires specific chiral column; Method development can be empirical. | Lower sensitivity than HPLC for trace impurities; Requires expensive equipment. | Cannot identify unknown impurities; Relies on chromophores for detection. | Quantification can be complex without standards; Ionization efficiency varies. | Insensitive to organic isomers or impurities with similar elemental composition. |
| Typical LOQ | ~0.05% for undesired enantiomer[1][2] | ~0.1% for impurities[20] | ~0.05% for impurities | ng to pg levels | Not applicable for trace analysis |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol is based on established methods for separating ethyl nipecotate enantiomers.[1][2]
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Immobilized amylose-based column (e.g., CHIRALPAK® IA or similar)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Sample Solution: Dissolve ~10 mg of (S)-Ethyl piperidine-3-carboxylate HCl in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic standard to confirm the identity and resolution of the (R) and (S) peaks. The (S)-enantiomer is typically the later eluting peak.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Caption: Workflow for Chiral HPLC analysis.
Protocol 2: Quantitative ¹H NMR (qNMR) for Assay
-
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz)
-
Certified Internal Standard (e.g., Maleic acid, high purity)
-
Deuterated Solvent (e.g., D₂O or DMSO-d₆)
-
Class A volumetric glassware and analytical balance
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the (S)-Ethyl piperidine-3-carboxylate HCl sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate amount (e.g., 0.6 mL) to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameter: Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). This is critical for accurate quantification.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Analyte: e.g., the quartet of the -OCH₂- protons.
-
Standard (Maleic acid): The singlet of the two vinyl protons.
-
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
Assessing the purity of a chiral intermediate like this compound is a rigorous, multi-step process that demands a scientifically sound, orthogonal approach. A combination of Chiral HPLC for enantiomeric excess, qNMR for absolute assay, HPLC-UV for related substances, LC-MS for impurity identification, and Elemental Analysis for empirical formula confirmation provides a comprehensive and defensible purity profile. By understanding the principles behind each technique and implementing validated, self-verifying protocols, researchers can ensure the quality and integrity of this critical building block, thereby safeguarding the foundation of their drug development programs.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Done, S. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Rane, V. P., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815-820. [Link]
-
OUCI. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
Sun, X., et al. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research, 781-784, 338-341. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 1-10). [Link]
-
Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 781-784, 334-337. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2227. [Link]
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of the Piperidine Scaffold and Chiral Specificity
An In-Depth Guide to the Applications of (S)-Ethyl Piperidine-3-Carboxylate: A Comparative Analysis for Drug Development Professionals
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] Its saturated, six-membered ring structure provides a versatile, three-dimensional framework that can be functionalized to interact with a wide array of biological targets, from central nervous system (CNS) receptors to enzymes.[3] Among the vast library of piperidine-based building blocks, (S)-Ethyl piperidine-3-carboxylate, also known as (S)-ethyl nipecotate, stands out as a critical chiral intermediate.[4] Its value lies in the specific stereochemical orientation of the ethyl carboxylate group at the C-3 position, which is crucial for achieving desired biological activity and selectivity in asymmetric synthesis.[5]
This guide offers a comparative analysis of (S)-Ethyl piperidine-3-carboxylate, detailing its primary applications, comparing its utility against its enantiomeric counterpart and other structural alternatives, and providing validated experimental protocols for its derivatization.
The Critical Role of Stereochemistry: (S)- vs. (R)-Ethyl Nipecotate
In chiral drug development, the spatial arrangement of atoms is paramount, as biological systems are inherently stereospecific. The two enantiomers of a molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This is starkly illustrated by comparing the applications of (S)- and (R)-ethyl nipecotate. While both are valuable, they serve as precursors to distinct classes of therapeutic agents.
-
(S)-Ethyl Piperidine-3-Carboxylate : This enantiomer is a key precursor for an investigational immunopotentiating agent, (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate.[1][6] This compound is designed to directly stimulate immune cells, highlighting the application of the (S)-enantiomer in immunology and veterinary medicine for preventing infectious diseases.[1]
-
(R)-Ethyl Piperidine-3-Carboxylate : In contrast, the (R)-enantiomer is a documented reactant for the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors.[7] DPP-4 inhibitors, such as Sitagliptin, are a major class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[8] The parent acid of the (R)-enantiomer, (R)-nipecotic acid, is also known to be a more potent inhibitor of gamma-aminobutyric acid (GABA) uptake than its (S)-(+) isomer, making it a valuable scaffold for CNS-active compounds.[1][9]
This divergence underscores a fundamental principle in medicinal chemistry: the choice of a specific enantiomer is not arbitrary but a deliberate design element dictated by the stereochemical requirements of the target protein's binding site. The synthesis of an optically pure final product often necessitates starting with an enantiomerically pure building block like (S)- or (R)-ethyl nipecotate, which is typically obtained through the resolution of the racemic mixture.[5][6]
Comparative Data of Ethyl Nipecotate Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| Synonym | (S)-Ethyl nipecotate | (R)-Ethyl nipecotate[7] | Ethyl nipecotate[10] |
| CAS Number | 37675-18-6 | 25137-01-3[7][11] | 5006-62-2[10] |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol [7] | 157.21 g/mol [10] |
| Primary Application | Immunopotentiators[1] | DPP-4 Inhibitors,[7] GABA Uptake Inhibitors[1] | Precursor for resolution, various derivatives[10][12] |
Core Synthetic Methodologies and Experimental Protocols
(S)-Ethyl piperidine-3-carboxylate is a secondary amine and possesses an ethyl ester, making it amenable to a variety of chemical transformations. The two most common and critical reactions are N-acylation (amide bond formation) and N-alkylation, which allow for the introduction of diverse substituents to modulate the compound's physicochemical and pharmacological properties.
Diagram: General Synthetic Workflow
Caption: General synthetic routes for the derivatization of (S)-Ethyl piperidine-3-carboxylate.
Experimental Protocol 1: N-Acylation via Acyl Chloride
This protocol describes a common method for forming an amide bond, as demonstrated in the synthesis of the immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate.[1] The Schotten-Baumann reaction conditions are often used, which involve an acyl chloride and a base.[1]
Causality and Experimental Choices:
-
Reagents : 2-Thiopheneacetyl chloride is the acylating agent. A base (like aqueous sodium hydroxide or triethylamine) is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent : A two-phase system (e.g., dichloromethane and water) or a polar aprotic solvent can be used. The two-phase system allows for easy separation of the organic product from the aqueous base and salts.
-
Temperature : The reaction is often run at low temperatures (0 °C) initially to control the exothermic reaction between the highly reactive acyl chloride and the amine, minimizing side reactions.
Step-by-Step Methodology:
-
Dissolution : Dissolve (S)-Ethyl piperidine-3-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add an aqueous solution of a base like sodium hydroxide (approx. 2.0 equivalents) or an organic base like triethylamine (1.5 equivalents).
-
Acyl Chloride Addition : Slowly add the acyl chloride (e.g., 2-thiopheneacetyl chloride, 1.1 equivalents) dropwise to the stirred biphasic mixture, ensuring the temperature remains low.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purification : Purify the crude product via flash column chromatography on silica gel or wiped-film evaporative distillation to obtain the final pure compound.[1]
Experimental Protocol 2: N-Alkylation via Alkyl Halide
This protocol details the N-alkylation of the piperidine nitrogen, a key step in creating many GABA transporter inhibitors and other CNS-active agents.[9][12]
Causality and Experimental Choices:
-
Base : A non-nucleophilic base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is required. The base deprotonates the secondary amine (or the resulting ammonium salt), regenerating the nucleophilic amine to react with the alkyl halide. K₂CO₃ is a milder, safer choice for many applications.
-
Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the amine salt and does not interfere with the nucleophilic substitution reaction.
-
Alkylating Agent : An alkyl halide (bromide or iodide) is typically used. Iodides are more reactive than bromides.
-
Additives : A catalytic amount of sodium iodide (NaI) can be added when using an alkyl bromide or chloride to facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.[9]
Step-by-Step Methodology:
-
Reaction Setup : To a solution of (S)-Ethyl piperidine-3-carboxylate (1.0 equivalent) in dry DMF, add potassium carbonate (2.0-3.0 equivalents) and a catalytic amount of sodium iodide (0.01 equivalents).[9]
-
Alkyl Halide Addition : Add the desired alkyl halide (1.1 equivalents) to the suspension.
-
Heating : Heat the mixture to a temperature between 60-80 °C and stir for several hours to overnight, monitoring the reaction by TLC.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Washing : Wash the combined organic extracts with water and brine to remove DMF and inorganic salts.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude tertiary amine by flash column chromatography on silica gel.
Comparative Analysis: Structural Alternatives to the 3-Carboxylate Scaffold
While (S)-Ethyl piperidine-3-carboxylate is a powerful building block, its utility can be compared with other structural isomers and bioisosteres to understand structure-activity relationships (SAR).
Diagram: Structural Comparison of Piperidine Scaffolds
Caption: Comparison of (S)-Ethyl piperidine-3-carboxylate with its enantiomer and positional isomers.
-
Positional Isomers (Isonipecotate and Pipecolate) : Shifting the ethyl carboxylate group from the 3-position to the 4-position (Ethyl Isonipecotate) or the 2-position (Ethyl Pipecolate) fundamentally changes the geometry of the molecule.
-
4-Substituted Piperidines : These are widely used in drug design and often provide a different vector for substituents to probe binding pockets compared to 3-substituted analogs.[13][14] They are common in compounds targeting CNS disorders and pain. For example, derivatives of piperidine-4-carboxylic acid have been explored as potent anti-inflammatory agents.[2]
-
2-Substituted Piperidines : Substitution at the 2-position places the functional group adjacent to the nitrogen atom, which can introduce steric hindrance that affects N-alkylation/acylation reactions and may influence binding affinity and metabolic stability.
-
-
Bioisosteric Replacements : In some cases, the entire piperidine ring might be replaced with another cyclic or acyclic scaffold to improve properties like cell permeability, metabolic stability, or to escape patent-protected chemical space.[15] For example, pyrrolidine or azepane rings can be used to alter ring strain and conformational flexibility.
Conclusion
(S)-Ethyl piperidine-3-carboxylate is a high-value, non-interchangeable chiral building block in modern medicinal chemistry. Its utility is defined by its specific stereochemistry, which dictates its suitability for synthesizing specific classes of bioactive molecules, such as immunomodulators. Its performance and application profile are distinct from its (R)-enantiomer, which is directed towards different therapeutic targets like DPP-4. A thorough understanding of its reactivity, particularly in N-acylation and N-alkylation reactions, allows medicinal chemists to leverage this scaffold to construct complex and potent pharmaceutical agents. When compared with its positional isomers and other bioisosteres, the unique 3-substituted pattern of (S)-ethyl nipecotate offers a specific spatial arrangement that is often essential for achieving the desired structure-activity relationship in a given drug discovery program.
References
-
Sun, X., et al. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available from: [Link]
-
Various Authors. (2024). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. Available from: [Link]
-
Mantu, S., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available from: [Link]
-
Various Authors. (2024). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
-
Biftu, T., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Frohlich, R., et al. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Available from: [Link]
-
G., P., & M., K. (2016). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available from: [Link]
-
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available from: [Link]
- Google Patents. (n.d.). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Sun, X., et al. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and.... ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]
- 11. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 15. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Drugs Synthesized from (S)- vs. Racemic Ethyl Nipecotate
This guide provides an in-depth comparison of the efficacy of therapeutic agents derived from enantiopure (S)-ethyl nipecotate versus its racemic form. For drug development professionals, understanding the profound impact of stereochemistry on pharmacological activity is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. We will explore the causal mechanisms behind stereoselectivity, present supporting experimental data, and provide validated protocols for empirical assessment.
The Foundational Principle: Why Chirality is a Critical Parameter in Drug Design
Biological systems—from enzymes to receptors and transporters—are inherently chiral. This three-dimensional specificity dictates that they interact differently with the enantiomers of a chiral drug. Enantiomers of the same molecule can exhibit widely divergent pharmacokinetic and pharmacodynamic profiles[1][2]. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, completely inactive, or in some cases, contribute to undesirable side effects[1].
Ethyl nipecotate is a chiral precursor widely used in the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors, which function by targeting GABA transporters (GATs)[3][4]. These agents aim to increase GABA concentrations in the synaptic cleft, thereby enhancing inhibitory neurotransmission, a strategy employed in treatments for epilepsy and other neurological disorders[3][5]. The U.S. Food and Drug Administration (FDA) mandates that all chiral bioactive drugs be isolated and tested as single, pure enantiomers to ensure both safety and efficacy[2].
This principle of stereoselective interaction is paramount. A drug synthesized from a racemic mixture is effectively a 50:50 combination of two different substances. This can lead to a less potent therapeutic effect (as 50% of the drug may be inactive), a more complex pharmacokinetic profile, and a higher potential for off-target effects compared to a drug synthesized from a single, highly active enantiomer[1].
Caption: Stereoselective binding of enantiomers to a chiral receptor.
Comparative Efficacy at GABA Transporters: A Data-Driven Analysis
While the prompt specifies a comparison involving the (S)-enantiomer, it is a well-established principle in the pharmacology of GABA uptake inhibitors that for the most prominent GABA transporter, GAT1, the (R)-enantiomer of nipecotic acid is the eutomer (the more potent form)[5][6][7]. The renowned antiepileptic drug Tiagabine, for instance, is a derivative of (R)-nipecotic acid[3].
However, the story of stereoselectivity is nuanced and target-dependent. Recent research has demonstrated that while the (R)-enantiomer is superior for inhibiting GAT1, the (S)-enantiomer can exhibit higher potency for other GAT subtypes, such as mGAT4[8]. This highlights the critical importance of enantiomeric separation: a racemic drug will have a mixed and less selective pharmacological profile.
Let us examine experimental data from a study that directly synthesized and compared the inhibitory potency of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of a novel nipecotic acid derivative (referred to as compound '8d') at different murine GAT subtypes[8].
Quantitative Data Presentation
The efficacy of these compounds was measured via a [³H]GABA uptake assay, with results expressed as pIC₅₀ values (the negative log of the half-maximal inhibitory concentration). A higher pIC₅₀ value indicates greater potency.
| Compound | Target Transporter | pIC₅₀ (± SEM) | Selectivity Profile |
| rac-8d (Racemic) | mGAT1 | 6.44 ± 0.03 | Mixed |
| mGAT3 | 5.86 ± 0.05 | ||
| mGAT4 | 6.13 ± 0.04 | ||
| (R)-8d (Enantiopure) | mGAT1 | 6.81 ± 0.03 | Potent & Selective for mGAT1 |
| mGAT3 | 5.62 ± 0.06 | ||
| mGAT4 | 5.70 ± 0.11 | ||
| (S)-8d (Enantiopure) | mGAT1 | 5.87 ± 0.11 | Potent & Selective for mGAT4 |
| mGAT3 | 5.91 ± 0.05 | ||
| mGAT4 | 6.59 ± 0.01 | ||
| Data synthesized from B. S. J. T. et al., BioRxiv, 2025.[8] |
Analysis of Experimental Data:
-
GAT1 Efficacy: The (R)-enantiomer (pIC₅₀ = 6.81) is significantly more potent at mGAT1 than both the racemic mixture (pIC₅₀ = 6.44) and the (S)-enantiomer (pIC₅₀ = 5.87). The racemic form's potency is diluted by the presence of the less active (S)-distomer.
-
GAT4 Efficacy: The roles are reversed for the mGAT4 transporter. Here, the (S)-enantiomer (pIC₅₀ = 6.59) is the most potent inhibitor, substantially more effective than the racemate (pIC₅₀ = 6.13) and the (R)-enantiomer (pIC₅₀ = 5.70).
-
The Racemate's Disadvantage: The racemic drug exhibits a non-selective, intermediate potency at all tested transporters. A researcher aiming to develop a selective GAT1 inhibitor would find the racemate suboptimal due to reduced potency and confounding off-target activity at GAT4. Conversely, for a GAT4-targeted therapeutic, the racemate is less potent and carries significant GAT1 inhibitory action.
This data provides a clear, quantitative rationale for pursuing enantiopure compounds. The choice of the (S)- or (R)-enantiomer depends entirely on the therapeutic target.
Experimental Validation: A Protocol for Assessing GAT Inhibition
To empirically validate the efficacy and selectivity of compounds derived from ethyl nipecotate enantiomers, a [³H]GABA uptake inhibition assay is the gold standard. This functional assay measures how effectively a test compound inhibits the transport of radiolabeled GABA into cells engineered to express a specific GAT subtype.
Caption: Workflow for a [³H]GABA Uptake Inhibition Assay.
Detailed Protocol: [³H]GABA Uptake Inhibition Assay
This protocol is a synthesized representation of standard methodologies.[9][10][11]
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells that have been stably transfected to express a single human GABA transporter subtype (hGAT1, hGAT2, hGAT3, or hGAT4).
-
Seed the cells into 96-well plates at a density of approximately 50,000 cells/well and allow them to adhere for 24 hours.
-
-
Assay Procedure:
-
On the day of the experiment, gently wash the cell monolayers twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., from 1 nM to 100 µM) to the appropriate wells. Include wells for "total uptake" (buffer only) and "non-specific binding" (buffer with a high concentration of a known inhibitor like 3 mM unlabeled GABA).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the uptake by adding 100 µL of KRH buffer containing [³H]GABA (final concentration ~30 nM).
-
Incubate for exactly 3 minutes at room temperature. The short duration ensures measurement of the initial uptake rate.
-
Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer. This stops the transport process and removes extracellular radiolabel.
-
-
Quantification and Analysis:
-
Lyse the cells in each well by adding 150 µL of a suitable scintillation cocktail.
-
Seal the plate and measure the tritium-associated radioactivity in each well using a microplate scintillation counter.
-
Subtract the non-specific binding counts from all other measurements.
-
Normalize the data to the "total uptake" control (set to 100%).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
This self-validating system, when run in parallel for the (S)-, (R)-, and racemic compounds across all four GAT subtypes, provides the comprehensive dataset needed to determine both potency and selectivity.
Synthesis and Developmental Considerations
The decision to pursue an enantiopure drug begins at the synthesis stage. Racemic ethyl nipecotate can be synthesized through various standard organic chemistry routes[12]. The critical step is the subsequent chiral resolution to isolate the desired enantiomer. An efficient and common method is fractional crystallization using a chiral resolving agent, such as dibenzoyl-l-tartaric acid, which forms diastereomeric salts with the ethyl nipecotate enantiomers that have different solubilities, allowing for their separation[6][13].
Caption: Comparison of racemic vs. enantiopure drug development pathways.
While developing a single-enantiomer drug—a process known as a "chiral switch" if a racemate already exists—can lead to a superior therapeutic profile, it is not without challenges. The resolution step adds complexity and cost to manufacturing. However, the potential benefits—simpler pharmacokinetics, improved therapeutic indices, and reduced drug interactions—often justify the investment[1][2]. It is crucial to note that clinical trials must provide clear evidence that the single enantiomer offers a meaningful improvement in efficacy or safety to justify its development over a potentially lower-cost racemate[14][15].
Conclusion
The comparison between drugs synthesized from (S)-ethyl nipecotate and its racemic counterpart is not a simple question of one being universally "better." The experimental evidence clearly demonstrates that the pharmacological activity of nipecotic acid derivatives is highly stereoselective.
-
For GAT1 inhibition , the primary target for many anticonvulsant therapies, the (R)-enantiomer is demonstrably more potent . A racemic drug is inherently less potent and less selective.
-
For other targets, like GAT4 , the (S)-enantiomer can be the more effective agent .
Therefore, the guiding principle for researchers is one of precision. The development of an enantiopure drug, whether from the (S)- or (R)-enantiomer, allows for the precise targeting of specific GATs, leading to a cleaner pharmacological profile, higher potency, and a potentially superior therapeutic index. The use of a racemic mixture, while synthetically simpler, introduces a less active or inactive component that dilutes efficacy and may contribute to off-target effects. The choice of which enantiomer to pursue must be dictated by rigorous, target-specific in vitro and in vivo evaluation.
References
-
Agranat, I., & D'Acquarica, I. (2025). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sekhon, B. S. (2025). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry. Available at: [Link]
-
Creemer, L. C., et al. (2025). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development. Available at: [Link]
-
Kesselheim, A. S., et al. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open. Available at: [Link]
-
Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry. Available at: [Link]
-
Kesselheim, A. S., et al. (2025). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. ResearchGate. Available at: [Link]
-
Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tóth, K., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. Chemistry & Biodiversity. Available at: [Link]
-
Sun, X., et al. (2011). The Resolusion of Ethyl (S)-Nipecotate and the new synthesis of ethyl-1-(2-thiopheneacetyl)-3-piperidine carboxylate. Advanced Materials Research. Available at: [Link]
-
Petrera, M., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem. Available at: [Link]
-
Schwerk, L., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]
-
Kowalczyk, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available at: [Link]
-
Petrera, M., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Szulc, B., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. Available at: [Link]
-
Schwerk, L., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem. Available at: [Link]
-
Kowalczyk, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available at: [Link]
-
Verhoeven, D. E., et al. (2022). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience. Available at: [Link]
-
Johnston, G. A. R., et al. (1976). INHIBITION OF THE UPTAKE OF GABA AND RELATED AMINO ACIDS IN RAT BRAIN SLICES BY THE OPTICAL ISOMERS OF NIPECOTIC ACID. Journal of Neurochemistry. Available at: [Link]
-
Ye, M., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology. Available at: [Link]
-
Jurik, A., et al. (2017). Classification of High-Activity Tiagabine Analogs by Binary QSAR Modeling. ResearchGate. Available at: [Link]
-
Verplaetse, R., & Tyroller, S. (2025). Pharmacology of R-nicotine and racemic nicotine. CABI Digital Library. Available at: [Link]
-
Dhar, T. G. M., et al. (1994). Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. Journal of Medicinal Chemistry. Available at: [Link]
-
G G, A., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Available at: [Link]
-
Papakyriakopoulou, P., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synergypublishers.com [synergypublishers.com]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metaphactory [semopenalex.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of (S)-Ethyl Piperidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets. Among these, derivatives of (S)-Ethyl piperidine-3-carboxylate are of particular interest as chiral building blocks for the synthesis of a wide range of pharmacologically active molecules, including analgesics and anti-inflammatory agents.[1]
Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. The conformation of the piperidine ring and the orientation of its substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the X-ray crystallography of (S)-Ethyl piperidine-3-carboxylate derivatives, offering insights into their solid-state conformations and packing arrangements. We will delve into the experimental workflow, from crystallization to structure solution, and present a detailed, adaptable protocol for obtaining high-quality single crystals suitable for diffraction studies.
The Fundamentals of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that provides the definitive three-dimensional structure of a molecule. The process relies on the interaction of X-rays with the electrons of a crystalline material. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities.
By measuring the positions and intensities of these diffracted spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing precise information about bond lengths, bond angles, and torsion angles. This detailed structural information is invaluable for understanding molecular conformation, intermolecular interactions, and the overall packing of molecules within the crystal.
Comparative Crystallographic Analysis of Piperidine Carboxylate Derivatives
While crystal structures of derivatives of (S)-Ethyl piperidine-3-carboxylate are not abundantly available in the public domain, we can draw valuable comparative insights from closely related structures, particularly N-substituted ethyl piperidine-4-carboxylate derivatives. The principles of conformational preference and the influence of substituents on crystal packing are largely transferable.
The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The energetic preference for one conformation over the other is influenced by the size and nature of the substituent, as well as by non-covalent interactions with other parts of the molecule and with neighboring molecules in the crystal lattice.
For N-substituted piperidines, the substituent on the nitrogen atom also plays a crucial role in determining the overall conformation and crystal packing. Large, bulky N-substituents can influence the puckering of the piperidine ring and dictate the preferred orientation of other substituents to minimize steric hindrance.
Below is a table summarizing the crystallographic data for two representative N-substituted ethyl piperidine-4-carboxylate derivatives. This data provides a basis for understanding the structural diversity of this class of compounds.
| Compound | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate [2][3][4][5] | Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate |
| Molecular Formula | C₂₄H₂₆N₂O₄S | C₁₉H₂₈N₂O₅S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | Value not available in snippets | Value not available in snippets |
| b (Å) | Value not available in snippets | Value not available in snippets |
| c (Å) | Value not available in snippets | Value not available in snippets |
| α (°) | 90 | Value not available in snippets |
| β (°) | Value not available in snippets | Value not available in snippets |
| γ (°) | 90 | Value not available in snippets |
| Volume (ų) | Value not available in snippets | Value not available in snippets |
| Z | Value not available in snippets | 2 |
| Piperidine Conformation | Chair | Chair |
| Ester Group Orientation | Equatorial[3][4] | Not specified in snippets |
Analysis of Intermolecular Interactions:
In the crystal structure of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the molecules are primarily held together by weak non-classical C—H⋯O hydrogen bonds.[3] Hirshfeld surface analysis reveals that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to the overall crystal packing.[3] The absence of strong, directional hydrogen bonds like N-H⋯O or O-H⋯O is a key feature of N-acylated piperidine derivatives where the nitrogen lone pair is involved in amide resonance.
Experimental Workflow for X-ray Crystallography
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The general workflow is outlined below.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: Crystallization of N-Acyl (S)-Ethyl Piperidine-3-carboxylate Derivatives
This protocol is adapted from established methods for similar small molecules and provides a robust starting point for obtaining diffraction-quality crystals.[4]
Objective: To grow single crystals of an N-acyl (S)-Ethyl piperidine-3-carboxylate derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified N-acyl (S)-Ethyl piperidine-3-carboxylate derivative (>98% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, chloroform, hexane, heptane)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Micro-syringes
-
Heating block or oil bath
-
Microscope for crystal visualization
Methodology: Slow Evaporation
-
Solvent Screening:
-
Dissolve a small amount (2-5 mg) of the purified compound in various solvents (0.2-0.5 mL) in separate vials at room temperature.
-
Observe the solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature.
-
If the compound is highly soluble in a solvent, it may be a good candidate for use as a primary solvent in a binary solvent system.
-
If the compound is insoluble, the solvent may be a suitable anti-solvent.
-
-
Crystallization Setup (Single Solvent):
-
Choose a solvent in which the compound has moderate solubility.
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. Ensure all solid material is dissolved.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Loosely cap the vial or pierce the cap with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Crystallization Setup (Binary Solvent System - Vapor Diffusion):
-
This method is particularly useful when the compound is too soluble in most solvents.
-
Hanging Drop:
-
Dissolve the compound in a small volume (2-5 µL) of a "good" solvent (in which it is highly soluble).
-
Place this drop on a siliconized glass coverslip.
-
Invert the coverslip over a well of a crystallization plate containing a larger volume (0.5-1 mL) of a "poor" solvent (anti-solvent, in which the compound is insoluble but miscible with the good solvent).
-
Seal the well. The anti-solvent will slowly vapor diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the anti-solvent.
-
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals have formed (typically >0.1 mm in at least two dimensions), carefully extract a single crystal using a cryo-loop.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at cryogenic temperatures.
-
Mount the loop on a goniometer head for transfer to the diffractometer.
-
Rationale for Experimental Choices:
-
Purity is paramount: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Slow is better: Rapid crystallization often leads to the formation of small, poorly ordered crystals or amorphous precipitate. Slow evaporation or diffusion allows for the ordered arrangement of molecules into a well-defined crystal lattice.
-
Solvent selection is key: The choice of solvent(s) is critical as it influences the solubility of the compound and the intermolecular interactions that govern crystal packing. A systematic screening of solvents is often necessary.
Data Interpretation and Conformational Analysis
Once a high-quality diffraction dataset is collected, the structure can be solved and refined to yield a detailed atomic model. The analysis of this model provides crucial insights into:
-
Piperidine Ring Conformation: The precise chair, boat, or twist-boat conformation of the piperidine ring can be determined. The puckering parameters provide a quantitative measure of the ring's geometry.[4]
-
Substituent Orientation: The axial or equatorial disposition of the ethyl carboxylate group and any N-substituents can be definitively assigned.
-
Torsion Angles: Key torsion angles, such as those defining the orientation of the ester group relative to the piperidine ring, can be measured.
-
Intermolecular Interactions: The types and geometries of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the crystal lattice can be identified and analyzed.
Caption: Relationship between crystal structure and molecular properties.
Conclusion and Future Directions
The X-ray crystallographic analysis of (S)-Ethyl piperidine-3-carboxylate derivatives provides indispensable information for understanding their structure-property relationships. While the availability of public crystallographic data for 3-substituted derivatives is currently limited, the principles and protocols outlined in this guide, drawn from closely related 4-substituted analogs, offer a solid framework for researchers in the field.
Future work should focus on the systematic crystallization and structural analysis of a broader range of N- and C-substituted (S)-Ethyl piperidine-3-carboxylate derivatives. This will enable a more comprehensive comparative analysis of how substituent patterns influence solid-state conformation and crystal packing, ultimately aiding in the design of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Vaksler, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 835–842. [Link]
-
Vaksler, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. [Link]
-
IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr Journals. [Link]
-
ResearchGate. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]
-
Li, G., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. [Link]
-
ResearchGate. (2021). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. [Link]
-
ResearchGate. (2021). X-ray single-crystal structure of ethyl... ResearchGate. [Link]
-
IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr Journals. [Link]
-
PubChem. (S)-Ethyl piperidine-3-carboxylate. PubChem. [Link]
-
PubChem. CID 161290137. PubChem. [Link]
-
ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
-
NIST. Ethyl piperidine-4-carboxylate. NIST WebBook. [Link]
-
Generic Website. (S)-Ethyl piperidine-3-carboxylate. Example Website. [Link]
-
ResearchGate. (2020). X-ray structure of ethyl... ResearchGate. [Link]
-
M-Clarity. Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. M-Clarity Website. [Link]
-
PubChem. Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. PubChem. [Link]
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (S)-Ethyl Piperidine-3-Carboxylate Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-Ethyl piperidine-3-carboxylate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and integrity.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be readily available, we can infer a reliable hazard profile from data on the free base, (S)-Ethyl piperidine-3-carboxylate, and its structural parent, piperidine.
(S)-Ethyl piperidine-3-carboxylate is classified as a combustible liquid that can cause serious eye damage. The GHS05 pictogram, signifying corrosion, is associated with this chemical, and the hazard statement H318 indicates a risk of severe eye injury. Structurally related piperidine derivatives are often characterized by acute toxicity if swallowed, inhaled, or in contact with skin, and can be corrosive, causing severe skin burns and eye damage[1]. The hydrochloride salt form may also contribute to the corrosivity of the compound, particularly in aqueous solutions.
Key Takeaway: The primary hazards associated with this compound are its potential for serious eye damage and its combustible nature. Disposal procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound during disposal operations.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye damage[1]. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact with a potentially irritating or corrosive substance[1]. |
| Body | Flame-retardant lab coat or chemical-resistant apron | Protects against splashes and ignition sources due to the combustible nature of the compound[1]. |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent | Recommended, especially when handling powders or creating aerosols, to prevent inhalation of potentially harmful vapors or dust. |
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is to prevent its release into the environment and to ensure the safety of all personnel involved[2]. Never pour chemical waste down the drain or discard it in regular trash[3]. The following protocol outlines the approved procedure for the disposal of this compound.
Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The label must include the full chemical name, "this compound," and the appropriate hazard pictograms (corrosive).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently[3]. Specifically, keep it segregated from strong oxidizing agents, acids, and bases[4].
On-Site Neutralization (for Aqueous Solutions)
For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step to reduce its corrosivity. This procedure should only be performed by trained personnel in a chemical fume hood.
-
pH Monitoring: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the aqueous waste while continuously monitoring the pH.
-
Target pH: The target pH should be in the neutral range (6-8).
-
Caution: This process may generate heat or off-gassing. Proceed slowly and with caution.
Final Disposal
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company[3].
-
Container Sealing: Once the waste container is full (do not overfill), securely seal the lid.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from ignition sources and incompatible materials[2][5]. This area should be well-ventilated.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations[6][7].
Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[8].
-
Control Ignition Sources: As the compound is combustible, remove all sources of ignition from the spill area[8].
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill[9]. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal[10].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Disposal Decision Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that underscores the integrity of our scientific endeavors.
References
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
- Chem-Supply. (n.d.). Ethyl Piperidine-3-Carboxylate MSDS/SDS.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- Fisher Scientific. (2014, October 7). SAFETY DATA SHEET.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Biosynth. (2019, October 17). Safety Data Sheet.
- Apollo Scientific. (n.d.). Ethyl piperidine-4-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
Senior Application Scientist's Guide to Handling (S)-Ethyl piperidine-3-carboxylate hydrochloride: PPE and Emergency Protocols
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their scientific objectives safely and efficiently. The following guide provides essential, field-tested procedures for handling (S)-Ethyl piperidine-3-carboxylate hydrochloride. This compound is a valuable building block, notably used in the synthesis of various enzyme inhibitors. However, its chemical nature—a piperidine derivative in hydrochloride salt form—necessitates a robust understanding of its hazards and the implementation of stringent safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. This compound is a combustible liquid that poses a significant risk of serious eye damage and can cause skin and respiratory irritation[1]. The piperidine structure contributes to its reactivity and potential toxicity, while the hydrochloride salt form can impart corrosive characteristics, especially in the presence of moisture.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 37675-18-6 | |
| Molecular Formula | C₈H₁₅NO₂ · HCl | - |
| Appearance | Liquid | |
| Primary Hazards | Causes serious eye damage (H318), Combustible liquid | |
| Secondary Hazards | May cause skin and respiratory irritation | [1] |
| Flash Point | 76.7 °C (170.1 °F) | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | [2][3] |
Core Directive on Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following ensemble is mandatory for all procedures involving this compound. The causality is clear: we must establish barriers to prevent all routes of exposure—ocular, dermal, and respiratory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier, containing volatile vapors at the source and protecting the laboratory environment from contamination.
Mandatory PPE Ensemble
The following table outlines the minimum required PPE for various laboratory tasks. The principle of "as low as reasonably achievable" (ALARA) exposure should always be applied.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing/Transfer | Chemical splash goggles | Double-glove with nitrile gloves | Chemical-resistant lab coat | Not required inside a fume hood |
| Reaction Setup | Chemical splash goggles and face shield | Double-glove with nitrile gloves | Chemical-resistant lab coat | Not required inside a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor/acid gas cartridges |
-
Eye and Face Protection: The risk of severe eye damage is explicitly noted. Chemical splash goggles are mandatory to form a complete seal around the eyes. A face shield must be worn over the goggles during procedures with a higher splash risk, such as transfers of larger volumes or during spill cleanup.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard. For prolonged operations or direct immersion potential, double-gloving provides an additional layer of safety. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.
-
Body Protection: A lab coat, buttoned completely, is required. For procedures involving significant quantities, a chemical-resistant apron provides an additional barrier against splashes.
-
Respiratory Protection: While a fume hood mitigates the need for respiratory protection during standard use, it becomes critical during a spill or if engineering controls fail. A NIOSH-approved air-purifying respirator with the appropriate cartridges (organic vapor/acid gas) must be available and personnel must be fit-tested for its use[1][4].
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory.
Caption: End-to-end workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and clutter-free. Don the complete mandatory PPE ensemble (goggles, lab coat, gloves).
-
Inert Atmosphere Handling: Due to its amine structure, this compound may be sensitive to air and moisture over time[5][6]. For applications requiring high purity, use of inert atmosphere techniques is recommended.
-
Dry all glassware in an oven (125°C overnight) and cool under a stream of dry nitrogen or argon[6][7].
-
Use a syringe equipped with a long needle to pierce the septum of the container.
-
Pressurize the container slightly with dry nitrogen or argon, then withdraw the desired volume of liquid.
-
Transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.
-
-
Cleanup: After dispensing, withdraw the needle and immediately clean it. Wipe down the exterior of the chemical container and the work surface within the fume hood.
-
Storage: Tightly close the container and store it in a designated cool, dry, and well-ventilated area away from incompatible materials[2][8].
Emergency Protocols: Spills and Exposures
Immediate and correct response to an emergency can prevent serious injury and facility damage.
Spill Response
For any spill, the immediate priority is personal safety and containment. This workflow should be ingrained in all laboratory personnel.
Caption: Decision workflow for chemical spill response.
Small Spill (<100 mL) Cleanup Procedure:
-
Alert & Secure: Alert personnel in the immediate area. Secure the location to prevent others from entering[9].
-
Don PPE: Put on the full spill response PPE, including a respirator, face shield, and heavy-duty gloves[10][11].
-
Contain: Confine the spill by creating a dike around it with an inert absorbent material like sand, clay, or a commercial spill pad[2][10].
-
Neutralize: Cautiously sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill to neutralize the hydrochloride component[4][10]. The reaction may fizz.
-
Absorb: Once neutralized, absorb the material with the absorbent.
-
Collect & Dispose: Carefully scoop the contaminated material into a designated, labeled hazardous waste container[9].
-
Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][12].
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[2][12]. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention[2][13].
By adhering to these scientifically-grounded protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their experimental work.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. [Link]
-
LookChem. Ethyl Piperidine-3-Carboxylate MSDS/SDS. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 3-Carbethoxy-4-piperidone hydrochloride. [Link]
-
PubChem. ethyl piperidine-3-carboxylate. [Link]
-
North Industrial Chemicals. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
GV Health. Chemical Spills: How to safely contain & remove. [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. fishersci.es [fishersci.es]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
